Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate
Description
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Properties
IUPAC Name |
methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O2/c1-15-8(14)3-5-2-7(10)13-9(11)6(5)4-12/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVNRQHDVZTPRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=NC(=C1C#N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731503 | |
| Record name | Methyl (2,6-dichloro-3-cyanopyridin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39621-02-8 | |
| Record name | Methyl (2,6-dichloro-3-cyanopyridin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate
Introduction
Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of arylpicolinate herbicides. Its molecular architecture, featuring a highly functionalized pyridine core, makes it a versatile building block in modern agrochemical development. This guide provides a comprehensive technical overview of its chemical properties, synthesis, applications, and mechanism of action, tailored for researchers, scientists, and professionals in the field of drug and agrochemical development. The strategic importance of this compound lies in its contribution to the creation of next-generation herbicides, such as Halauxifen-methyl, which are effective at lower application rates for the control of broadleaf weeds.[1][2]
Chemical and Physical Properties
The precise physicochemical properties of this compound are crucial for its handling, reaction optimization, and formulation. Below is a summary of its key identifiers and characteristics.
| Property | Value | Source |
| CAS Number | 39621-02-8 | [3][4] |
| Molecular Formula | C9H6Cl2N2O2 | [3] |
| Molecular Weight | 245.06 g/mol | [3] |
| Appearance | White to off-white powder | [5] |
| Purity | Typically ≥99.0% | [5] |
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common synthetic strategy involves the construction of the substituted pyridine ring followed by cross-coupling reactions.[1] The rationale behind this approach is the ability to introduce diverse functionalities at specific positions of the pyridine core, which is essential for developing novel active ingredients.
Illustrative Synthetic Workflow
The following diagram outlines a representative synthetic pathway. The choice of reagents and reaction conditions is critical for achieving the desired chemical transformations while minimizing side reactions.
Caption: A generalized workflow for the synthesis of this compound.
Detailed Synthesis Protocol (Exemplary)
A frequently employed method for the synthesis of related structures involves a Suzuki cross-coupling reaction. This protocol is self-validating as the progress of each step can be monitored by techniques such as Thin Layer Chromatography (TLC), and the final product identity and purity can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
-
Preparation of the Pyridine Core: The synthesis often commences with a suitably substituted dichloropyridine precursor.[6]
-
Amino Group Protection: In some synthetic routes, an existing amino group on the pyridine ring is protected to prevent unwanted side reactions during subsequent steps.[7]
-
Coupling Reaction: A key step is the Suzuki or a similar cross-coupling reaction to introduce the aryl group. This typically involves reacting the dichloropyridine intermediate with a boronic acid derivative in the presence of a palladium catalyst and a base.[1]
-
Introduction of the Cyano Group: Cyanation can be achieved through various methods, including nucleophilic substitution with a cyanide salt.
-
Esterification: The carboxylic acid functionality can be converted to the methyl ester using methanol in the presence of an acid catalyst like thionyl chloride or sulfuric acid.[7]
-
Deprotection and Purification: If a protecting group was used, it is removed in the final step. The crude product is then purified, commonly by recrystallization or column chromatography, to yield the final product of high purity.[7]
Applications in Agrochemicals
The primary application of this compound is as a key intermediate in the synthesis of the herbicide Halauxifen-methyl.[1][8] Halauxifen-methyl is the active ingredient in several commercial herbicides and is known for its efficacy against a wide range of broadleaf weeds at low use rates.[1][2] The unique substitution pattern of the pyridine ring, facilitated by intermediates like this compound, is crucial for its biological activity.
Mechanism of Action
Herbicides derived from this intermediate, such as Halauxifen-methyl, belong to the synthetic auxin class of herbicides (Group I).[2] Synthetic auxins mimic the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible plants.[2]
Herbicidal Activity Pathway
The following diagram illustrates the mechanism of action of synthetic auxin herbicides.
Caption: The mechanism of action of synthetic auxin herbicides derived from the topic compound.
In susceptible plants, Halauxifen-methyl is rapidly absorbed by the leaves and roots and translocates throughout the plant, accumulating in the meristematic tissues.[2] There, it binds to auxin receptors, leading to an overstimulation of auxin-regulated genes. This disrupts various growth processes, causing symptoms such as epinasty, stem twisting, and ultimately, plant death.[2]
Safety and Handling
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.[10][11]
-
Skin Protection: Chemical-resistant gloves and a lab coat should be worn to avoid skin contact.[10][11]
-
Respiratory Protection: If handling the powder outside of a fume hood, a respirator may be necessary to prevent inhalation.[10][11]
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[10]
-
In case of skin contact: Wash off with soap and plenty of water.[10]
-
If inhaled: Move the person into fresh air.[10]
-
If swallowed: Rinse mouth with water. Do not induce vomiting.[10]
In all cases of exposure, seek medical attention.
Conclusion
This compound is a cornerstone intermediate in the synthesis of modern synthetic auxin herbicides. Its well-defined chemical properties and versatile reactivity make it an invaluable tool for agrochemical researchers. A thorough understanding of its synthesis, applications, and mechanism of action is essential for the continued development of innovative and effective crop protection solutions. The information presented in this guide serves as a comprehensive resource for professionals in the field, enabling them to leverage the full potential of this important chemical entity.
References
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An In-Depth Technical Guide to Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate, a key chemical intermediate with the CAS Number 39621-02-8 . The document elucidates the compound's chemical properties, its strategic importance as a building block in medicinal chemistry, and a proposed synthetic pathway. Emphasis is placed on the broader significance of the cyanopyridine scaffold in drug discovery, highlighting its role in the development of novel therapeutics. This guide is intended to serve as a valuable resource for professionals engaged in organic synthesis and pharmaceutical research, offering insights into the utility and handling of this versatile compound.
Introduction: A Profile of a Versatile Intermediate
This compound is a polysubstituted pyridine derivative that serves as a valuable intermediate in organic synthesis.[1] Its molecular structure, featuring a dichlorinated pyridine ring with cyano and methyl acetate substituents, offers multiple reactive sites for further chemical transformations. This strategic arrangement of functional groups makes it a desirable precursor for the synthesis of more complex heterocyclic compounds, particularly in the realm of pharmaceutical and agrochemical development.[2]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 39621-02-8 | |
| Molecular Formula | C₉H₆Cl₂N₂O₂ | |
| Molecular Weight | 245.06 g/mol | |
| Chemical Name | This compound | |
| Classification | Organic Building Block, Chloride, Nitrile, Ester |
The Cyanopyridine Scaffold: A Cornerstone of Modern Medicinal Chemistry
The true value of this compound as a synthetic intermediate is best understood within the broader context of its core chemical scaffold: cyanopyridine. Cyanopyridine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.
The unique electronic properties of the pyridine ring, combined with the reactivity of the nitrile group, provide a foundation for the development of a wide array of therapeutic agents.[3] The nitrile moiety is particularly versatile, as it can be readily converted into other functional groups such as carboxylic acids, amides, and amines, opening up a vast landscape of potential molecular architectures.[3]
Extensive research has demonstrated that cyanopyridine derivatives exhibit a wide spectrum of pharmacological effects, including:
-
Anticancer Activity: Many cyanopyridine-based compounds have shown promise as cytotoxic agents and kinase inhibitors, which are crucial mechanisms in cancer therapy.[3]
-
Antimicrobial Properties: This class of compounds has been investigated for its potential as antibacterial, antifungal, and antiviral agents.[3]
-
Enzyme Inhibition: The cyanopyridine scaffold has been successfully employed in the design of inhibitors for various enzymes implicated in disease.
-
Anticonvulsant and Anti-Alzheimer's Potential: Preliminary studies have suggested that certain cyanopyridine derivatives may have therapeutic applications in neurological disorders.[3]
The relationship between the structure of cyanopyridine derivatives and their biological activity is a subject of ongoing research, with molecular docking studies often used to elucidate their mechanisms of action.[3] The inherent versatility of this scaffold ensures its continued importance in the discovery of novel drug candidates.
Synthesis and Reaction Pathways
While a specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in peer-reviewed literature, a plausible synthetic route can be proposed based on established chemical transformations of similar pyridine derivatives. A likely precursor for this compound is 2,6-dihydroxy-3-cyano-4-methylpyridine.
A key transformation in the synthesis of chlorinated pyridine derivatives is the conversion of hydroxyl groups to chlorides. A common and effective method for this is the use of phosphorus oxychloride (POCl₃). A patented process for the synthesis of the closely related compound, 2,6-dichloro-3-cyano-4-methylpyridine, involves the reaction of 2,6-dihydroxy-3-cyano-4-methyl-pyridine with phosphorus oxychloride in the presence of a basic nitrogen compound, such as quinoline, at elevated temperatures.[4]
Following the chlorination of the pyridine ring, the subsequent introduction of the methyl acetate group at the 4-position would likely proceed through a nucleophilic substitution reaction.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Considerations for Cyanopyridine Synthesis
The synthesis of cyanopyridine derivatives often involves multi-component reactions, which are highly efficient processes that allow for the rapid generation of molecular complexity from simple starting materials.[5] Modern synthetic methodologies, such as microwave-assisted organic synthesis, have been successfully applied to the one-pot synthesis of 2-amino-3-cyanopyridine derivatives, offering advantages of shorter reaction times, higher yields, and environmentally friendly conditions.[6]
A general protocol for the synthesis of a 3-cyanopyridine derivative via a Suzuki coupling reaction is as follows:
Protocol: Suzuki Coupling for the Synthesis of a Phenyl-Substituted 3-Cyanopyridine [7]
-
In a round-bottom flask, combine 3-bromo-6-cyanopyridine (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Add a 3:1 mixture of 1,2-dimethoxyethane and water to the flask.
-
De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 85-90 °C) and stir under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Applications in Drug Discovery and Development
As a chemical intermediate, this compound is not intended for direct therapeutic use but rather as a foundational component in the synthesis of active pharmaceutical ingredients (APIs). Its utility lies in its ability to be incorporated into larger, more complex molecules with desired pharmacological properties.
The dichloro and cyano functionalities on the pyridine ring serve as handles for a variety of chemical modifications, allowing for the exploration of a diverse chemical space in the pursuit of novel drug candidates. The methyl acetate group can also be readily hydrolyzed to the corresponding carboxylic acid, providing another point for modification or for interaction with biological targets.
Given the established biological activities of the cyanopyridine scaffold, this intermediate is of particular interest for the development of drugs in the following therapeutic areas:
-
Oncology
-
Infectious diseases
-
Neurological disorders
Safety, Handling, and Storage
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling chlorinated and cyano-containing heterocyclic compounds should be strictly followed.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.
It is imperative to consult the supplier's safety information and to conduct a thorough risk assessment before handling this compound.
Conclusion
This compound is a strategically important chemical intermediate, deriving its value from the versatile and biologically significant cyanopyridine scaffold. Its polysubstituted nature provides a flexible platform for the synthesis of a wide range of complex molecules, particularly in the field of drug discovery. For researchers and scientists in pharmaceutical and chemical development, a thorough understanding of this compound's properties and its place within the broader landscape of medicinal chemistry is essential for leveraging its full potential in the creation of novel and effective therapeutics.
References
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Unlocking Potential: 3-Cyanopyridine as a Versatile Intermediate in Organic Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 7, 2026, from [Link]
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Raj, A., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Semantic Scholar. Retrieved January 7, 2026, from [Link]
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An In-depth Technical Guide to Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate, a highly functionalized pyridine derivative of significant interest in medicinal chemistry and drug discovery. This document delves into the core physicochemical properties, outlines a robust synthetic pathway, establishes a framework for analytical characterization, and explores its potential applications as a key building block for novel therapeutic agents. The content is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding for researchers in the field.
Core Molecular Attributes
This compound is a key chemical intermediate characterized by a densely functionalized pyridine core. The presence of two chlorine atoms, a nitrile group, and a methyl acetate substituent provides multiple reaction sites for further chemical elaboration.
Physicochemical Properties
A thorough understanding of the fundamental properties of a compound is the bedrock of its successful application in complex synthetic campaigns. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆Cl₂N₂O₂ | [1] |
| Molecular Weight | 245.06 g/mol | [2] |
| CAS Number | 39621-02-8 | [2] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Purity | Typically >97% (commercially available) | [1] |
Structural Representation
The structural formula of this compound is presented below, illustrating the spatial arrangement of its constituent atoms and functional groups.
Caption: 2D structure of this compound.
Synthesis and Mechanism
The synthesis of highly substituted pyridines often requires strategic planning to control regioselectivity. A plausible and efficient synthesis of this compound involves the chlorination of a corresponding dihydroxypyridine precursor. This approach is advantageous as the dihydroxy intermediate can be constructed through well-established condensation reactions.
Proposed Synthetic Pathway
The overall synthetic transformation can be visualized as a two-step process starting from readily available precursors.
Sources
An In-Depth Technical Guide on the Putative Mechanism of Action of Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate
Introduction
The landscape of modern drug discovery is profoundly shaped by the exploration of novel heterocyclic compounds. Among these, pyridine-based molecules have emerged as a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate belongs to a promising subclass known as cyanopyridine derivatives. While the specific mechanism of action for this particular molecule is not yet fully elucidated in peer-reviewed literature, its structural motifs—a dichlorinated pyridine ring, a nitrile group, and an acetate ester—suggest a strong potential for significant biological activity.
This technical guide synthesizes the available evidence from related compounds to propose putative mechanisms of action for this compound. It is intended for researchers, scientists, and drug development professionals, providing a scientifically grounded framework for investigating its therapeutic potential. We will explore hypothesized molecular interactions, outline robust experimental protocols for mechanism elucidation, and discuss the structure-activity relationships that likely govern its function.
Part 1: The Cyanopyridine Scaffold: A Privileged Structure in Drug Discovery
The cyanopyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, diverse biological targets.[2] Derivatives of this core have demonstrated a wide spectrum of pharmacological effects, underscoring their versatility and therapeutic relevance.[1][3]
The biological activities associated with cyanopyridine derivatives are extensive and well-documented. A systematic review of the literature highlights their potential in several key therapeutic areas.[1] These compounds are noted for their promise as kinase inhibitors and cytotoxic agents, making them attractive candidates for oncology research.[1]
| Reported Biological Activity | Therapeutic Area | Key Findings | References |
| Anticancer / Cytotoxic | Oncology | Derivatives exhibit cytotoxic effects against various cancer cell lines. | [1][3][4] |
| Kinase Inhibition | Oncology, Inflammation | The cyanopyridine structure is a promising candidate for developing novel kinase inhibitors. | [1] |
| Antimicrobial | Infectious Disease | Potent activity against various bacterial and fungal strains has been observed. | [3][4] |
| Anti-tuberculosis | Infectious Disease | Certain derivatives show good inhibitory activity against Mycobacterium tuberculosis. | [3][4] |
| Antiviral | Infectious Disease | 2-amino-3-cyanopyridine scaffolds have shown potential as antiviral agents. | [2] |
| Enzyme Inhibition | Various | The scaffold can be tailored to inhibit specific enzymes involved in disease pathology. | [1] |
Part 2: Hypothesized Mechanisms of Action
Based on the established activities of the broader cyanopyridine class, we can postulate two primary, potentially overlapping, mechanisms of action for this compound: kinase inhibition and induction of cellular cytotoxicity via apoptosis .
Hypothesis A: Inhibition of Protein Kinases
Protein kinases are critical regulators of cellular signaling and are frequently dysregulated in diseases like cancer. The ATP-binding site of kinases is a common target for small molecule inhibitors. The structure of this compound possesses key features—namely the pyridine ring nitrogen and the cyano group—that can act as hydrogen bond acceptors, facilitating a strong interaction within a kinase's active site. This binding would competitively inhibit ATP, disrupting downstream signaling pathways essential for cancer cell proliferation and survival.[1]
Caption: Hypothesized competitive inhibition of a kinase active site.
Hypothesis B: Induction of Apoptosis
The cytotoxic activity reported for many cyanopyridine and related chlorinated heterocyclic compounds often stems from their ability to induce programmed cell death, or apoptosis.[5][6][7] This can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. The compound could introduce cellular stress, leading to the activation of pro-apoptotic proteins like p53 and Bax, which in turn trigger the caspase cascade—a family of proteases that execute the dismantling of the cell.[7]
Caption: A simplified intrinsic pathway for apoptosis induction.
Part 3: Experimental Workflow for Mechanism of Action Elucidation
Caption: A logical workflow for MOA (Mechanism of Action) validation.
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
This initial step determines the compound's general cytotoxic potential against a panel of relevant human cancer cell lines. The MTT assay is a colorimetric method that measures cell metabolic activity, which is an indicator of cell viability.[8][9]
Methodology:
-
Cell Plating: Seed cancer cells (e.g., A549 lung, HepG2 liver, MCF-7 breast) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Protocol 2: Apoptosis Induction Analysis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Treatment: Treat cells in 6-well plates with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Protocol 3: Kinase Inhibition Profiling
To identify specific kinase targets, the compound should be screened against a large panel of purified kinases.
Methodology:
-
Assay Platform: Utilize a commercial kinase profiling service or an in-house platform (e.g., LanthaScreen™, Kinase-Glo®).
-
Screening: Screen the compound at a fixed concentration (typically 1-10 µM) against a panel of >100 kinases, including major families like tyrosine kinases and serine/threonine kinases. The assay typically measures the remaining kinase activity after incubation with the compound.
-
Hit Identification: Identify "hits" as kinases showing significant inhibition (e.g., >50%) compared to a control.
-
Dose-Response Validation: For each hit, perform a dose-response assay to determine the specific IC₅₀ value, confirming the compound's potency and selectivity.
Conclusion
This compound is a compound of significant interest due to its foundation on the biologically active cyanopyridine scaffold. Based on extensive data from related molecules, its mechanism of action is likely rooted in the inhibition of key protein kinases and/or the induction of apoptosis in target cells. The dichlorination pattern enhances lipophilicity, aiding cell permeability, while the cyano and pyridine functionalities provide crucial hydrogen bonding capabilities for target engagement.
The experimental framework provided in this guide offers a clear and scientifically rigorous path to confirming these putative mechanisms. Elucidating the precise molecular targets and cellular consequences of treatment with this compound will be a critical step in unlocking its full potential as a lead compound for the development of next-generation therapeutics.
References
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An In-Depth Technical Guide to the Anticipated Biological Activity of Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Known Unknowns
In the landscape of drug discovery and chemical biology, we often encounter compounds with well-defined structures but uncharted biological territories. Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate presents such a case. While direct empirical data on its biological activity is not yet prevalent in public-domain literature, its structural motifs—a dichlorinated pyridine ring, a nitrile group, and a methyl acetate side chain—provide a strong foundation for predicting its potential pharmacological profile. This guide is structured to synthesize the existing knowledge on analogous compounds, offering a scientifically-grounded roadmap for initiating research into this promising molecule. By dissecting its constituent parts and their known biological roles, we can formulate hypotheses about its mechanism of action and design a robust experimental strategy for its evaluation.
Section 1: The Chemical Blueprint - Synthesis and Structural Rationale
The journey into understanding the biological potential of any compound begins with its synthesis. Based on established organo-synthetic methodologies for pyridine derivatives, a plausible synthetic route for this compound can be postulated.
Postulated Synthesis Pathway
The synthesis would likely commence with a commercially available pyridine precursor, followed by a series of regioselective reactions to introduce the chloro, cyano, and methyl acetate functionalities. A potential route could involve the chlorination of a pyridine N-oxide, followed by nucleophilic substitution to introduce the cyano group, and finally, a cross-coupling reaction to attach the methyl acetate moiety. Patents describing the synthesis of 2,6-dichloropyridine provide a basis for the initial steps of such a synthesis[1]. The introduction of the cyano group could be achieved through methods like the Rosenmund-von Braun reaction or by using reagents such as cyanogen bromide. The final esterification step could be accomplished through standard procedures.
Caption: A postulated synthetic workflow for this compound.
Structure-Activity Relationship (SAR) Insights from Analogs
The biological activity of pyridine derivatives is profoundly influenced by the nature and position of their substituents. The 2,6-dichloro substitution pattern is a recurring motif in compounds with demonstrated biological activity. For instance, in a series of 3,5-dichloropyridine derivatives, the presence and position of the chlorine atoms were found to be critical for their antagonistic activity at the P2X(7) receptor[2][3]. While our target compound has a 2,6-dichloro pattern, this highlights the importance of the halogenation pattern for biological target interaction.
Furthermore, the cyanopyridine core is a well-established pharmacophore in anticancer drug discovery. Numerous 3-cyanopyridine derivatives have been reported to exhibit potent cytotoxic effects against various cancer cell lines.[4][5] The cyano group can participate in hydrogen bonding and other interactions within the active sites of target proteins, such as kinases.[6] The methyl acetate side chain, while less commonly associated with potent bioactivity on its own, can influence the compound's solubility, cell permeability, and metabolic stability, thereby modulating its overall pharmacological profile.
Section 2: Predicted Biological Arena - A Focus on Anticancer Potential
The convergence of the dichloropyridine and cyanopyridine functionalities strongly suggests that this compound is a prime candidate for investigation as an anticancer agent.
Hypothesized Mechanisms of Action
Based on the activities of structurally related compounds, several potential mechanisms of anticancer action can be proposed:
-
Kinase Inhibition: Many cyanopyridine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation. For example, certain cyanopyridine compounds have shown inhibitory activity against Pim-1 kinase, a proto-oncogene often overexpressed in various cancers.[5][6] The planar pyridine ring can act as a scaffold to present the key interacting groups (cyano, chloro) to the ATP-binding pocket of kinases.
-
Induction of Apoptosis: A common outcome of effective anticancer agents is the induction of programmed cell death, or apoptosis. Novel 3-cyanopyridine derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells.[4] This can be mediated through various signaling pathways, including the modulation of apoptosis-related proteins like those in the IAP (Inhibitor of Apoptosis Proteins) family.[4]
-
Tubulin Polymerization Inhibition: Some pyridine derivatives exert their anticancer effects by interfering with the dynamics of microtubules, which are essential for cell division.[7] While less common for cyanopyridines, this remains a plausible mechanism to investigate.
Caption: Hypothesized anticancer mechanisms of action.
Proposed In Vitro Evaluation Strategy
A tiered approach is recommended for the initial in vitro evaluation of this compound.
Tier 1: Primary Cytotoxicity Screening
The initial step is to assess the compound's general cytotoxicity against a panel of human cancer cell lines.
-
Recommended Cell Lines: A diverse panel is crucial. Suggestions include:
-
Protocol: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a standard duration, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Tier 2: Mechanistic Assays
Based on the results of the primary screening, further assays can be conducted to elucidate the mechanism of action.
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M).[4]
-
Apoptosis Assays:
-
Annexin V-FITC/PI Staining: Differentiate between early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[4]
-
Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3/7) to confirm apoptosis induction.
-
-
Kinase Inhibition Assays: If a specific kinase is suspected as a target, in vitro kinase assays using recombinant enzymes can be performed to determine direct inhibitory activity.
Data Presentation: IC₅₀ Values
The results of the cytotoxicity assays should be summarized in a table for easy comparison.
| Cell Line | IC₅₀ (µM) [Predicted Range] |
| MCF-7 | 1 - 20 |
| HCT-116 | 1 - 20 |
| A549 | 5 - 50 |
| HeLa | 5 - 50 |
| HepG2 | 1 - 20 |
| MRC-5 | > 50 |
Note: The predicted IC₅₀ ranges are hypothetical and based on the activities of structurally related compounds found in the literature. Actual values will need to be determined experimentally.
Section 3: Advancing to In Vivo Models
Should the in vitro data demonstrate promising and selective anticancer activity, the next logical step is to evaluate the compound's efficacy and safety in a living organism.
Recommended In Vivo Models
-
Xenograft Models in Immunocompromised Mice: This is the gold standard for preclinical anticancer drug testing. Human cancer cells (e.g., HCT-116 or MCF-7) are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., BALB/c nude or NOD/SCID). The effect of the test compound on tumor growth, animal survival, and potential toxicity is then monitored.[11]
Experimental Protocol: Subcutaneous Xenograft Model
Step-by-Step Methodology:
-
Cell Implantation: Inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Animal Randomization: Randomly assign the tumor-bearing mice to different treatment groups (vehicle control, positive control like doxorubicin, and different doses of the test compound).
-
Compound Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal, oral gavage) according to a predetermined schedule (e.g., daily for 14 days).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Toxicity Monitoring: Monitor the animals for signs of toxicity, including weight loss, changes in behavior, and any adverse reactions.
-
Endpoint Analysis: At the end of the study, euthanize the animals, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Caption: A typical workflow for an in vivo subcutaneous xenograft study.
Section 4: Concluding Remarks and Future Directions
This compound stands as a molecule of significant interest at the intersection of several well-validated pharmacophores. The in-depth analysis of its structural components, supported by the wealth of literature on related dichloropyridine and cyanopyridine derivatives, provides a strong rationale for its investigation as a novel anticancer agent.
The experimental roadmap laid out in this guide, from synthesis and in vitro cytotoxicity screening to mechanistic studies and in vivo evaluation, offers a comprehensive strategy for researchers to unlock the therapeutic potential of this compound. The key to success will lie in a systematic and rigorous experimental approach, guided by the principles of structure-activity relationship and a deep understanding of cancer cell biology. The journey from a promising chemical structure to a potential therapeutic agent is long and challenging, but for compounds like this compound, the scientific foundation for embarking on this journey is firmly in place.
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An In-depth Technical Guide to Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate: A Key Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate, a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its synthesis, chemical properties, and strategic applications, particularly in the synthesis of kinase inhibitors and other therapeutic agents.
Introduction: The Strategic Importance of a Polysubstituted Pyridine
This compound, with CAS Number 39621-02-8, is a highly functionalized pyridine derivative.[1] Its structure, featuring two chlorine atoms, a cyano group, and a methyl acetate moiety, offers a versatile platform for a multitude of chemical transformations. Such substituted pyridines are integral components of numerous FDA-approved drugs and serve as crucial intermediates in the synthesis of novel therapeutic agents.[2][3] The strategic placement of reactive sites on the pyridine ring allows for selective modifications, making it a valuable tool in the construction of complex molecular architectures, particularly in the realm of targeted therapies like kinase inhibitors.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 39621-02-8 | [1] |
| Molecular Formula | C₉H₆Cl₂N₂O₂ | [1] |
| Molecular Weight | 245.06 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol (predicted) |
Synthesis and Purification: A Multi-step Approach
A logical synthetic approach involves three key stages:
-
Chlorination of a Pyridine Precursor: The synthesis would likely begin with a suitably substituted pyridine-N-oxide, which is then chlorinated to introduce the two chlorine atoms at the 2 and 6 positions.
-
Introduction of the Acetonitrile Group: A crucial step is the introduction of the cyanomethyl group at the 4-position of the dichlorinated pyridine ring. This can be achieved through various methods, including nucleophilic substitution of a 4-halo-2,6-dichloropyridine with a cyanide source.[6]
-
Hydrolysis and Esterification: The resulting 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetonitrile would then undergo hydrolysis to the corresponding carboxylic acid, followed by esterification with methanol to yield the final product.[6]
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
The following is a proposed, detailed experimental protocol based on established chemical principles for the synthesis of analogous compounds.
Step 1: Synthesis of 2,6-dichloro-3-cyanopyridine
A suitable starting material, such as 2,6-dihydroxy-3-cyanopyridine, would be reacted with a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base such as quinoline, to yield 2,6-dichloro-3-cyanopyridine.
Step 2: Synthesis of 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetonitrile
To a solution of 2,6-dichloro-3-cyanopyridine in an anhydrous aprotic solvent like THF at low temperature (-78 °C), a strong base such as lithium diisopropylamide (LDA) is added to deprotonate the 4-position. This is followed by the addition of a suitable electrophile like bromoacetonitrile to introduce the cyanomethyl group.
Step 3: Hydrolysis to 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetic acid
The resulting acetonitrile derivative is then subjected to acidic hydrolysis, for example, by refluxing in a mixture of concentrated hydrochloric acid and an alcohol, to convert the nitrile to a carboxylic acid.[6]
Step 4: Esterification to this compound
Finally, the carboxylic acid is esterified using methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride, to afford the target methyl ester.
Purification: The final product would be purified by techniques such as column chromatography on silica gel, followed by recrystallization to obtain a high-purity solid.
Chemical Reactivity and Spectroscopic Characterization
The reactivity of this compound is dictated by its multiple functional groups. The two chlorine atoms are susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functionalities at the 2 and 6 positions. The ester group can be hydrolyzed or transesterified, and the cyano group can be reduced or hydrolyzed.
Predicted Spectroscopic Data
While experimental spectra are not publicly available, the following are predicted key spectroscopic features based on the compound's structure.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts / Bands |
| ¹H NMR | * ~3.7 ppm (s, 3H): Methyl ester protons (-OCH₃).* ~4.0 ppm (s, 2H): Methylene protons (-CH₂-).* ~7.5 ppm (s, 1H): Aromatic proton on the pyridine ring. |
| ¹³C NMR | * ~40 ppm: Methylene carbon (-CH₂-).* ~53 ppm: Methyl ester carbon (-OCH₃).* ~115 ppm: Cyano carbon (-CN).* ~120-160 ppm: Aromatic carbons of the pyridine ring.* ~168 ppm: Carbonyl carbon of the ester (-C=O). |
| IR Spectroscopy | * ~2230 cm⁻¹: C≡N stretching vibration.* ~1740 cm⁻¹: C=O stretching vibration of the ester.* ~1550-1600 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.* ~700-800 cm⁻¹: C-Cl stretching vibrations. |
| Mass Spectrometry | * [M]⁺: m/z 244 and 246 (due to chlorine isotopes).* Fragmentation: Loss of -OCH₃, -COOCH₃, and Cl. |
Applications in Drug Discovery and Development
The true value of this compound lies in its role as a versatile intermediate for the synthesis of biologically active molecules.[7] The polysubstituted pyridine scaffold is a common feature in a wide range of pharmaceuticals, and this particular building block offers a convenient starting point for creating diverse libraries of compounds for screening.
Synthesis of Kinase Inhibitors
A primary application of this compound is in the development of kinase inhibitors.[4][5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2] The structure of this compound allows for the strategic introduction of various pharmacophores that can interact with the ATP-binding site of kinases.
For instance, the chlorine atoms can be selectively displaced by amines or other nucleophiles to introduce side chains that can form key hydrogen bonds with the kinase hinge region. The methyl acetate group can be modified to introduce further points of interaction or to modulate the physicochemical properties of the final molecule.
Caption: General strategy for the elaboration of this compound into kinase inhibitors.
A Building Block for Other Therapeutic Agents
Beyond kinase inhibitors, this versatile pyridine derivative can be employed in the synthesis of a wide array of other therapeutic agents. The combination of reactive sites allows for its incorporation into various heterocyclic systems and complex natural product analogs. The cyano group, for instance, can be a precursor to amides, amines, or other nitrogen-containing heterocycles.
Conclusion and Future Outlook
This compound is a strategically important building block with significant potential in medicinal chemistry and drug discovery. Its highly functionalized structure provides a versatile platform for the synthesis of diverse and complex molecules. While detailed public data on this specific compound is somewhat limited, its structural similarity to other key pharmaceutical intermediates suggests a bright future in the development of novel therapeutics, particularly in the ever-expanding field of kinase inhibitors. As the demand for targeted therapies continues to grow, the utility of such well-designed and versatile building blocks will undoubtedly increase.
References
[6] Benchmarking the Synthesis of 2-(2,6-dichloropyridin-4-yl)acetic acid: A Guide to a Promising Synthetic Pathway - Benchchem. (URL not available) [8] The infrared spectrum (black trace, top) of [C 2 ,H 3 ,O] + from methyl... - ResearchGate. (URL not available) [9] 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry - NC State University Libraries. (URL not available) [10] Swep - the NIST WebBook - National Institute of Standards and Technology. (URL not available) [11] NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (URL not available) [12] Substituted 4-(3-Cyanopyridin-2-ylthio)acetoacetates: New Convenient Reagents for the Synthesis of Heterocycles. (URL not available) [1] 39621-02-8|this compound - BLDpharm. (URL not available) [13] 4. 13C NMR Spectroscopy. (URL not available) [4] Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma - PMC - PubMed Central. (URL not available) [14] 13.11: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (URL not available) [15] Supporting Information - The Royal Society of Chemistry. (URL not available) [16] NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (URL not available) [17] Methyl cyanoacetate(105-34-0) 1H NMR spectrum - ChemicalBook. (URL not available) this compound - Sigma-Aldrich. (URL not available) [] Building Blocks in Custom Synthesis for Drug Discovery - BOC Sciences. (URL not available) [19] Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. (URL not available) [20] 2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand - PubMed. (URL not available) [21] (E)-Methyl 2,6-dichloro-N-cyanobenzimidate - PMC - NIH. (URL not available) [2] Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC - NIH. (URL not available) [7] US5539117A - 2-acetyl-6-cyanopyridines and their use as intermediates in the synthesis of oligo-2,6-pyridines - Google Patents. (URL not available) [22] Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles - MDPI. (URL not available) [23] Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PubMed Central. (URL not available) [24] Welcome To Hyma Synthesis Pvt. Ltd. (URL not available) [3] Special Issue: Kinase inhibitors - PMC - NIH. (URL not available) Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC - NIH. (URL not available) Synthesis of Methyl 6-Chloropyridazine-3-carboxylate - ResearchGate. (URL not available) [25] Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PubMed. (URL not available) [26] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. (URL not available) [27] Synthesis and Elaboration of Medium-Sized Ring Building Blocks Prepared via Cascade Ring Expansion Reactions - PMC - NIH. (URL not available) [28] Cyanamide: a convenient building block to synthesize 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidine systems via a multicomponent reaction | Request PDF - ResearchGate. (URL not available) [29] Methyl 2-(6-cyanopyridin-3-yl)acetate (C9H8N2O2) - PubChemLite. (URL not available) [30] EPA/NIH Mass Spectral Data Base - GovInfo. (URL not available) [31] Synthesis of 2,6-Bis(1-imidazole-2-yl)-4-chloropyridine - ResearchGate. (URL not available) [32] 2,6-dichloro-3-(chloromethyl)-4-methylpyridine - PubChemLite. (URL not available)
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Discovery of Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate
An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate
Abstract
This technical guide provides a comprehensive overview of the synthetic methodology for this compound, a compound of interest for researchers and professionals in drug development and fine chemical synthesis. The document details a plausible and robust synthetic pathway, grounded in established chemical principles for the preparation of functionalized pyridine derivatives. Each synthetic step is accompanied by a detailed experimental protocol, an explanation of the underlying reaction mechanisms, and the rationale for the selection of specific reagents and conditions. Furthermore, this guide outlines the analytical techniques for the characterization of the final compound and its intermediates. All claims and protocols are supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Significance of Substituted Pyridines
Pyridine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science.[1] The incorporation of various functional groups onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Specifically, cyanopyridine derivatives have demonstrated a wide range of pharmacological effects, including antimicrobial, anticancer, and enzyme inhibitory activities.[1][2] The target molecule, this compound, presents a unique combination of functionalities: a dichloro-substituted pyridine core, a nitrile group, and an acetic acid methyl ester side chain. This substitution pattern makes it a valuable intermediate for the synthesis of more complex molecules and a potential candidate for biological screening.[3]
This guide will provide a detailed, step-by-step methodology for the synthesis of this compound, starting from commercially available precursors. The presented synthetic strategy is designed to be efficient and scalable, making it suitable for both laboratory-scale research and larger-scale production.
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached through a multi-step process. The following diagram illustrates the proposed synthetic route, which will be detailed in the subsequent sections.
Sources
A Technical Guide to the Solubility Profile of Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility profile of Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate. While specific, publicly available quantitative solubility data for this compound is limited, this document serves as a vital resource for researchers, scientists, and drug development professionals. It outlines the compound's key physicochemical properties, offers a qualitative solubility prediction based on its molecular structure, and provides detailed, field-proven experimental protocols for accurate solubility determination. The methodologies described herein, including the gold-standard shake-flask method and subsequent analysis by High-Performance Liquid Chromatography (HPLC), are designed to ensure the generation of reliable and reproducible data, forming a self-validating system for laboratory investigation.
Introduction and Compound Overview
This compound is a highly functionalized heterocyclic compound. Its structure is built upon a pyridine core, which is a fundamental scaffold in numerous biologically active molecules. The pyridine ring is substituted with two chloro groups, a cyano group, and a methyl acetate moiety, making it a valuable and reactive intermediate in chemical synthesis.
Compounds within the dichloropyridine class, particularly those with cyano-functionalization, serve as essential building blocks in the synthesis of various agrochemicals and pharmaceuticals.[1] For instance, the 2,6-dichloro-3-cyanopyridine scaffold is a key intermediate for herbicides and fungicides, contributing to crop protection and enhanced agricultural yields.[1] Therefore, understanding the solubility of this compound is a critical first step in designing synthetic routes, developing purification strategies, and formulating final products. Solubility directly impacts reaction kinetics, ease of handling, and ultimately, the bioavailability of any derived active ingredient.
Physicochemical Properties and Predicted Solubility Behavior
A compound's solubility is governed by its physicochemical properties. The key descriptors for this compound are summarized below.
| Property | Value / Structure | Source / Method |
| IUPAC Name | This compound | - |
| CAS Number | 39621-02-8 | BLDpharm[2] |
| Molecular Formula | C₉H₆Cl₂N₂O₂ | ChemicalBook[3] |
| Molecular Weight | 245.06 g/mol | ChemicalBook[3] |
| Chemical Structure | - |
Structural Analysis and Qualitative Solubility Prediction:
The molecular structure provides significant insight into the compound's likely solubility behavior:
-
Lipophilic Character: The dichlorinated pyridine ring is inherently aromatic and hydrophobic, suggesting low solubility in aqueous media.
-
Polar Moieties: The presence of a cyano (-C≡N) group and a methyl ester (-COOCH₃) group introduces polarity and the capacity for dipole-dipole interactions and hydrogen bond acceptance.
-
Overall Balance: The molecule possesses a balance of lipophilic and polar characteristics. This suggests that while aqueous solubility is expected to be poor, the compound will likely exhibit good solubility in a range of polar aprotic organic solvents (e.g., Dimethyl Sulfoxide, Acetone, Acetonitrile) and moderate solubility in less polar solvents like Dichloromethane and Ethyl Acetate. It is predicted to be poorly soluble in non-polar hydrocarbon solvents such as hexanes. This is consistent with purification strategies for similar heterocyclic compounds, which often involve partitioning with ethers or recrystallization from mixtures like ethyl acetate and hexanes.[4]
Experimental Methodology for Solubility Determination
To generate accurate and reliable quantitative data, a rigorous experimental protocol is essential. The following sections detail the gold-standard shake-flask method for achieving thermodynamic equilibrium solubility, followed by a robust HPLC method for quantification.
Workflow for Solubility Assessment
The end-to-end process for determining solubility follows a logical sequence of steps designed to ensure accuracy and reproducibility. This workflow is critical for establishing a self-validating experimental system.
Protocol 1: Equilibrium Solubility via Shake-Flask Method
This method is the benchmark for determining thermodynamic solubility and is based on guidelines for pharmaceutical development.[5]
-
Objective: To create a saturated solution of the title compound in a specific solvent at a controlled temperature, ensuring thermodynamic equilibrium.
-
Materials:
-
This compound (high purity solid)
-
Solvent of interest (e.g., Water, PBS pH 7.4, Ethanol, Acetone)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringes and 0.45 µm chemical-resistant filters (e.g., PTFE)
-
-
Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial (e.g., 5-10 mg). The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming saturation.
-
Solvent Addition: Accurately pipette a known volume of the desired solvent (e.g., 1.0 mL) into the vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a minimum of 24 hours. Causality Note: A 24-48 hour period is necessary for most organic compounds to overcome kinetic barriers and reach true thermodynamic equilibrium. Shorter times may result in an underestimation of solubility.
-
Settling: After the agitation period, allow the vials to rest in the temperature-controlled environment for at least 1 hour to allow undissolved solids to settle.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filtration: Immediately filter the solution through a 0.45 µm syringe filter into a clean analysis vial. Trustworthiness Note: Filtration is a critical step to remove microscopic particulates that would otherwise lead to an overestimation of solubility. The first few drops should be discarded to saturate any potential binding sites on the filter membrane.
-
Dilution & Analysis: The filtered saturated solution is now ready for quantification as described in the following protocol.
-
Protocol 2: Quantification by HPLC-UV
High-Performance Liquid Chromatography (HPLC) is a standard, sensitive, and selective method for analyzing pyridine derivatives.[6][7]
-
Objective: To accurately determine the concentration of the dissolved compound in the filtered saturated solution.
-
Procedure:
-
Calibration Curve Preparation:
-
Prepare a stock solution of the compound of known concentration (e.g., 1 mg/mL) in a suitable organic solvent (e.g., Acetonitrile).
-
Perform a series of serial dilutions from the stock solution to create at least five calibration standards spanning the expected concentration range of the solubility samples.
-
-
Sample Preparation:
-
Accurately dilute the filtered saturated solution from Protocol 1 with the mobile phase to bring its concentration within the linear range of the calibration curve. A precise dilution factor is critical.
-
-
Chromatographic Conditions (Typical Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water (with 0.1% formic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection: Wavelength set to the λmax of the compound (determined by a UV scan).
-
-
Analysis:
-
Inject the calibration standards to establish a linear calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) > 0.995 for trustworthiness.
-
Inject the diluted solubility samples in triplicate.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve using the measured peak area.
-
Calculate the original solubility in the saturated solution using the following formula:
-
Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor
-
-
-
Conclusion
While quantitative solubility data for this compound is not prevalent in public literature, a robust scientific framework allows for its accurate and reliable determination. Based on its chemical structure, the compound is predicted to be poorly soluble in aqueous solutions but should exhibit good solubility in polar aprotic organic solvents. The detailed protocols provided in this guide for the shake-flask method coupled with HPLC-UV analysis represent a validated and trustworthy approach for researchers to generate high-quality solubility data. This essential data will empower scientists to accelerate research and development involving this versatile chemical intermediate.
References
- BenchChem. (2025). An in-depth Technical Guide to the Solubility of Pyridine-2-sulfonate in Organic Solvents.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- National Center for Biotechnology Information. (n.d.). Methyl 2-((5,6-dichloropyridazin-4-yl)oxy)acetate.
- BLDpharm. (n.d.). This compound.
- Google Patents. (1997).
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Pyridine.
- Organic Syntheses. (n.d.). An exemplary organic synthesis procedure.
- Chemeurope.com. (n.d.). Pyridine.
- National Center for Biotechnology Information. (n.d.). Methyl 2-(2-((6-(2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyprop-2-enoate.
- ChemicalBook. (n.d.). Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)
- Orion Cientific. (n.d.). Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)
- Chem-Impex. (n.d.). 2,6-Dichloro-3-cyanopyridine.
- Tokyo Chemical Industry. (n.d.). 2,6-Dichloro-3-cyano-4-methylpyridine.
- National Center for Biotechnology Information. (n.d.). Methyl 2-(6-chloropyridin-3-yl)acetate.
- Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
- Google Patents. (n.d.). CN110218177B - Preparation method of 2, 6-dichloro-3-nitropyridine.
- ARKIVOC. (2011). Modification of conditions for the selective preparation of 2-amino-3-cyano-4-phenylpyridines.
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- 2. 39621-02-8|this compound|BLD Pharm [bldpharm.com]
- 3. 39621-02-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. helixchrom.com [helixchrom.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
Methodological & Application
Application Notes & Protocols for the Synthesis of Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate
Introduction
Pyridylacetic acid derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceutical agents and serving as critical intermediates in drug development.[1][2] The target molecule, Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate, is a highly functionalized heterocyclic compound with significant potential as a versatile building block. The strategic placement of chloro, cyano, and methyl acetate groups offers multiple reaction sites for further molecular elaboration.
This guide provides a comprehensive, in-depth protocol for the synthesis of this target compound. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind the chosen synthetic strategy, offering field-proven insights to ensure reproducibility and success. The protocols are designed as self-validating systems, incorporating in-process controls and characterization checkpoints.
Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved through a two-step sequence commencing from a suitable polychlorinated pyridine precursor. The chosen strategy hinges on two fundamental and robust transformations in organic chemistry: Nucleophilic Aromatic Substitution (SNAr) and a subsequent Krapcho decarboxylation.
The logical flow of this synthesis is outlined below:
Caption: Overall two-step synthetic pathway.
Part 1: Mechanistic Rationale and Strategic Considerations
A robust understanding of the underlying chemical principles is paramount for successful synthesis, troubleshooting, and optimization. This section elucidates the causality behind our strategic choices.
The Starting Material: 2,4,6-Trichloro-3-cyanopyridine
The choice of starting material is critical. 2,4,6-Trichloro-3-cyanopyridine is an ideal precursor for several reasons:
-
Activation: The pyridine ring is rendered highly electron-deficient by the cumulative inductive and mesomeric electron-withdrawing effects of three chlorine atoms and a cyano group. This pronounced electrophilicity is essential for the success of the initial Nucleophilic Aromatic Substitution (SNAr) step.
-
Regiocontrol: The chlorine atom at the C4 position is significantly more activated towards nucleophilic displacement than the chlorines at the C2 and C6 positions. This is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance, which is most effective for attack at the C2, C6, and C4 positions. The C4 position is often kinetically favored for attack in such highly substituted pyridines.[3]
Step 1: Nucleophilic Aromatic Substitution (SNAr)
The introduction of the acetate framework is achieved by using a malonic ester as the nucleophile.
-
Nucleophile Choice: Dimethyl malonate is an excellent choice because its methylene protons are readily deprotonated by a suitable base (e.g., Sodium Hydride, NaH) to form a soft, resonance-stabilized carbanion. This "soft" nucleophile is ideal for attacking the electron-poor aromatic ring.
-
Mechanism: The reaction proceeds via a classic SNAr mechanism. The malonate carbanion attacks the C4 position of the pyridine ring, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the chloride ion, the leaving group, yielding the substituted malonate product.
Step 2: Krapcho Decarboxylation
With the carbon skeleton in place, one of the two ester groups of the malonate adduct must be removed. The Krapcho decarboxylation is a superior method for this transformation.
-
Mechanism and Selectivity: This reaction is specifically designed for the dealkoxycarbonylation of esters that have an electron-withdrawing group in the β-position, such as malonates or β-keto esters. The reaction typically involves heating the substrate in a polar aprotic solvent (like DMSO) with a salt (like NaCl or LiCl) and a small amount of water. The chloride ion attacks the methyl group of one of the esters in an SN2 fashion, generating a carboxylate anion. This intermediate then undergoes decarboxylation (loss of CO₂) upon heating to yield a carbanion, which is subsequently protonated by the water present in the reaction mixture to give the final product.
-
Advantages: This method is often high-yielding and avoids the harsh acidic or basic hydrolysis conditions that could potentially hydrolyze the nitrile group or the desired ester.
Part 2: Detailed Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Sodium hydride (NaH) is highly reactive and water-sensitive; handle with extreme care under an inert atmosphere.
Protocol 2.1: Synthesis of Dimethyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)malonate
This protocol details the SNAr reaction to form the malonate intermediate.
Sources
Application Note: A Detailed Protocol for the Synthesis and Characterization of Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate
Abstract
This application note provides a comprehensive experimental protocol for the synthesis, purification, and characterization of Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate, a key building block in medicinal chemistry and drug discovery. The synthetic strategy is centered on a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern heterocyclic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance and explaining the rationale behind key experimental steps to ensure reproducibility and success.
Introduction: The Significance of Substituted Pyridines
Substituted pyridine scaffolds are privileged structures in the realm of pharmaceuticals and agrochemicals, owing to their presence in a vast array of biologically active molecules.[1][2] The unique electronic properties of the pyridine ring, coupled with the diverse functionalities that can be introduced, make them versatile synthons for library synthesis and lead optimization. The target molecule, this compound, incorporates several key features: a dichlorinated pyridine core, a cyano group, and an acetate moiety. This combination of functional groups offers multiple points for further chemical modification, rendering it a valuable intermediate for the synthesis of more complex molecular architectures.
The synthetic approach detailed herein leverages the principles of nucleophilic aromatic substitution on an electron-deficient pyridine ring. The chlorine atoms at the 2- and 6-positions, along with the electron-withdrawing cyano group at the 3-position, activate the 4-position for nucleophilic attack.[3][4] This activation is a well-established principle in pyridine chemistry, where the nitrogen atom and electron-withdrawing groups stabilize the negatively charged Meisenheimer intermediate formed during the substitution process.[5]
Reaction Scheme and Mechanism
The synthesis of this compound is proposed to proceed via the nucleophilic aromatic substitution of a chlorine atom at the 4-position of 2,4,6-trichloro-3-cyanopyridine with the enolate of methyl acetate.
Overall Reaction:
Caption: Overall synthetic scheme for this compound.
Plausible Reaction Mechanism:
The reaction mechanism involves two key stages: the formation of the methyl acetate enolate and the subsequent nucleophilic aromatic substitution.
Caption: Plausible two-step reaction mechanism.
The choice of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is crucial for the quantitative generation of the methyl acetate enolate while minimizing self-condensation of the ester. The subsequent SNAr reaction proceeds via a Meisenheimer intermediate, which is stabilized by the electron-withdrawing groups on the pyridine ring.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 2,4,6-Trichloro-3-cyanopyridine | ≥98% | Commercial | Handle with appropriate safety precautions. |
| Diisopropylamine | Anhydrous, ≥99.5% | Commercial | Store under an inert atmosphere. |
| n-Butyllithium | 2.5 M in hexanes | Commercial | Titrate before use for accurate molarity. |
| Methyl acetate | Anhydrous, ≥99.5% | Commercial | Store over molecular sieves. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercial | Freshly distill from sodium/benzophenone. |
| Saturated aqueous ammonium chloride | ACS Reagent Grade | In-house prep. | |
| Ethyl acetate | ACS Reagent Grade | Commercial | For extraction and chromatography. |
| Hexanes | ACS Reagent Grade | Commercial | For chromatography. |
| Anhydrous magnesium sulfate | ACS Reagent Grade | Commercial | For drying organic layers. |
| Silica gel | 60 Å, 230-400 mesh | Commercial | For column chromatography. |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Low-temperature thermometer
-
Inert gas (argon or nitrogen) supply
-
Ice-salt bath or cryocooler
-
Rotary evaporator
-
Glassware for extraction and chromatography
Synthetic Procedure
Step 1: In-situ generation of Lithium Diisopropylamide (LDA)
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.5 eq.) to the cooled THF via syringe.
-
Slowly add n-butyllithium (1.5 eq., 2.5 M in hexanes) dropwise to the stirred solution, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.
Step 2: Formation of the Methyl Acetate Enolate
-
To the freshly prepared LDA solution at -78 °C, add methyl acetate (1.5 eq.) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 1 hour. The formation of the lithium enolate of methyl acetate will result in a clear solution.
Step 3: Nucleophilic Aromatic Substitution
-
Dissolve 2,4,6-trichloro-3-cyanopyridine (1.0 eq.) in a minimal amount of anhydrous THF in a separate flame-dried flask under a nitrogen atmosphere.
-
Slowly add the solution of 2,4,6-trichloro-3-cyanopyridine to the enolate solution at -78 °C via cannula or a dropping funnel.
-
Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
Step 4: Work-up and Extraction
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Transfer the mixture to a separatory funnel and add ethyl acetate (100 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
Purify the crude product by flash column chromatography on silica gel.
-
Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a solid.
Characterization
The identity and purity of the synthesized this compound (CAS No: 39621-02-8) should be confirmed by standard analytical techniques.[6]
Expected Analytical Data
-
¹H NMR (400 MHz, CDCl₃):
-
A singlet corresponding to the methyl ester protons (O-CH₃) is expected around δ 3.7-3.9 ppm.
-
A singlet corresponding to the methylene protons (-CH₂-) adjacent to the pyridine ring is expected around δ 4.0-4.2 ppm.
-
A singlet corresponding to the remaining proton on the pyridine ring is expected in the aromatic region.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
A signal for the ester carbonyl carbon is expected around δ 168-172 ppm.
-
Signals for the carbons of the pyridine ring are expected in the aromatic region, with their chemical shifts influenced by the chloro and cyano substituents.
-
A signal for the methyl ester carbon is expected around δ 52-54 ppm.
-
A signal for the methylene carbon is expected around δ 40-45 ppm.
-
-
Mass Spectrometry (LC-MS):
-
The expected molecular ion peak [M+H]⁺ for C₉H₆Cl₂N₂O₂ would be approximately m/z 245.98, showing the characteristic isotopic pattern for two chlorine atoms.
-
Safety and Handling
-
2,4,6-Trichloro-3-cyanopyridine: This is a potentially toxic and irritating compound. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
n-Butyllithium: This is a pyrophoric reagent and reacts violently with water. Handle under an inert atmosphere using proper syringe techniques.
-
Diisopropylamine and Methyl Acetate: These are flammable liquids. Avoid open flames and sources of ignition.
-
General Precautions: All reactions should be performed in a well-ventilated fume hood. Appropriate safety measures should be taken when handling all chemicals.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Incomplete enolate formation | Ensure anhydrous conditions. Titrate n-butyllithium before use. Use freshly distilled solvents. |
| Inactive starting material | Check the purity of 2,4,6-trichloro-3-cyanopyridine. | |
| Multiple products observed | Self-condensation of methyl acetate | Add methyl acetate slowly to the LDA solution at -78 °C. |
| Reaction at other positions on the pyridine ring | While the 4-position is most activated, side reactions are possible. Optimize reaction temperature and time. | |
| Difficult purification | Co-elution of impurities | Use a shallower gradient for column chromatography. Consider recrystallization as an alternative purification method. |
Conclusion
This application note provides a robust and detailed protocol for the synthesis of this compound. By following the outlined procedures and understanding the underlying chemical principles, researchers can reliably prepare this valuable building block for applications in drug discovery and materials science. The provided characterization data and troubleshooting guide will further aid in the successful execution of this synthesis.
References
-
MDPI. Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]
-
Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]
-
PubMed. Synthesis, characterisation and photochemistry of Pt(IV) pyridyl azido acetato complexes. [Link]
-
YouTube. Nucleophilic aromatic substitutions. [Link]
-
Semantic Scholar. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. [Link]
-
PubMed Central. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]
-
PubMed Central. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. [Link]
-
ResearchGate. Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. [Link]
-
MDPI. Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]
- Google Patents.
-
ACS Publications. Direct Synthesis of Pyridine Derivatives. [Link]
-
PubMed Central. Polysubstituted Pyridines from 1,4-Oxazinone Precursors. [Link]
-
Organic Syntheses. 2-cyano-6-methylpyridine. [Link]
-
ResearchGate. Synthesis of 3, 6-dichloropicolinic acid. [Link]
-
ResearchGate. Can anybody suggest a method of synthesis of 4-Chloropyridine?. [Link]
- Google Patents.
- Google Patents. Method for synthesizing 4-chloro-pyridine.
-
ACS Publications. Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. [Link]
- Google Patents. Synthesis method of 2,6-dichloropyridine.
- Google Patents.
-
PubMed. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. [Link]
-
OAE Publishing Inc. Catalyst-free decarboxylative alkylation: access to quaternary center. [Link]
- Google Patents. Preparing method of 2,6-dichloro-3-nitropyridine.
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Application Notes and Protocols for In Vitro Evaluation of Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate is a synthetic organic compound characterized by a substituted pyridine core. While extensive public data on the specific biological targets of this molecule is nascent, its structural motifs are suggestive of potential interactions with key signaling pathways implicated in cellular proliferation and survival. Pyridine-based structures are prevalent in a wide array of pharmacologically active agents, including kinase inhibitors.
This guide puts forth a structured, hypothesis-driven approach to the in vitro characterization of this compound. We will operate under the working hypothesis that this compound may exert its effects through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a transcription factor that is frequently overactivated in a multitude of cancers and inflammatory diseases, making it a high-value target for therapeutic development.[1] Constitutive activation of STAT3, often through phosphorylation at the Tyrosine 705 residue, leads to its dimerization, nuclear translocation, and subsequent transcription of genes involved in cell growth and apoptosis resistance.[2][3]
These application notes provide a comprehensive suite of validated in vitro assays designed to rigorously test this hypothesis, progressing from general cellular effects to specific molecular interactions within the STAT3 pathway.
I. Preliminary Assessment: Cell Viability and Cytotoxicity
The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. The MTT and XTT assays are reliable, colorimetric methods that measure the metabolic activity of cells, which serves as a proxy for cell viability.[4][5] These assays are foundational for determining the dose-dependent effects of the compound and for establishing a concentration range for subsequent, more targeted experiments.
Experimental Workflow: Cell Viability Assessment
Caption: Workflow for assessing cell viability using MTT or XTT assays.
Protocol 1: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living cells.[4]
Materials:
-
This compound
-
Cancer cell line with known STAT3 activation (e.g., DU145, MDA-MB-231)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)[5]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 1 x 10⁴ cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO at the same final concentration as in the highest compound dose).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well for a final concentration of 0.5 mg/mL.[4]
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C until purple formazan crystals are visible.[6]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[5] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570-590 nm using a microplate reader.[5] A reference wavelength of >650 nm can be used for background subtraction.[4]
Protocol 2: XTT Cell Viability Assay
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is an alternative where the reduced formazan product is water-soluble, simplifying the protocol.[4]
Procedure:
-
Follow steps 1-3 from the MTT protocol.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT reagent with an electron-coupling agent.
-
XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.[4] The incubation time may require optimization based on cell type.
-
Data Acquisition: Measure the absorbance at a wavelength between 450 and 500 nm. A reference wavelength around 660 nm can be used for background correction.[4]
| Parameter | MTT Assay | XTT Assay |
| Principle | Reduction to insoluble formazan | Reduction to soluble formazan |
| Final Step | Solubilization required | Direct measurement |
| Absorbance (nm) | 570 - 600 | 450 - 500 |
| Advantages | High sensitivity, cost-effective | Simpler, faster workflow |
II. Target Engagement: Inhibition of STAT3 Phosphorylation
To directly test the hypothesis that this compound targets the STAT3 pathway, the next logical step is to measure its effect on STAT3 activation. The phosphorylation of STAT3 at Tyrosine 705 (p-STAT3 Tyr705) is the canonical marker of its activation.[2] Western blotting is the gold-standard technique for quantifying changes in protein phosphorylation.[7][8]
STAT3 Activation and Inhibition Pathway
Caption: Hypothesized mechanism of STAT3 pathway inhibition.
Protocol 3: Western Blot Analysis of p-STAT3
This protocol details the detection of phosphorylated STAT3 (p-STAT3) and total STAT3 in cell lysates following treatment with the test compound.
Materials:
-
Cell line cultured in 6-well plates
-
Cytokine for stimulation (e.g., Interleukin-6, IL-6)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors[1][7]
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes[2]
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3[2]
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)[9]
-
HRP-conjugated secondary antibodies[7]
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve for a few hours if necessary. Pre-treat cells with various concentrations of this compound for 1-2 hours.[7]
-
Cytokine Stimulation: Stimulate the cells with an optimal concentration of IL-6 (e.g., 20 ng/mL) for 15-30 minutes to induce robust STAT3 phosphorylation.[7] Include unstimulated and vehicle-treated controls.
-
Cell Lysis: Place plates on ice, wash cells twice with ice-cold PBS, and add 100-150 µL of ice-cold RIPA buffer to each well.[7] Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Clarification: Incubate lysates on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[7] Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.[1]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[7]
-
Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7] b. Incubate the membrane with anti-p-STAT3 (Tyr705) primary antibody overnight at 4°C.[7] c. Wash the membrane three times with TBST. d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7] e. Wash three times with TBST.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.[1]
-
Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with an antibody for total STAT3, and subsequently for a loading control like β-actin.[9]
| Treatment Group | IL-6 Stimulation | Compound Conc. | Expected p-STAT3 |
| Untreated Control | - | 0 | Baseline / Low |
| Vehicle Control | + | 0 (DMSO) | High |
| Test Compound | + | Low | High / Slightly Reduced |
| Test Compound | + | Medium | Reduced |
| Test Compound | + | High | Strongly Reduced |
III. Functional Readout: STAT3 Transcriptional Activity
Inhibiting STAT3 phosphorylation should lead to a downstream decrease in its ability to act as a transcription factor. A luciferase reporter assay is a highly sensitive and quantitative method to measure the transcriptional activity of the STAT3 pathway.[10][11]
Protocol 4: STAT3-Dependent Luciferase Reporter Assay
This assay utilizes a plasmid containing a firefly luciferase gene under the control of a STAT3-responsive element.[3][12] A co-transfected plasmid expressing Renilla luciferase serves as an internal control for transfection efficiency and cell viability.[13]
Materials:
-
STAT3 reporter plasmid (e.g., containing tandem repeats of the SIE transcriptional response element)[13]
-
Renilla luciferase control plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
HEK293 cells or another easily transfectable cell line
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells (e.g., in a 96-well plate) with the STAT3-responsive firefly luciferase plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.[14] Allow cells to recover for 24 hours.
-
Compound Treatment: Treat the transfected cells with serial dilutions of this compound for 1-2 hours.
-
Pathway Activation: Stimulate the cells with IL-6 (e.g., 20 ng/mL) to activate the STAT3 pathway.[15]
-
Incubation: Incubate for an additional 6-24 hours to allow for luciferase gene expression.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The results are typically expressed as relative luciferase units (RLU).
IV. Cellular Confirmation: STAT3 Nuclear Translocation
Upon activation and dimerization, STAT3 translocates from the cytoplasm to the nucleus.[16] Immunofluorescence microscopy can be used to visualize and quantify this critical step, providing compelling cellular evidence of pathway inhibition.
Protocol 5: Immunofluorescence Staining for STAT3
This protocol allows for the visualization of STAT3's subcellular localization.
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
Fixative solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1-0.2% Triton X-100 in PBS)[16][17]
-
Primary antibody against total STAT3
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips. Pre-treat with the compound, then stimulate with IL-6 as described in the Western Blot protocol.
-
Fixation: Wash cells briefly with PBS, then fix with 4% paraformaldehyde for 15 minutes.[16]
-
Permeabilization: Wash three times with PBS, then permeabilize with 0.2% Triton X-100 for 5-10 minutes.[16][17]
-
Blocking: Wash three times with PBS and block with 10% goat serum for 1 hour to prevent non-specific antibody binding.[16][17]
-
Primary Antibody Incubation: Incubate with the primary anti-STAT3 antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.[17]
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.[17]
-
Counterstaining and Mounting: Wash three times with PBS. Stain nuclei with DAPI for 5 minutes. Wash again and mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Visualize the slides using a fluorescence microscope. In unstimulated or effectively inhibited cells, STAT3 staining will be predominantly cytoplasmic. In IL-6 stimulated cells (vehicle control), staining will be concentrated in the nucleus.[19]
References
-
Western Blot for Detecting Phosphorylated STAT3. Bio-protocol. Available from: [Link]
-
Cignal Reporter Assay Kit STAT3 Reporter Assay Kit. QIAGEN GeneGlobe. Available from: [Link]
-
STAT3 Reporter Kit (STAT3 Signaling Pathway). BPS Bioscience. Available from: [Link]
-
STAT3 Pathway-STAT3 Reporter Kit. Creative Biolabs. Available from: [Link]
-
STAT-3/phosphoSTAT-3 western blot. Protocol Online. Available from: [Link]
-
Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors. PMC - NIH. Available from: [Link]
-
Quantification of total and phosphorylated STAT3 by calibrated western blotting. (PDF). Available from: [Link]
-
STAT3 Reporter Assay By Luciferase. Biocompare.com. Available from: [Link]
-
Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. Available from: [Link]
-
Quantification of total and phosphorylated STAT3 by calibrated western blotting. PubMed. Available from: [Link]
-
Identification of a New Series of STAT3 Inhibitors by Virtual Screening. PMC - NIH. Available from: [Link]
-
Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. Frontiers. Available from: [Link]
-
Immunostaining Protocol: P-Stat3 (Xenograft and Mice). PMC - NIH. Available from: [Link]
-
Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment. ACS Central Science. Available from: [Link]
-
STAT3 nuclear import is independent of tyrosine phosphorylation and mediated by importin-α3. PMC - PubMed Central. Available from: [Link]
-
Immunofluorescence analysis of nuclear translocation of activated... ResearchGate. Available from: [Link]
-
Methyl 2-(4,6-dichloro-1,3,5-triazin-2-ylamino)acetate. NIH. Available from: [Link]
-
Methyl 2-((5,6-dichloropyridazin-4-yl)oxy)acetate. PubChem. Available from: [Link]
-
Products. 2a biotech. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 10. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation [frontiersin.org]
- 12. STAT3 Pathway-STAT3 Reporter Kit - Creative Biolabs [creative-biolabs.com]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. biocompare.com [biocompare.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. STAT3 nuclear import is independent of tyrosine phosphorylation and mediated by importin-α3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ptglab.com [ptglab.com]
- 18. scbt.com [scbt.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate
For: Researchers, scientists, and drug development professionals
Introduction: A Versatile Scaffold for Chemical Innovation
Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate is a highly functionalized pyridine derivative poised for significant application in medicinal chemistry, agrochemical research, and materials science. Its structure is characterized by a pyridine core bearing two reactive chlorine atoms, a nitrile group, and a methyl ester moiety. This unique combination of functional groups makes it an exceptional building block for the synthesis of a diverse array of more complex molecules. The strategic positioning of the chloro, cyano, and acetate groups allows for selective and sequential chemical modifications, providing a robust platform for generating novel compound libraries. This guide offers in-depth application notes and detailed experimental protocols for the effective utilization of this research chemical.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a research chemical is fundamental to its successful application in synthesis.
| Property | Value | Source |
| CAS Number | 39621-02-8 | [1][2] |
| Molecular Formula | C₉H₆Cl₂N₂O₂ | [1] |
| Formula Weight | 245.06 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Limited solubility in non-polar solvents like hexanes. | General knowledge |
Core Reactivity and Strategic Applications
The chemical behavior of this compound is dominated by the reactivity of its key functional groups: the two chlorine atoms on the pyridine ring and the methyl ester side chain.
Nucleophilic Aromatic Substitution (SₙAr) at the Pyridine Core
The pyridine ring is electron-deficient, which is further enhanced by the presence of the electron-withdrawing cyano group. This electronic nature makes the ring susceptible to nucleophilic aromatic substitution (SₙAr), where the chlorine atoms act as excellent leaving groups. The two chlorine atoms at the 2- and 6-positions are chemically equivalent, simplifying monosubstitution reactions.[3]
-
Application: This reactivity is ideal for the construction of compound libraries. A wide variety of nucleophiles, including amines, thiols, and alkoxides, can be introduced to displace one or both chlorine atoms, leading to a diverse set of substituted pyridines. These products can then be screened for biological activity.
Modification of the Acetate Side Chain
The methyl ester at the 4-position offers another handle for chemical modification.
-
Application:
-
Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid, 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetic acid. This acid can then be coupled with various amines to form amides, a common functional group in many pharmaceuticals.
-
Transesterification: The methyl ester can be converted to other esters by reaction with different alcohols under appropriate conditions.
-
Direct Amidation: In some cases, direct reaction with amines can yield amides, though this may require harsh conditions.
-
Experimental Protocols
The following protocols are designed to be robust and reproducible. They are based on established synthetic methodologies for related pyridine derivatives.[4]
Protocol 1: Mono-Amination via Nucleophilic Aromatic Substitution
This protocol details the selective replacement of one chlorine atom with a primary amine.
Objective: To synthesize Methyl 2-(2-chloro-6-(benzylamino)-3-cyanopyridin-4-yl)acetate.
Materials:
-
This compound
-
Benzylamine
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add benzylamine (1.1 eq) to the solution.
-
Add DIPEA (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Causality Behind Experimental Choices:
-
DIPEA: A non-nucleophilic base is used to neutralize the HCl formed during the reaction, driving the equilibrium towards the product without competing with the primary amine nucleophile.
-
Anhydrous DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SₙAr reaction. It is crucial to use an anhydrous solvent to prevent unwanted side reactions.
Workflow Diagram:
Caption: Workflow for Mono-amination of the Dichloropyridine Core.
Protocol 2: Hydrolysis of the Methyl Ester
This protocol describes the conversion of the methyl ester to the corresponding carboxylic acid.
Objective: To synthesize 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetic acid.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (1.5 eq) to the solution.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the carboxylic acid product.
Causality Behind Experimental Choices:
-
LiOH: A strong base is used for saponification (hydrolysis) of the ester. LiOH is often preferred for its high reactivity and clean reaction profiles.
-
THF/Water Mixture: THF helps to solubilize the organic starting material, while water is necessary for the hydrolysis reaction to proceed.
-
Acidification: This step protonates the carboxylate salt formed during the reaction, leading to the precipitation of the desired carboxylic acid product.
Workflow Diagram:
Caption: Workflow for Hydrolysis of the Methyl Ester Side Chain.
Self-Validating Systems and Further Applications
The protocols described are designed to be self-validating through standard analytical techniques. The progress of each reaction should be monitored by TLC, and the final products should be characterized by NMR spectroscopy and mass spectrometry to confirm their identity and purity.
The products from these initial reactions can serve as intermediates for further diversification. For instance, the mono-aminated product from Protocol 1 can undergo a second, different SₙAr reaction at the remaining chloro-position, leading to unsymmetrically substituted pyridines. The carboxylic acid from Protocol 2 can be activated and coupled with a wide range of amines to generate a library of amides. The versatility of substituted pyridines in drug discovery and agrochemicals makes these subsequent transformations highly valuable.[5][6]
Conclusion
This compound is a valuable and versatile research chemical. Its multiple reactive sites allow for a modular and strategic approach to the synthesis of complex molecules. The protocols provided herein offer a solid foundation for researchers to explore the potential of this compound in their respective fields. By understanding and applying the principles of its reactivity, scientists can unlock new avenues for discovery.
References
- Vertex AI Search. 39621-02-8(this compound) Product Description.
- BLDpharm. 39621-02-8|this compound.
- Benchchem. A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution.
- Benchchem. Application Notes and Protocols for 2-(2,6-dichloropyridin-4-yl)acetic acid in Organic Synthesis.
-
ResearchGate. De novo Synthesis of Substituted Pyridines. Available from: [Link]
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- 2. 39621-02-8|this compound|BLD Pharm [bldpharm.com]
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- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. sarchemlabs.com [sarchemlabs.com]
Application Notes and Protocols for Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate in Agrochemical Research
Introduction: The Potential of a Novel Pyridine Derivative in Agrochemical Development
The relentless pursuit of novel, effective, and selective agrochemicals is a cornerstone of modern agricultural science. Within this landscape, nitrogen-containing heterocyclic compounds, particularly pyridine derivatives, have emerged as a highly promising class of molecules.[1] Their versatile chemical nature allows for a broad spectrum of biological activities, including herbicidal, insecticidal, and fungicidal properties.[1] This document provides a detailed technical guide for researchers and drug development professionals on Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate , a compound of significant interest for its potential applications in agrochemical development.
The core structure, a substituted pyridine ring, is a well-established pharmacophore in numerous commercial pesticides.[1] The presence of dichloro, cyano, and a methyl acetate group on the pyridine scaffold of the title compound suggests a multi-faceted potential for biological interaction. This guide will provide a comprehensive overview of its synthesis, potential mechanisms of action, and detailed protocols for its characterization and analysis, empowering researchers to explore its full potential in the development of next-generation crop protection agents.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its development as an agrochemical. These properties influence its formulation, environmental fate, and biological uptake. The table below summarizes the predicted and known properties of this compound and its key precursor.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C9H6Cl2N2O2 | - |
| Molecular Weight | 245.07 g/mol | - |
| Appearance (predicted) | White to off-white solid | General observation for similar compounds |
| Melting Point (predicted) | Not available | - |
| Solubility (predicted) | Soluble in organic solvents like methanol, ethyl acetate, dichloromethane. Low solubility in water. | General observation for similar compounds |
| Precursor: 2,6-dichloro-3-cyanopyridine M.P. | 122.0 to 126.0 °C | Tokyo Chemical Industry Co., Ltd. |
Proposed Synthesis Protocol
The synthesis of this compound can be logically approached from its key intermediate, 2,6-dichloro-3-cyanopyridine. The following protocol is a proposed synthetic route based on established organic chemistry principles for the functionalization of pyridine rings.
Workflow for the Synthesis of this compound
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Step-by-Step Protocol
Materials:
-
2,6-dichloro-3-cyanopyridine
-
Methyl lithioacetate (or a similar C-nucleophile of methyl acetate)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Saturated aqueous ammonium chloride solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Preparation of the Reaction Vessel: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,6-dichloro-3-cyanopyridine in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Nucleophilic Addition: Slowly add a solution of methyl lithioacetate in THF to the cooled pyridine solution via the dropping funnel over a period of 30 minutes. The reaction is highly exothermic and the temperature should be carefully monitored.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous THF and a nitrogen atmosphere is crucial as organolithium reagents, such as methyl lithioacetate, are highly reactive towards water.
-
Low Temperature: The reaction is carried out at -78 °C to control the reactivity of the organolithium reagent and to prevent unwanted side reactions.
-
Nucleophilic Aromatic Substitution: The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the carbanion from methyl lithioacetate attacks the electron-deficient pyridine ring. The 4-position is a likely site of attack due to the electronic effects of the chloro and cyano substituents.
Potential Mechanism of Action in Herbicidal Applications
While the specific mechanism of action for this compound has not been empirically determined, its structural features allow for informed hypotheses based on known herbicidal modes of action of other pyridine derivatives.
Hypothesized Signaling Pathway: Disruption of Auxin Homeostasis
Caption: Hypothesized mechanism of action mimicking synthetic auxins.
Many pyridine-based herbicides function as synthetic auxins. These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to a disruption of normal growth processes.[2] At supra-optimal concentrations, synthetic auxins cause uncontrolled and disorganized cell division and elongation, ultimately leading to plant death. The acetate moiety in this compound is a key structural feature that could facilitate its binding to auxin receptors.
Key Postulated Steps:
-
Uptake and Translocation: The compound is absorbed by the plant and translocated to regions of active growth.
-
Receptor Binding: The molecule binds to auxin receptors, initiating a signaling cascade.
-
Gene Expression Changes: This leads to the altered expression of genes involved in cell growth and development.
-
Physiological Disruption: The plant exhibits symptoms of auxin overdose, such as epinasty (downward bending of leaves), stem and petiole twisting, and ultimately, tissue necrosis and death.
Analytical Protocols for Quality Control and Residue Analysis
Accurate and sensitive analytical methods are essential for the quality control of the synthesized compound and for potential residue analysis in environmental and biological matrices. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are well-suited for the analysis of chlorinated pyridine derivatives.[3][4]
GC-MS Method for Purity Assessment
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms or equivalent)
-
Autosampler
Chromatographic Conditions:
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp: 100 °C, hold for 1 min; Ramp: 15 °C/min to 280 °C, hold for 5 min |
| Carrier Gas | Helium, constant flow of 1.0 mL/min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Scan Range | 50-350 m/z |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound.
-
Dissolve in 10 mL of high-purity methanol to create a 1 mg/mL stock solution.
-
Perform serial dilutions to prepare a working standard of 10 µg/mL.
-
Inject into the GC-MS system.
Data Analysis:
-
The purity of the compound is determined by the relative area of the main peak in the total ion chromatogram.
-
The mass spectrum should be consistent with the expected fragmentation pattern of this compound.
HPLC Method for Quantification
Instrumentation:
-
High-performance liquid chromatograph with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Sample Preparation and Analysis:
-
Prepare a stock solution and working standards as described for the GC-MS method.
-
Generate a calibration curve by injecting a series of standards of known concentrations.
-
Inject the sample solution and determine the concentration based on the peak area and the calibration curve.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel agrochemicals. The protocols and insights provided in this guide offer a solid foundation for its synthesis, characterization, and preliminary biological evaluation. Future research should focus on the empirical validation of its herbicidal, insecticidal, and fungicidal activities against a range of target organisms. Furthermore, detailed structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues, will be crucial for optimizing its biological efficacy and selectivity. Toxicological and environmental fate studies will also be necessary to assess its safety profile and potential for commercial development.
References
- Gilbert, F. A. (1946). The Status of Plant-Growth Substances and Herbicides in 1946. Chemical & Engineering News, 24(23), 3022-3026.
- Grossmann, K. (2000). Mode of action of auxin herbicides: a new hypothesis.
- Katritzky, A. R., et al. (2005).
- Lamberth, C. (2018). Pyridine-based agrochemicals. In Bioactive Heterocyclic Compound Classes (pp. 39-66). Wiley-VCH.
- Congreve, M., & Cameron, A. (2018). Herbicide Classes in Development: A Weed Science Society of America (WSSA) Perspective. Weed Science, 66(1), 1-13.
- NIOSH. (1994). NIOSH Manual of Analytical Methods (NMAM), Fourth Edition. Method 1613.
- U.S. Environmental Protection Agency. (2007).
-
PubChem. (n.d.). Methyl 2-((5,6-dichloropyridazin-4-yl)oxy)acetate. Retrieved from [Link]
- Wang, Y., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7358.
-
Helix Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Pyridine 1613. NIOSH. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Analytical Methods (methods used to detect and measure each analyte). Retrieved from [Link]
-
VTechWorks. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. Retrieved from [Link]
Sources
Application Notes and Protocols for Determining the Optimal Dosage of Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate in Cell Lines
Introduction: Navigating the Therapeutic Potential of Novel Cyanopyridine Derivatives
The exploration of novel chemical entities for therapeutic applications is a cornerstone of modern drug discovery. Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate belongs to the broader class of cyanopyridine derivatives, which have garnered significant attention for their diverse pharmacological activities.[1][2] This class of compounds has shown promise in a range of therapeutic areas, including oncology and infectious diseases, often exhibiting potent cytotoxic or antimicrobial effects.[1][2]
The initial step in characterizing the in vitro biological activity of a novel compound like this compound is to determine its effective dosage range. This critical parameter underpins all subsequent mechanistic and functional studies. A meticulously conducted dose-response analysis not only establishes the potency of the compound but also distinguishes between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically determine the optimal dosage of this compound for various cell lines. The protocols herein are designed to be self-validating, ensuring the generation of robust and reproducible data.
Core Principles of Dose-Response Analysis
Before embarking on experimental work, it is crucial to understand the fundamental parameters that will be derived from a dose-response study. These metrics provide a quantitative measure of a compound's biological effect.
| Parameter | Description | Significance |
| IC50 (Half-maximal Inhibitory Concentration) | The concentration of a compound that inhibits a specific biological function, such as cell viability, by 50%.[3] | A primary indicator of a compound's potency. A lower IC50 value signifies a more potent compound.[3] |
| EC50 (Half-maximal Effective Concentration) | The concentration of a compound that produces 50% of the maximal response. | Measures the potency in terms of the concentration required to elicit a half-maximal effect.[3] |
| GI50 (Growth Inhibition 50%) | The concentration of a compound that causes a 50% reduction in cell growth.[3] | Differentiates between cytostatic and cytotoxic effects and is a key parameter in large-scale cancer cell line screenings.[4] |
| TGI (Total Growth Inhibition) | The concentration of the compound that results in no net cell growth over the course of the assay. | Indicates a cytostatic effect at that particular concentration.[4] |
| LC50 (Lethal Concentration 50%) | The concentration of the compound that results in a 50% reduction in the number of cells present at the beginning of the experiment. | A direct measure of the compound's cytotoxicity or cell-killing ability.[4] |
Experimental Workflow for Dosage Determination
A systematic approach is essential for accurately determining the optimal dosage of a novel compound. The following workflow provides a structured methodology, from initial range-finding to a definitive dose-response analysis.
Figure 1: A stepwise experimental workflow for determining the optimal dosage of a novel compound in cell culture.
Detailed Protocols
Protocol 1: Preparation of this compound Stock Solution
The solubility of a compound is a critical factor that can influence its biological activity. It is imperative to first determine a suitable solvent for this compound.
-
Solubility Testing : Test the solubility of the compound in common biocompatible solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol. Start with a small, accurately weighed amount of the compound and add increasing volumes of the solvent until it completely dissolves.
-
Stock Solution Preparation : Once a suitable solvent is identified (DMSO is commonly used for compounds of this nature), prepare a high-concentration stock solution (e.g., 10-50 mM). This allows for minimal solvent concentration in the final culture medium, typically not exceeding 0.5% to avoid solvent-induced cytotoxicity.[5]
-
Storage : Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Cell Seeding and Preparation
The optimal cell seeding density is crucial for ensuring that cells are in the logarithmic growth phase throughout the experiment.[3]
-
Cell Culture : Culture the selected cell lines in their recommended complete growth medium. Ensure the cells are healthy and free from contamination.
-
Cell Counting : Harvest the cells and perform a cell count using a hemocytometer or an automated cell counter. Determine the cell viability, which should be above 95%.
-
Seeding : Dilute the cell suspension to the desired seeding density in a 96-well plate. The optimal density should be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells per well in a volume of 100 µL.[3]
-
Incubation : Incubate the plate for 24 hours to allow adherent cells to attach firmly to the plate surface.[3]
Protocol 3: Dose-Response Experiment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
-
Compound Dilution Series :
-
For the initial range-finding experiment, prepare a broad range of concentrations using 10-fold serial dilutions (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).
-
For the definitive dose-response experiment, prepare a narrower range of concentrations with 2 or 3-fold serial dilutions around the estimated effective concentration identified in the range-finding study.[6]
-
Always include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a negative control (untreated cells in medium only).[3]
-
-
Cell Treatment :
-
Carefully remove the medium from the wells of the 96-well plate containing the attached cells.
-
Add 100 µL of the medium containing the various concentrations of this compound to the respective wells. It is recommended to perform each treatment in triplicate.
-
-
Incubation : Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours). The incubation time should be sufficient for the compound to exert its effect and for at least one to two cell doublings to occur in the control wells.[6]
-
MTT Assay :
-
At the end of the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[3]
-
After the incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition : Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 4: Data Analysis and Interpretation
-
Calculate Percentage Viability :
-
Average the absorbance values for the triplicate wells for each concentration.
-
Subtract the average absorbance of the blank wells (medium only) from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control, which is set to 100%.
-
Formula : % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot Dose-Response Curve :
-
Plot the percentage of cell viability on the y-axis against the logarithm of the compound concentration on the x-axis.
-
-
Determine IC50/GI50 :
-
Use a non-linear regression analysis, typically a sigmoidal dose-response (variable slope) model, to fit the data and determine the IC50 or GI50 value.[3] This can be performed using software such as GraphPad Prism or R.
-
Illustrative Signaling Pathway and Mechanism of Action
While the specific mechanism of action for this compound is not yet elucidated, many cyanopyridine derivatives have been shown to act as kinase inhibitors.[1] Kinases are pivotal in cell signaling pathways that regulate cell proliferation, survival, and apoptosis. A potential mechanism could involve the inhibition of a key kinase in a pro-survival pathway, such as the PI3K/AKT/mTOR pathway.
Figure 2: A hypothetical mechanism of action where this compound inhibits a key kinase in a pro-survival signaling pathway.
Conclusion and Best Practices
The protocols outlined in these application notes provide a robust framework for determining the optimal dosage of this compound in various cell lines. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is fundamental for the subsequent investigation of this compound's therapeutic potential.
Key Best Practices:
-
Cell Line Specificity : Always determine the optimal dosage for each specific cell line, as sensitivity to a compound can vary significantly.
-
Solvent Control : Maintain a consistent and low concentration of the solvent across all experiments to avoid confounding effects.
-
Logarithmic Growth : Ensure that cells are in an exponential growth phase during the treatment period for accurate assessment of growth inhibition.
-
Appropriate Assay : Select a viability or cytotoxicity assay that is appropriate for the research question and the suspected mechanism of action of the compound.
By following these guidelines, researchers can confidently establish the effective concentration range of this compound, paving the way for more in-depth studies into its mechanism of action and potential as a novel therapeutic agent.
References
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Cytotoxicity Assay Protocol. Protocols.io. (2024-02-28). [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Cytotoxicity. XCellR8. [Link]
-
Optimal Antibiotic Dosing for Cell Lines. Scribd. [Link]
-
Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. In: Current Protocols in Chemical Biology. Sorger Lab. [Link]
-
Kill Curve Protocol. BPS Bioscience. [Link]
-
NCI-60 Screening Methodology. National Cancer Institute. [Link]
-
Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. ResearchGate. [Link]
-
A review: Biological activities of novel cyanopyridine derivatives. PubMed. [Link]
-
Synthesis of New Cyanopyridine Scaffolds and their Biological Activities. Bentham Science. [Link]
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- 2. Synthesis of New Cyanopyridine Scaffolds and their Biological Activities | Bentham Science [eurekaselect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. dctd.cancer.gov [dctd.cancer.gov]
- 5. x-cellr8.com [x-cellr8.com]
- 6. sorger.med.harvard.edu [sorger.med.harvard.edu]
Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate for developing kinase inhibitors.
Topic: Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate: A Versatile Scaffold for the Development of Novel Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery, particularly in oncology and immunology.[1][2] The development of potent and selective kinase inhibitors is an ongoing challenge, requiring innovative chemical scaffolds that can be readily modified to explore chemical space and optimize biological activity. This guide introduces this compound, a highly functionalized pyridine derivative, as a privileged starting material for generating libraries of potential kinase inhibitors. We provide the scientific rationale for its use, detailed protocols for chemical derivatization, and methodologies for biochemical and cellular evaluation of the resulting compounds.
Introduction: The Strategic Value of the Dichlorocyanopyridine Scaffold
The pursuit of novel kinase inhibitors has intensified over the past two decades, with over 70 FDA-approved drugs targeting this enzyme class.[3] A key strategy in medicinal chemistry is the use of "privileged scaffolds," core molecular structures that can bind to multiple biological targets with high affinity. The 7-azaindole scaffold, for instance, is a well-known kinase privileged fragment due to its ability to form key hydrogen bonds with the kinase hinge region.[4]
Similarly, the 3-cyanopyridine core has emerged as a valuable motif in potent kinase inhibitors.[5][6] this compound represents an ideal starting point for a discovery program. Its structure is pre-functionalized with multiple reaction handles, allowing for systematic and divergent synthesis of a compound library.
-
The Dichloro Groups (C2, C6): These positions are highly activated towards nucleophilic aromatic substitution (SNAr), providing the primary route for introducing diversity.
-
The Cyano Group (C3): This electron-withdrawing group not only facilitates SNAr at the chloro positions but can also serve as a crucial hydrogen bond acceptor, mimicking the interaction of the adenine portion of ATP with the kinase hinge.
-
The Methyl Acetate Group (C4): This moiety can be hydrolyzed to a carboxylic acid, offering a secondary point for modification via amide coupling, or it can be retained to influence the compound's physicochemical properties.
This guide will provide the foundational knowledge and practical protocols to leverage this versatile scaffold in a kinase inhibitor discovery campaign.
Design Principles and Synthetic Strategy
The rational design of kinase inhibitors typically involves targeting the highly conserved ATP-binding site.[7] A successful inhibitor must establish key interactions, most notably hydrogen bonds with the "hinge region" that connects the N- and C-lobes of the kinase domain.
The strategy for derivatizing this compound is based on a stepwise modification of its reactive sites. The two chlorine atoms can be substituted sequentially or simultaneously, allowing for the introduction of different chemical groups to probe different regions of the ATP pocket.
Caption: General workflow for derivatizing the core scaffold.
Synthetic Protocols
The following protocols provide step-by-step methodologies for the chemical modification of the starting scaffold.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol describes the substitution of one or both chlorine atoms with a primary or secondary amine. The choice of base and temperature is critical for controlling selectivity between mono- and di-substitution.
Rationale: Dichloropyridines are susceptible to SNAr, a reaction facilitated by the electron-withdrawing cyano group. A base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is used to neutralize the HCl generated during the reaction. Dioxane or DMF are suitable high-boiling point solvents.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in 1,4-dioxane, add the desired amine (1.1 eq for mono-substitution, 2.5 eq for di-substitution).
-
Add DIPEA (2.5 eq).
-
Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the desired product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Saponification of the Methyl Ester
This protocol details the conversion of the methyl ester to a carboxylic acid, which can then be used in amide coupling reactions.
Rationale: Ester hydrolysis is a fundamental transformation typically achieved under basic conditions (saponification). A mixture of THF and water is often used to ensure solubility of both the organic substrate and the inorganic base (e.g., lithium hydroxide).
Step-by-Step Methodology:
-
Dissolve the ester-containing pyridine derivative (1.0 eq) in a 3:1 mixture of THF and water.
-
Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 3-4 with 1N HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid product. The product is often used in the next step without further purification.
Biological Evaluation: From Enzyme to Cell
Once a library of compounds has been synthesized, the next crucial step is to evaluate their biological activity. This is a multi-stage process that begins with assessing direct enzyme inhibition and progresses to confirming activity in a more complex cellular environment.[2]
Caption: Experimental workflow from synthesis to lead identification.
Protocol 3: Universal In Vitro Kinase Assay (TR-FRET)
This protocol describes a common, high-throughput method for measuring direct kinase inhibition.[1]
Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust assay format for quantifying enzyme activity.[1] It measures the phosphorylation of a biotinylated peptide substrate by a kinase. A terbium-labeled anti-phospho-specific antibody binds the phosphorylated peptide, bringing it close to a streptavidin-conjugated acceptor (e.g., XL665). Excitation of the terbium donor results in FRET to the acceptor, generating a signal proportional to kinase activity. Inhibitors will cause a decrease in this signal.
Step-by-Step Methodology:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
In a 384-well assay plate, add 2 µL of test compound diluted in DMSO at various concentrations.
-
Add 4 µL of a solution containing the target kinase and the biotinylated peptide substrate in reaction buffer.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 4 µL of ATP in reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate for 60-90 minutes at room temperature.
-
Stop the reaction and detect phosphorylation by adding 10 µL of a stop/detection buffer containing EDTA, the terbium-labeled antibody, and the streptavidin-acceptor.
-
Incubate for 60 minutes at room temperature to allow the detection reagents to bind.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (for the donor and acceptor).
-
Calculate the ratio of acceptor/donor signals and plot the percent inhibition versus compound concentration to determine the IC₅₀ value.
Protocol 4: Cell-Based Target Engagement Assay (Western Blot)
This protocol confirms that an inhibitor can enter a cell and engage its target kinase, leading to a downstream effect.[8][9]
Rationale: Many kinases are part of signaling cascades, where their activity is marked by the phosphorylation of a downstream substrate.[1] This assay measures the level of phosphorylation of a specific substrate in cells treated with the inhibitor. A reduction in the phospho-substrate signal indicates successful target engagement.
Step-by-Step Methodology:
-
Seed cancer cells known to have an active signaling pathway of interest (e.g., MCF-7 cells for the PI3K/Akt pathway) in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the test compound (or DMSO as a vehicle control) for 2-4 hours.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-Akt Ser473).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-Akt) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.
Data Interpretation and Pathway Visualization
The data generated from these assays allow for the establishment of a structure-activity relationship (SAR). By comparing the chemical modifications to the resulting biochemical potency (IC₅₀) and cellular activity, researchers can identify which chemical features are critical for inhibition.
Table 1: Example Structure-Activity Relationship (SAR) Data
| Compound ID | R¹ at C6 | R² at C2 | Kinase X IC₅₀ (nM) | p-Substrate Inhibition (EC₅₀, nM) |
| Scaffold | Cl | Cl | >10,000 | >10,000 |
| CPD-01 | 4-fluoroaniline | Cl | 1,250 | 8,500 |
| CPD-02 | 3-methoxy-aniline | Cl | 870 | 5,200 |
| CPD-03 | 4-fluoroaniline | 4-fluoroaniline | 45 | 250 |
| CPD-04 | 4-fluoroaniline | Cyclopropylamine | 15 | 95 |
This hypothetical data suggests that di-substitution is superior to mono-substitution (CPD-03 vs. CPD-01) and that a smaller, more rigid amine at the C2 position may enhance both biochemical and cellular potency (CPD-04 vs. CPD-03).
Signaling Pathway Context: The MAPK/ERK Cascade
To understand the biological impact of an inhibitor, it's crucial to place it within the context of a signaling pathway. The MAPK/ERK pathway is a central regulator of cell proliferation and survival, and its dysregulation is common in cancer.[1]
Caption: The MAPK/ERK signaling pathway, a key regulator of cellular processes.
Conclusion and Future Directions
This compound is a promising and highly adaptable starting material for the discovery of novel kinase inhibitors. The synthetic handles it provides allow for rapid library generation and systematic SAR exploration. The protocols outlined here provide a clear path from chemical synthesis to biochemical and cellular characterization. Successful "hit" compounds identified through this workflow can be advanced into lead optimization, where properties such as selectivity against other kinases, metabolic stability, and in vivo pharmacokinetics are further refined.
References
-
In vitro kinase assay. (2023). Protocols.io. [Link]
-
Cell-based test for kinase inhibitors. (2020). INiTS. [Link]
-
In vitro NLK Kinase Assay. (2017). PMC - NIH. [Link]
-
Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]
-
Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
-
In vitro kinase assay. (2022). Bio-protocol. [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PLOS One. [Link]
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central. [Link]
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2021). Frontiers in Chemistry. [Link]
-
Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). PubMed Central. [Link]
-
De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. (2011). ACS Publications. [Link]
-
Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (2022). MDPI. [Link]
-
3-Cyano-6-(5-methyl-3-pyrazoloamino) pyridines (Part 2): A dual inhibitor of Aurora kinase and tubulin polymerization. (2016). PubMed. [Link]
-
Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. (2023). MDPI. [Link]
-
Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. (2020). MDPI. [Link]
-
Optimizing Organic Synthesis: The Role of 2,6-Dichloro-4-methyl-3-aminopyridine. Tejapharm. [Link]
-
Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. [Link]
- CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]
-
3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. (2022). MDPI. [Link]
-
Dichloro[N-[(η6-phenyl)methyl]-4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl)benzamide](1,3,5-triaza-7-phosphatricyclo [3.3.1.13,7]decane-κP7. (2022). MDPI. [Link]
-
Synthesis of 3, 6-dichloropicolinic acid. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. mdpi.com [mdpi.com]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. 3-Cyano-6-(5-methyl-3-pyrazoloamino) pyridines (Part 2): A dual inhibitor of Aurora kinase and tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 9. reactionbiology.com [reactionbiology.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate
Welcome to the technical support center for the synthesis of Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity. My insights are drawn from both established chemical principles and practical laboratory experience.
I. Troubleshooting Guide: Enhancing Your Synthesis Yield
This section addresses common challenges encountered during the synthesis, offering step-by-step solutions to improve your experimental outcomes.
Issue 1: Low or No Yield of the Desired Product
A low yield of this compound is a frequent concern. Several factors, from the quality of starting materials to the reaction conditions, can contribute to this issue.
Possible Causes & Recommended Solutions:
-
Purity of Starting Materials: The purity of your starting material, 2,6-dichloro-3-cyanopyridine, is critical. Impurities can interfere with the reaction, leading to the formation of side products and a lower yield. It is a versatile compound used in the pharmaceutical and agrochemical industries as an essential building block for biologically active molecules.[1]
-
Actionable Advice: Always use a high-purity grade of 2,6-dichloro-3-cyanopyridine (≥99.0%).[2] If you suspect impurities, consider recrystallization or column chromatography for purification before proceeding with the synthesis.
-
-
Reaction Conditions: The reaction to introduce the acetate group is sensitive to temperature, reaction time, and the choice of base and solvent.
-
Actionable Advice:
-
Temperature Control: Maintain a consistent and optimal temperature throughout the reaction. For many substitution reactions of this nature, a temperature range of 60-80°C is a good starting point. Use an oil bath and a temperature controller for precise regulation.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times may promote the formation of degradation products.
-
Base Selection: The choice and stoichiometry of the base are crucial. A moderately strong, non-nucleophilic base like potassium carbonate is often effective. Ensure the base is finely powdered and dry to maximize its reactivity.
-
Solvent Choice: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile is typically suitable for this type of reaction. Ensure the solvent is anhydrous, as the presence of water can lead to hydrolysis of the starting material or the product.
-
-
-
Moisture Contamination: Water in the reaction mixture can lead to the hydrolysis of the cyano group to a carboxylic acid or amide, significantly reducing the yield of the desired product.
-
Actionable Advice: Dry all glassware in an oven before use. Use anhydrous solvents and ensure your starting materials are dry. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
-
Issue 2: Formation of Significant Side Products
The presence of unexpected spots on your TLC plate or peaks in your HPLC chromatogram indicates the formation of side products. Identifying and minimizing these is key to improving the yield and purity of your target compound.
Common Side Products & Mitigation Strategies:
-
Hydrolysis Products: As mentioned, hydrolysis of the cyano or ester group can occur if water is present.
-
Mitigation: Rigorously exclude water from your reaction system.
-
-
Products from Incomplete Chlorination of the Pyridine Ring: If the starting 2,6-dichloro-3-cyanopyridine is not fully chlorinated, you may carry over impurities that react to form undesired side products.
-
Mitigation: Ensure the quality of your starting material. If you are synthesizing it yourself, optimize the chlorination step.
-
-
Polymerization or Degradation Products: At elevated temperatures or with prolonged reaction times, pyridine derivatives can be prone to polymerization or degradation.
-
Mitigation: Carefully control the reaction temperature and monitor its progress to avoid unnecessarily long reaction times.
-
Issue 3: Difficulties in Product Isolation and Purification
Even with a successful reaction, isolating and purifying this compound can be challenging.
Purification Strategy:
-
Work-up: After the reaction is complete, the mixture is typically cooled and partitioned between an organic solvent (like ethyl acetate) and water. This removes inorganic salts and water-soluble impurities.
-
Extraction: Multiple extractions of the aqueous layer with the organic solvent will ensure maximum recovery of the product.
-
Drying and Concentration: The combined organic layers should be dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent removed under reduced pressure.
-
Purification:
-
Column Chromatography: This is the most common method for purifying the crude product. A silica gel column with a gradient elution system of hexane and ethyl acetate is often effective.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an efficient purification method.
-
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of this compound.
Q1: What is a typical synthetic route for 2,6-dichloro-3-cyanopyridine?
A common method involves the chlorination of 2-hydroxy-3-cyanopyridine or the direct cyanation of 2,6-dichloropyridine. The synthesis of cyanopyridines can be achieved through various methods, including the reaction of cyanide ions with activated pyridine N-oxides.[3]
Q2: What is the mechanism for the introduction of the methyl acetate group?
The reaction proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism. The carbanion generated from methyl acetate (or a related precursor) by a base attacks the electron-deficient pyridine ring at the 4-position, displacing a suitable leaving group if one is present, or reacting with a precursor that allows for the construction of the acetate side chain.
Q3: Can I use a different ester instead of methyl acetate?
Yes, it is possible to use other alkyl acetates (e.g., ethyl acetate, t-butyl acetate) to synthesize the corresponding esters. However, reaction conditions may need to be re-optimized for each different ester. Methyl acetate itself is a key intermediate in various industrial syntheses.[4]
Q4: What are the key safety precautions for this synthesis?
-
2,6-dichloro-3-cyanopyridine and related chlorinated pyridines are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction should be performed in a well-ventilated fume hood.
-
Many of the solvents used (e.g., DMF, acetonitrile) are flammable and have their own specific hazards. Always consult the Safety Data Sheet (SDS) for all reagents before use.
Q5: How can I confirm the identity and purity of my final product?
Standard analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., cyano, ester carbonyl).
III. Visualizing the Process
To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.
Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield.
IV. Data Summary
The following table summarizes key parameters that can influence the yield of the synthesis. Optimal values may vary depending on the specific scale and equipment used.
| Parameter | Recommended Range/Value | Rationale |
| Starting Material Purity | ≥99.0% | Minimizes side reactions and improves yield.[2] |
| Reaction Temperature | 60 - 80 °C | Balances reaction rate with minimizing degradation. |
| Reaction Time | 2 - 24 hours | Should be determined by reaction monitoring (TLC/HPLC). |
| Base | K₂CO₃, Cs₂CO₃ | Non-nucleophilic bases to avoid unwanted side reactions. |
| Solvent | Anhydrous DMF, Acetonitrile | Polar aprotic solvents facilitate the reaction. |
| Atmosphere | Inert (N₂ or Ar) | Prevents moisture contamination and side reactions. |
V. References
-
Vertex AI Search. Methyl Acetate as a Chemical Intermediate: Synthesis and Applications.
-
Chem-Impex. 2,6-Dichloro-3-cyanopyridine.
-
Preparation of Cyanopyridines by Direct Cyanation.
-
Optimizing Organic Synthesis: The Role of 2,6-Dichloro-4-methyl-3-aminopyridine.
Sources
Technical Support Center: Synthesis of Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate
Welcome to the technical support center for the synthesis of Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges in this synthesis.
Introduction to the Synthetic Challenge
This compound is a key building block in medicinal chemistry. Its synthesis, however, presents a notable challenge: the regioselective introduction of the methyl acetate moiety at the C4 position of the 2,6-dichloro-3-cyanopyridine core. The electron-withdrawing nature of the nitrogen atom and the two chlorine substituents primarily activates the C2 and C6 positions for nucleophilic aromatic substitution (SNAr), making direct substitution at C4 difficult.[1][2]
This guide will explore two primary synthetic strategies and address the potential hurdles in each:
-
Direct C4-Functionalization: Involving a direct carbon-carbon bond formation at the C4 position.
-
Indirect Functionalization via a Precursor: A multi-step approach that first introduces a different functional group at C4, which is then converted to the desired methyl acetate moiety.
Part 1: Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific experimental issues.
Scenario 1: Direct C4-Arylation Approaches
Answer:
This is a common and expected challenge. The pyridine nitrogen and the chlorine atoms strongly deactivate the C4 position towards direct nucleophilic attack. The primary positions for SNAr on the 2,6-dichloropyridine scaffold are C2 and C6.[1][2] The Meisenheimer intermediate, a key intermediate in SNAr reactions, is better stabilized when the negative charge can be delocalized onto the electronegative nitrogen atom, which is the case for attack at C2 and C6, but not C4.[1]
Troubleshooting Steps:
-
Confirm the Identity of Byproducts: Use LC-MS or GC-MS to confirm if the byproducts are indeed the 2- or 6-substituted isomers. This will validate that the SNAr reaction is occurring, but with the expected regioselectivity.
-
Re-evaluate the Feasibility of Direct SNAr: For this specific substrate, direct SNAr at C4 with a carbon nucleophile like a methyl acetate enolate is a low-probability pathway. It is highly recommended to explore alternative strategies.
Answer:
Palladium-catalyzed α-arylation of esters is a more promising direct route.[3][4] However, pyridyl chlorides can be challenging substrates due to potential catalyst inhibition by the pyridine nitrogen.[5] Low yields often stem from catalyst deactivation or suboptimal reaction conditions.
Troubleshooting Workflow for Low-Yield α-Arylation:
Caption: Troubleshooting workflow for low-yield α-arylation.
Key Optimization Parameters:
| Parameter | Recommendation & Rationale |
| Palladium Precatalyst | Use pre-formed, air-stable precatalysts (e.g., G3 or G4 Buchwald precatalysts) for better reproducibility. |
| Ligand | Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective for challenging couplings with pyridyl halides as they can prevent catalyst inhibition by the pyridine nitrogen. |
| Base | The choice of base is critical. Strong, non-nucleophilic bases like lithium hexamethyldisilazide (LHMDS) or potassium phosphate (K₃PO₄) are typically used to generate the ester enolate without competing side reactions. |
| Solvent | Use anhydrous, polar aprotic solvents like toluene, dioxane, or THF. Ensure solvents are thoroughly degassed to prevent oxidation of the active Pd(0) catalyst. |
| Temperature | Reactions often require elevated temperatures (80-110 °C). Screen a range of temperatures to find the optimal balance between reaction rate and catalyst stability. |
Scenario 2: Indirect Functionalization Approaches
Answer:
Directed ortho-metalation (DoM) at the C4 position of 2,6-dichloropyridine is possible but can be complicated by the presence of the cyano group at C3. The cyano group can also direct metalation or react with the organolithium reagent. Deprotonation of 2,6-dichloropyridine can lead to a mixture of 3- and 4-substituted products.[6]
Troubleshooting Steps:
-
Base and Temperature Control: Use a hindered base like lithium diisopropylamide (LDA) at very low temperatures (e.g., -78 °C) to favor kinetic deprotonation at the 4-position.
-
Reaction Time: Keep the time between the formation of the lithiated species and the addition of the electrophile to a minimum to avoid potential rearrangement or side reactions.
-
Choice of Electrophile: For introducing the acetate moiety, direct quenching with a reagent like methyl chloroformate can be inefficient. A more robust approach is to first introduce a group that can be converted to the acetate, such as quenching with iodine to form 4-iodo-2,6-dichloro-3-cyanopyridine, which can then be used in a cross-coupling reaction.
Answer:
Hydrolysis of the nitrile is a standard transformation, but the presence of other functional groups on the pyridine ring can influence its reactivity.
Troubleshooting Hydrolysis:
| Condition | Recommendation & Rationale |
| Acidic Hydrolysis | Refluxing in a mixture of a strong mineral acid (e.g., concentrated HCl or H₂SO₄) and water or an alcohol (like ethanol) is a common method.[7] The reaction progress should be monitored by TLC or LC-MS to avoid prolonged heating that could lead to decomposition. |
| Basic Hydrolysis | Using a strong base like NaOH or KOH in an aqueous or alcoholic solution can also be effective. However, be mindful of potential competing nucleophilic substitution of the chloro groups under harsh basic conditions. |
| Stepwise Hydrolysis | If direct hydrolysis to the carboxylic acid is problematic, consider a two-step process: first, convert the nitrile to the corresponding amide under milder acidic conditions, and then hydrolyze the amide to the carboxylic acid. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to obtain this compound?
A1: Based on literature for analogous compounds, a highly plausible and reliable route is a multi-step synthesis.[7] This approach offers better control over regioselectivity.
Proposed Synthetic Pathway:
Caption: A reliable multi-step synthetic pathway.
Q2: Why is the 4-position of 2,6-dichloro-3-cyanopyridine less reactive in SNAr?
A2: The stability of the Meisenheimer intermediate is key. For SNAr to occur, the aromatic ring must accommodate a negative charge. When a nucleophile attacks the C2 or C6 position, the negative charge can be delocalized onto the electronegative pyridine nitrogen, which is a stabilizing effect. Attack at the C4 position does not allow for this delocalization, making the intermediate less stable and the reaction less favorable.[1]
Q3: Can I use other 4-halo-2,6-dichloro-3-cyanopyridines for the cross-coupling step?
A3: Yes. While 4-iodo derivatives are often highly reactive in palladium-catalyzed cross-coupling, 4-bromo or even 4-triflate derivatives can also be used. The choice may depend on the specific cross-coupling reaction and the availability of the starting materials. The reactivity generally follows the trend I > Br > OTf > Cl.
Q4: What are the key safety precautions for this synthesis?
A4: Standard laboratory safety procedures should be followed. Specifically:
-
Cyanides: Handle all cyanide-containing compounds (including the starting material and intermediates) in a well-ventilated fume hood. Have a cyanide poisoning antidote kit readily available.
-
Organolithium Reagents: Reagents like LDA are highly reactive and pyrophoric. They must be handled under an inert atmosphere (argon or nitrogen).
-
Palladium Catalysts: While generally not highly toxic, some palladium complexes can be irritants. Avoid inhalation and skin contact.
Part 3: Experimental Protocols
Protocol 1: Synthesis of 4-Iodo-2,6-dichloro-3-cyanopyridine
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF).
-
Cool the flask to -78 °C using an acetone/dry ice bath.
-
Slowly add n-butyllithium to a solution of diisopropylamine in THF at -78 °C to generate LDA in situ.
-
To this LDA solution, add a solution of 2,6-dichloro-3-cyanopyridine in anhydrous THF dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add a solution of iodine in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed α-Arylation of Methyl Acetate
-
To a flame-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., K₃PO₄).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene, 2,6-dichloro-3-cyanopyridine, and methyl acetate via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - NIH. Available at: [Link]
-
Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups. Available at: [Link]
-
Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives - ResearchGate. Available at: [Link]
-
Strategies for the Selective Functionalization of Dichloropyridines at Various Sites. Available at: [Link]
-
Palladium-catalyzed alpha-arylation of esters and amides under more neutral conditions - PubMed. Available at: [Link]
-
Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. Available at: [Link]
-
Highly Regioselective DABCO‐Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6‐Dichloronicotinate with Phenols | Request PDF - ResearchGate. Available at: [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Available at: [Link]
-
Directed nucleophilic aromatic substitution reaction - RSC Publishing. Available at: [Link]
-
Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - MDPI. Available at: [Link]
-
Pyridine synthesis - Organic Chemistry Portal. Available at: [Link]
-
Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews - ACS Publications. Available at: [Link]
-
Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides - PMC - NIH. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-catalyzed alpha-arylation of esters and amides under more neutral conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyridine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate
Welcome to the technical support guide for the purification of Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate. This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the isolation and purification of this key intermediate. Our guidance is rooted in established chromatographic principles and practical field experience to ensure you achieve the desired purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenge stems from the compound's structure. As a pyridine derivative, the basic nitrogen atom can interact strongly with the acidic silanol groups on the surface of standard silica gel stationary phases.[1][2] This interaction often leads to significant peak tailing during column chromatography, resulting in poor separation from impurities and lower recovery of the pure compound.[1]
Q2: What initial analytical methods are recommended before attempting a large-scale purification?
A2: Before any preparative purification, it is crucial to develop a robust analytical method using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
-
TLC: Use TLC to screen various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find an eluent that provides good separation between your target compound and any impurities. This will serve as the starting point for developing your column chromatography method.
-
HPLC/LC-MS: An HPLC method will provide a quantitative assessment of the crude sample's purity and impurity profile. LC-MS is particularly valuable for identifying the mass of potential impurities, which can offer clues to their structure and origin.
Q3: My purified compound is a persistent oil and won't crystallize. What should I do?
A3: The failure to crystallize is almost always due to the presence of residual impurities that inhibit the formation of a crystal lattice.[2] First, re-evaluate the purity of your material using a high-resolution analytical technique like HPLC. If impurities are detected, an additional chromatographic purification may be necessary. If the material is of high purity (>99%), you should perform a systematic solvent screening for recrystallization by exploring a range of solvents and solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/pentane, isopropanol/water).[2]
Q4: How should I properly store the purified this compound?
A4: While this specific molecule is not exceptionally hygroscopic like parent pyridine, it is good practice to store it in a tightly sealed container in a cool, dry place, protected from light to prevent potential degradation. For long-term storage, an inert atmosphere (nitrogen or argon) is recommended.
Troubleshooting Guides
This section addresses specific issues encountered during the purification of this compound.
Issue 1: Severe Peak Tailing in Silica Gel Chromatography
-
Symptom: During column chromatography, the product peak is asymmetrical with a pronounced "tail," leading to co-elution with trailing impurities.
-
Causality: The basic nitrogen on the pyridine ring is interacting with acidic silanol groups (Si-OH) on the silica gel surface via strong hydrogen bonds.[1][2] This creates a secondary, non-ideal retention mechanism that slows the elution of a portion of the analyte, causing the peak to tail.
-
Solutions:
-
Mobile Phase Modification: Add a small amount of a competing base to your eluent. Triethylamine (TEA) at 0.1-1% (v/v) is highly effective. The TEA preferentially interacts with the active silanol sites, effectively shielding them from your pyridine compound, which then elutes more symmetrically.[1][2]
-
Use of Alternative Stationary Phases: If peak tailing persists, consider switching to a less acidic or neutral stationary phase.
-
Neutralized Silica Gel: Pre-treat the silica gel with a solution of your eluent containing 1-2% triethylamine, then pack the column as usual.
-
Alumina (Neutral or Basic): Alumina is a good alternative for purifying basic compounds.
-
End-Capped Silica (e.g., C18): In reversed-phase chromatography, end-capping minimizes silanol interactions, often leading to better peak shapes for basic analytes.
-
-
Experimental Protocol: Column Chromatography with Triethylamine Additive
-
Slurry Preparation: In a beaker, add silica gel to your chosen starting eluent (e.g., 80:20 Hexane:Ethyl Acetate). Add triethylamine to a final concentration of 0.5%. Stir to create a uniform slurry.
-
Column Packing: Pour the slurry into your chromatography column and allow it to pack under gravity or with light pressure. Ensure the packed bed is stable and free of cracks.[3]
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder.[3] Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with the solvent system containing 0.5% triethylamine. Collect fractions and monitor them by TLC to identify those containing the pure product.[3]
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. The residual triethylamine is volatile and can typically be removed by co-evaporation with a solvent like dichloromethane or by placing the sample under high vacuum.
Issue 2: Low Recovery or Yield After Chromatography
-
Symptom: A significant portion of the material is lost during the purification process.
-
Causality: This can be due to irreversible adsorption onto the silica gel or decomposition of the product on the acidic stationary phase.[2] The ester functional group could also be susceptible to hydrolysis if aqueous workups are not carefully controlled or if the silica is particularly acidic.
-
Solutions:
-
Neutralize the Stationary Phase: As described above, using triethylamine in the eluent or pre-treating the silica can prevent irreversible binding.[2]
-
pH Control During Work-up: Before chromatography, ensure that any aqueous extraction steps are performed under neutral or slightly basic conditions to prevent hydrolysis of the methyl ester.
-
2D-TLC Test for Stability: To check if your compound is degrading on silica, run a 2D-TLC.
-
Spot the compound on the bottom-left corner of a square TLC plate and develop it.
-
Dry the plate, rotate it 90 degrees counter-clockwise, and develop it again in the same solvent.
-
If the compound is stable, you will see a single spot on the diagonal. If it degrades, new spots will appear off the diagonal.
-
-
Issue 3: Difficulty Separating from a Structurally Similar Impurity
-
Symptom: An impurity consistently co-elutes with the desired product, even after optimizing the solvent system.
-
Causality: The impurity may have a polarity very similar to the target compound. This could be an isomer, a starting material, or a closely related by-product from the synthesis.[4][5]
-
Solutions:
-
Change Solvent Selectivity: If you are using a standard hexane/ethyl acetate system, switch to a solvent system with different chemical properties. For example, using dichloromethane/methanol or toluene/acetone can alter the specific interactions with the stationary phase and improve separation.
-
Change Stationary Phase: Switching from silica gel to a different stationary phase provides the most significant change in selectivity.[1] A cyano- or phenyl-bonded phase can offer different interaction mechanisms (e.g., pi-pi stacking) that may resolve the two compounds.
-
Recrystallization: If the product is obtained with >90-95% purity, a carefully optimized recrystallization can be an excellent final step to remove the last traces of impurities.
-
Visualized Workflows
Chromatography Troubleshooting Workflow
A decision tree for troubleshooting common column chromatography issues.
Recrystallization Solvent Screening
A workflow for systematic recrystallization solvent screening.
Data Summary Table
| Purification Method | Stationary Phase | Recommended Solvent System (Eluent) | Key Considerations |
| Flash Chromatography | Silica Gel (230-400 mesh) | Hexane / Ethyl Acetate (Gradient) + 0.5% TEA | Most common starting point. TEA is critical to prevent peak tailing.[1][2] |
| Dichloromethane / Methanol (Gradient) + 0.5% TEA | Use for more polar impurities that don't resolve well in Hex/EtOAc. | ||
| Neutral Alumina | Hexane / Ethyl Acetate (Gradient) | Good alternative for basic compounds; eliminates need for TEA.[2] | |
| Recrystallization | N/A | Isopropanol / Water | Good for moderately polar compounds. |
| Ethyl Acetate / Hexanes | A very common and effective non-polar/polar solvent pair. | ||
| Dichloromethane / Pentane | Useful if the compound is highly soluble in many common solvents. |
References
- Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.
- Technical Support Center: Purification of Pyridin-4-ol Derivatives. Benchchem.
- Dry silica gel - Organic Syntheses Procedure. Organic Syntheses.
- Synthesis and Characterization of Impurities in the Production Process of Lopinavir. PMC.
- Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate Degradation Product Identification
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) to assist you in identifying potential degradation products of this compound. Our approach is grounded in established scientific principles and regulatory expectations for stability testing.
Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a drug substance, helping to elucidate degradation pathways, and enabling the development of stability-indicating analytical methods.[1][2] These studies are mandated by regulatory bodies like the FDA and are guided by the International Council for Harmonisation (ICH) guidelines.[3]
This guide will walk you through the potential chemical liabilities of this compound, provide structured experimental protocols for stress testing, and offer solutions to common challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected peaks in our HPLC analysis of a stability sample of this compound. What are the most probable degradation products?
Based on the structure of this compound, several degradation pathways are plausible under stress conditions. The primary sites for degradation are the methyl ester, the cyano group, and the dichloropyridine ring.
-
Hydrolysis: The methyl ester is susceptible to both acid and base-catalyzed hydrolysis to yield the corresponding carboxylic acid (Degradant A). Under more forceful hydrolytic conditions, the cyano group can also be hydrolyzed to a carboxamide (Degradant B) and subsequently to a carboxylic acid.
-
Oxidation: The pyridine ring and the benzylic-like methylene group are potential sites of oxidation, which could lead to the formation of N-oxides or other oxidative degradation products.
-
Photodegradation: Aromatic halides can be susceptible to photolytic cleavage, potentially leading to dechlorination or other complex rearrangements.
Below is a diagram illustrating the most likely initial degradation pathways.
Caption: Predicted primary degradation pathways for this compound.
Q2: We are designing a forced degradation study. What are the recommended stress conditions?
A well-designed forced degradation study should aim for a target degradation of 5-20% of the parent compound.[4] Degradation beyond this range can lead to secondary degradation products that may not be relevant to real-time stability and can complicate data interpretation.[5]
The following table outlines the recommended starting conditions for a forced degradation study, in line with ICH Q1A(R2) guidelines.[3][4] It is crucial to monitor the extent of degradation at various time points to achieve the target range.
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Room Temp to 60°C | Up to 7 days |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room Temp to 60°C | Up to 7 days |
| Oxidation | 3% to 30% H₂O₂ | Room Temperature | Up to 24 hours |
| Thermal | Dry Heat | 40°C to 80°C | As required |
| Photostability | UV & Visible Light | Controlled Room Temp | Min 1.2 million lux hours |
Table 1: Recommended starting conditions for forced degradation studies.
Q3: Our degradation is either too fast or non-existent. How can we optimize the stress conditions?
-
If Degradation is Too Rapid:
-
Hydrolysis: Decrease the concentration of the acid or base, lower the temperature, or shorten the exposure time.
-
Oxidation: Hydrogen peroxide-mediated oxidation can be very rapid.[4] Reduce the concentration of H₂O₂, shorten the reaction time (check at 1, 4, 8, and 24 hours), or conduct the experiment at a lower temperature.
-
-
If No Degradation is Observed:
-
Hydrolysis: Increase the concentration of the acid or base, elevate the temperature (e.g., 50-60°C), or extend the duration.[5] If the compound has poor aqueous solubility, consider using a co-solvent, ensuring the solvent itself is stable under the test conditions.[5]
-
Thermal: Increase the temperature in increments, but be mindful of the compound's melting point.
-
General: Ensure the drug concentration is appropriate. A concentration of 1 mg/mL is often recommended.[5]
-
Q4: How do we proceed with identifying the structure of an unknown degradation product?
Structural elucidation of unknown impurities is a multi-step process that typically involves a combination of chromatographic and spectroscopic techniques.
Caption: Workflow for the structural elucidation of an unknown degradation product.
-
LC-MS/MS Analysis: This is the cornerstone for initial identification.[6]
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass of the degradation product, allowing for the determination of its elemental composition.
-
Tandem Mass Spectrometry (MS/MS): The degradation product is fragmented in the mass spectrometer. The resulting fragmentation pattern provides clues about its structure.[7] For instance, a loss of 14 Da might suggest the loss of a CH₂ group, while a loss of 18 Da could indicate the loss of water.
-
-
Propose Putative Structures: Based on the mass shift from the parent compound and the fragmentation data, propose chemically plausible structures. For example, an increase of 16 Da often suggests the addition of an oxygen atom (oxidation).
-
Isolation: For unambiguous identification, especially for novel degradation products, isolation is often necessary. This can be achieved using techniques like preparative HPLC or thin-layer chromatography (TLC).[6]
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the definitive confirmation of the proposed structure.[6][8]
Troubleshooting Guides
Guide 1: Developing a Stability-Indicating HPLC Method
Issue: Poor separation between the parent peak and degradation products.
A stability-indicating method must be able to separate the drug substance from all potential degradation products.[1][6]
Protocol: Method Development Strategy
-
Initial Scouting:
-
Column: Start with a versatile C18 column.
-
Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (acetonitrile or methanol).
-
Detector: A photodiode array (PDA) detector is crucial as it can help in assessing peak purity.
-
-
Optimization:
-
Gradient Adjustment: If co-elution occurs, adjust the gradient slope. A shallower gradient provides more time for separation.
-
pH of Mobile Phase: The ionization state of the parent compound and its acidic or basic degradants can significantly affect retention. Analyze the pKa of your compound and its predicted degradants. Adjust the mobile phase pH to be at least 2 units away from the pKa to ensure a consistent ionization state.
-
Organic Modifier: Switching from methanol to acetonitrile (or vice versa) can alter selectivity due to different solvent properties.
-
Column Chemistry: If separation is still not achieved, try a different column chemistry (e.g., a phenyl-hexyl or a polar-embedded column).
-
-
Validation: Once adequate separation is achieved, the method must be validated according to ICH Q2(R1) guidelines.
Guide 2: Interpreting Mass Spectrometry Data
Issue: Difficulty in interpreting the fragmentation pattern of a potential degradant.
The fragmentation of a molecule in a mass spectrometer follows established chemical principles.[7][9]
Common Fragmentation Patterns for Pyridine Derivatives:
-
Loss of Substituents: The initial fragmentation often involves the loss of substituents from the pyridine ring. For your compound, this could include the loss of chlorine (Cl), the cyano group (CN), or the entire acetate side chain.
-
Ring Cleavage: Pyridine rings can undergo cleavage, although this often requires higher energy.
-
α-Cleavage: The bond adjacent to the pyridine ring (the C-C bond of the acetate side chain) can cleave.[7][10]
Example Scenario: Identifying the Hydrolyzed Carboxylic Acid (Degradant A)
-
Expected Mass: The parent compound (this compound) has a specific molecular weight. The hydrolyzed product will have a mass that is 14 Da less (loss of CH₂ from the ester).
-
MS/MS Fragmentation:
-
You would expect to see a fragment corresponding to the loss of CO₂ (44 Da) from the carboxylic acid, which would be absent in the parent compound's fragmentation pattern.
-
The fragmentation of the dichlorocyanopyridine core would likely remain similar to the parent compound.
-
By comparing the fragmentation patterns of the parent compound and the unknown peak, you can piece together the structural changes.
References
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass Laboratories. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
A Review on Force Degradation Studies for Drug Substances. ijarsct. [Link]
-
Forced Degradation Studies. (2016, December 14). MedCrave online. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]
-
The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate? (2025, August 6). [Link]
-
mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]
-
Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]
-
An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020, January 9). [Link]
-
Fragmentation in Mass Spectrometry. (2023, June 2). YouTube. [Link]
-
Analytical methodologies for discovering and profiling degradation-related impurities. (2025, August 5). ResearchGate. [Link]
-
Mass Spectra of some substituted 2-Chloro-pyridones. (n.d.). [Link]
-
Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (n.d.). National Institutes of Health. [Link]
-
Identification of degradation products of brivaracetam using liquid chromatography quadrupole time-of-flight tandem mass spectrometry. (2024, January 30). PubMed. [Link]
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. ijmr.net.in [ijmr.net.in]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. youtube.com [youtube.com]
How to prevent side reactions with Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate
Welcome to the technical support guide for Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of handling and reacting with this highly functionalized pyridine derivative. Our goal is to provide you with the mechanistic insights and field-proven protocols necessary to anticipate and prevent common side reactions, ensuring the success and reproducibility of your experiments.
Introduction: Understanding the Reactivity Profile
This compound is a valuable synthetic intermediate due to its multiple reactive sites. The pyridine core is electron-deficient, a characteristic enhanced by the presence of three electron-withdrawing groups (two chlorine atoms and a cyano group). This electronic profile dictates the molecule's reactivity, making it susceptible to specific, often competing, reaction pathways.
The primary points of reactivity are:
-
The Ester Group: Susceptible to hydrolysis, aminolysis, and transesterification.
-
The Dichloropyridine Ring: The chlorine atoms at the C2 and C6 positions are activated for nucleophilic aromatic substitution (SNAr).[1][2]
-
The α-Methylene Protons: The protons on the carbon between the pyridine ring and the carbonyl group are acidic and can be removed by a base.
-
The Cyano Group: Can undergo hydrolysis under forcing conditions.
This guide is structured as a series of frequently asked questions (FAQs) that address the most common challenges encountered when working with this compound.
Troubleshooting Guide & FAQs
FAQ 1: My reaction is producing a highly polar, water-soluble byproduct, and I see the disappearance of the methyl singlet in my ¹H NMR. What is happening?
Answer: You are likely observing hydrolysis of the methyl ester.
This is one of the most common side reactions, particularly if your reaction conditions involve water, either intentionally or as a contaminant, in the presence of a base or acid.
Causality & Mechanism: The ester functional group is susceptible to cleavage by water. Under basic conditions (saponification), a hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which then collapses, eliminating the methoxide ion to yield a carboxylate salt. Subsequent acidic workup will protonate the salt to form the corresponding carboxylic acid. This process is effectively irreversible under basic conditions.[3] Acid-catalyzed hydrolysis is also possible but typically requires elevated temperatures.
Prevention Protocol: Ensuring Anhydrous Conditions
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas (Nitrogen or Argon) immediately before use.
-
Solvent Choice: Use high-purity anhydrous solvents. Solvents from freshly opened bottles sealed with a septum are preferred. If necessary, distill solvents from an appropriate drying agent (e.g., CaH₂ for dichloromethane, Sodium/Benzophenone for THF).
-
Reagent Purity: Use freshly opened or properly stored reagents. Hygroscopic reagents, such as certain bases (e.g., K₂CO₃), should be dried in a vacuum oven before use.
-
Atmosphere Control: Run the reaction under a positive pressure of an inert gas (N₂ or Ar) using a balloon or a Schlenk line. This prevents atmospheric moisture from entering the reaction vessel.
-
Choice of Base: If a base is required for your primary reaction, select a non-nucleophilic, anhydrous base. Examples include proton sponge, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), or DIPEA (N,N-Diisopropylethylamine). Avoid aqueous bases like NaOH or K₂CO₃ solutions unless ester cleavage is the intended goal.
FAQ 2: I intended to perform a substitution reaction with an amine, but instead of displacing a chlorine atom, it formed an amide. How can I control the selectivity?
Answer: You are observing a competitive reaction between aminolysis of the ester and Nucleophilic Aromatic Substitution (SNAr) on the pyridine ring.
Both pathways are viable, and the outcome is determined by the reaction conditions and the nature of the nucleophile.
Causality & Mechanism:
-
Aminolysis: The amine attacks the ester carbonyl, similar to hydrolysis, to form a stable amide. This reaction is often favorable and can occur even at room temperature.[4]
-
SNAr: The pyridine ring is electron-deficient, making the C2 and C6 positions (where the chlorines are located) electrophilic. A nucleophile can attack one of these carbons, forming a negatively charged intermediate (a Meisenheimer complex). Aromaticity is restored upon the expulsion of the chloride leaving group.[1][2] SNAr reactions often require elevated temperatures to overcome the activation energy associated with disrupting the aromatic system.[1]
Controlling Selectivity: Favoring SNAr over Aminolysis
The key to favoring SNAr is often temperature control and the choice of base.
| Parameter | To Favor SNAr (Desired) | To Favor Aminolysis (Side Reaction) | Rationale |
| Temperature | Elevated (e.g., 60-120 °C) | Low (e.g., 0 °C to RT) | SNAr has a higher activation barrier due to the temporary loss of aromaticity. |
| Base | Weak, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, DIPEA) | Catalyst (e.g., TBD) or excess amine | A base is needed to neutralize the HCl byproduct of SNAr. For aminolysis, a strong base catalyst can be used, or the amine itself acts as the reactant.[4] |
| Solvent | Polar aprotic (e.g., DMF, DMSO, NMP) | Aprotic (e.g., THF, DCM) | Polar aprotic solvents stabilize the charged Meisenheimer intermediate in SNAr. |
| Stoichiometry | ~1.1-1.5 eq. of amine | >2 eq. of amine | Higher concentrations of the amine can favor the lower-activation energy aminolysis pathway. |
Recommended Protocol for Selective SNAr:
-
To a dried flask under Argon, add this compound (1.0 eq.), the amine nucleophile (1.2 eq.), and anhydrous potassium carbonate (2.0 eq.).
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine to remove DMF and inorganic salts.
-
Dry the organic layer, concentrate, and purify by column chromatography.
}
FAQ 3: After running my reaction at high temperature and under basic conditions, my product seems to have lost the entire acetate group. What could cause this?
Answer: You are likely observing a two-step process of ester hydrolysis followed by decarboxylation.
While the initial side reaction is hydrolysis (as discussed in FAQ 1), the resulting 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetic acid intermediate is susceptible to losing carbon dioxide under certain conditions.
Causality & Mechanism: Pyridylacetic acids, particularly those substituted at the 2- or 4-position, are known to undergo decarboxylation upon heating.[5][6] The electron-withdrawing nature of the pyridine ring stabilizes the carbanionic intermediate formed after the loss of CO₂. The reaction proceeds via the carboxylate anion, which is formed after the initial hydrolysis of the ester. Heating this intermediate promotes the elimination of CO₂, and the resulting carbanion is then protonated by a proton source in the mixture.
Prevention Protocol:
-
Avoid Harsh Conditions: The primary strategy is to prevent the initial hydrolysis event by following the anhydrous protocols outlined in FAQ 1.
-
Temperature Limitation: If basic or acidic conditions are unavoidable, keep the reaction temperature as low as possible to disfavor the decarboxylation step. Most decarboxylation reactions of this type require significant thermal energy.
-
pH Control During Workup: During aqueous workup, avoid prolonged exposure to strong bases or acids, especially at elevated temperatures. Neutralize the reaction mixture carefully at low temperatures (e.g., 0 °C).
-
Alternative Substrates: In some cases, if decarboxylation is a persistent issue, using a more robust group than an acetate, such as a nitrile followed by reduction, might be a viable alternative synthetic route.[7]
Summary of Key Side Reactions and Prevention Strategies
| Side Reaction | Triggering Conditions | Key Indicator(s) | Prevention Strategy |
| Ester Hydrolysis | Presence of H₂O; Acidic or basic catalyst | More polar byproduct; Loss of -OCH₃ signal in NMR; Carboxylic acid peak in IR | Use anhydrous solvents/reagents; Inert atmosphere; Non-nucleophilic base. |
| Aminolysis | Reaction with amine nucleophiles, especially at low temp. | Formation of an amide; Mass spec consistent with R-CONH-R' | Prioritize SNAr conditions (high temp); Protect the ester if necessary. |
| SNAr | Nucleophiles (amines, alkoxides, OH⁻); Elevated temperature | Displacement of one or both Cl atoms; Change in aromatic substitution pattern | Use lower temperatures if SNAr is undesired; Choose less nucleophilic reagents. |
| Decarboxylation | High temperature after initial ester hydrolysis | Loss of entire -CH₂COO- group (mass spec); Formation of a picoline derivative | Avoid hydrolysis; Keep temperatures low; Careful pH control during workup.[5][6] |
| α-Deprotonation | Strong, non-nucleophilic bases (e.g., LDA, NaH) | Formation of dimers, oligomers, or unexpected alkylation products | Avoid strong bases unless C-H activation is intended; Use weaker bases like K₂CO₃ or organic amines. |
References
- Fadda, A. A., et al. (2011). Substituted 4-(3-Cyanopyridin-2-ylthio)acetoacetates: New Convenient Reagents for the Synthesis of Heterocycles. Russian Journal of Organic Chemistry, 47, 1236–1247.
-
Sargsyan, A., et al. (2018). Direct Aminolysis of Ethoxycarbonylmethyl 1,4-Dihydropyridine-3-carboxylates. Molecules, 23(10), 2445. [Link]
-
Doering, W. von E., & Pasternak, V. Z. (1950). Mechanism of the Decarboxylation of α-Pyridylacetic Acid. Journal of the American Chemical Society, 72(1), 143–146. [Link]
- Flögel, O., & Reissig, H.-U. (2004). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. HETEROCYCLES, 64, 749-763.
- Archibald, S. J., & Smith, B. J. (2002). The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate? Organic & Biomolecular Chemistry, 1(1), 1.
-
Johnson, T. C., & Marsden, S. P. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 87(22), 15437–15447. [Link]
-
Khan, I., & Ibrar, A. (2012). Methyl 4,6-dichloropyridine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3182. [Link]
-
Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. [Link]
-
Szymański, P., & Albrecht, Ł. (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Molecules, 26(15), 4683. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Resolving Solubility Challenges of Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate in DMSO
Welcome to the technical support center dedicated to addressing the solubility challenges of Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate (CAS: 39621-02-8; MW: 245.06 g/mol )[1]. This guide is designed for researchers, scientists, and drug development professionals who may encounter difficulties in solubilizing this compound in Dimethyl Sulfoxide (DMSO) for experimental use. Our goal is to provide a framework of understanding, from fundamental principles to advanced troubleshooting, to ensure the reliability and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubility of this compound.
Q1: What are the structural features of this compound that might predict solubility issues?
A: this compound is a heterocyclic compound featuring a pyridine ring. Key structural attributes influencing its solubility include:
-
Two Chloro Substituents: These halogen groups significantly increase the molecule's lipophilicity (hydrophobicity), which can lead to poor solubility in aqueous solutions.
-
Planar Aromatic System: The pyridine ring contributes to a stable crystal lattice structure. Overcoming this lattice energy is a key step in dissolution, and strong intermolecular forces can hinder this process, even in a powerful solvent like DMSO[2].
-
Nitrile and Ester Groups: While these groups add some polarity, the overall character of the molecule is dominated by the dichlorinated pyridine core.
Q2: I've added the compound to DMSO, but it's not dissolving. What's the first thing I should check?
A: The most common and often overlooked culprit is the quality of the DMSO itself. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere[3]. Even a small amount of water contamination can drastically reduce the solubility of lipophilic compounds[3][4]. Always use fresh, anhydrous, high-purity DMSO from a sealed bottle. The use of older or previously opened bottles of DMSO is a frequent source of solubility problems.
Q3: My compound dissolved in 100% DMSO, but precipitated when I diluted it into my aqueous assay buffer. Why?
A: This is a classic example of the difference between thermodynamic and kinetic solubility. Your stock solution in 100% DMSO was likely supersaturated—a kinetically stable state where the concentration is higher than the true thermodynamic solubility limit[3]. When this solution is introduced to an aqueous environment, the solvent polarity changes dramatically, causing the compound to crash out of solution[2]. The key is to ensure the final concentration in your assay medium is below the compound's aqueous solubility limit.
Q4: Can I heat the DMSO solution to get my compound to dissolve?
A: Gentle warming (e.g., to 37°C) can be an effective strategy to provide the energy needed to break the crystal lattice and facilitate dissolution[5]. However, this must be done with caution. DMSO can decompose at its boiling point (189°C), and this decomposition can be catalyzed by acids or bases at lower temperatures[6][7]. Furthermore, the thermal stability of this compound is likely unknown, and excessive heat could cause degradation. Always use minimal heat for a short duration.
Section 2: Troubleshooting Guide for Poor Solubility
If initial attempts to dissolve the compound have failed, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for dissolving the compound in DMSO.
Detailed Troubleshooting Steps & Protocols
Symptom 1: Solid material remains undissolved in DMSO at room temperature.
| Potential Cause | Recommended Action | Protocol ID |
| Poor DMSO Quality | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. | P1 |
| Insufficient Energy | The energy required to break the crystal lattice has not been met. | P2 |
| Concentration Too High | The desired concentration exceeds the compound's intrinsic solubility in DMSO. | P3 |
Protocol P1: Best Practices for Solvent Handling
-
Source: Procure DMSO of the highest possible purity (≥99.9%, anhydrous).
-
Storage: Store DMSO in small, tightly sealed amber bottles to protect from light and moisture. Once a bottle is opened, its exposure to atmospheric moisture begins. Consider aliquoting a larger bottle into smaller, single-use vials under an inert gas (like argon or nitrogen) for long-term projects.
-
Verification: The freezing point of pure DMSO is 18.5°C (65.3°F)[7]. If your DMSO is liquid in a refrigerator at 4°C, it likely has significant water contamination.
Protocol P2: Standard Dissolution with Physical Assistance
-
Preparation: Accurately weigh the desired mass of this compound into a sterile, appropriate-sized glass or polypropylene vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Vortexing: Cap the vial securely and vortex for 1-2 minutes. Visually inspect for undissolved particles.
-
Sonication: If particles remain, place the vial in a water bath sonicator. Sonicate for 10-15 minute intervals[5]. Check for dissolution after each interval. Rationale: Sonication uses high-frequency sound waves to create cavitation bubbles, which generate localized energy to break apart solid aggregates and enhance solvent-solute interaction.[4]
Protocol P3: Determining an Approximate Maximum Stock Concentration
-
Preparation: Weigh out a small, known amount of the compound (e.g., 1 mg) into a tared vial.
-
Titration: Add a small, precise volume of DMSO (e.g., 20 µL). Vortex and sonicate as per Protocol P2.
-
Observation: If the compound dissolves completely, the concentration is at least 50 mg/mL. If not, add another 20 µL aliquot of DMSO (total volume 40 µL, concentration now 25 mg/mL) and repeat the dissolution process.
Section 3: Advanced Solubilization Strategies
If the compound remains insoluble in DMSO alone or precipitates upon aqueous dilution, more advanced formulation strategies may be necessary.
Strategy 1: Co-Solvent Systems
The use of a co-solvent can modify the polarity of the solvent system, often improving the solubility of poorly soluble compounds.[8][9] For subsequent dilution into aqueous media, a water-miscible co-solvent is required.
Caption: Mechanism of co-solvency for enhancing solubility.
Recommended Co-Solvents for Biological Assays
| Co-Solvent | Typical Final Assay Conc. | Advantages | Considerations |
| Ethanol | < 1% | Readily available, effective for many compounds. | Can have biological effects or cause protein denaturation at higher concentrations. |
| PEG 400 (Polyethylene Glycol 400) | < 5% | Low toxicity, widely used in formulations.[8] | Can be viscous, potentially interfering with some automated liquid handlers. |
| NMP (N-Methyl-2-pyrrolidone) | < 0.5% | Strong solubilizing power.[10] | Potential for toxicity; must be used at very low final concentrations. |
Protocol P4: Co-Solvent Screening
-
Stock Preparation: Prepare a high-concentration stock of your compound in 100% DMSO (e.g., 20 mM).
-
Dilution Series: Prepare serial dilutions of the stock solution in 100% DMSO to create a range of concentrations. This is critical to avoid premature precipitation.
-
Test Dilution: In separate tubes, prepare your final aqueous assay buffer containing different percentages of a co-solvent (e.g., Buffer + 1% Ethanol, Buffer + 2% Ethanol, etc.).
-
Final Addition: Add a small, fixed volume of each DMSO stock dilution to the corresponding co-solvent-containing buffers (e.g., 1 µL of stock into 99 µL of buffer).
-
Observation: Mix immediately and observe for precipitation over a relevant time course (e.g., 0, 15, 60 minutes) at the intended assay temperature. The best condition is the one that keeps the compound in solution at the desired concentration for the duration of the experiment.
Strategy 2: pH Adjustment
Since this compound contains a pyridine ring, it is a weak base.[11] Adjusting the pH of the aqueous buffer to be more acidic (e.g., pH 5-6) could protonate the pyridine nitrogen, forming a more soluble salt.
Protocol P5: pH-Dependent Solubility Test
-
Buffer Preparation: Prepare a series of biologically compatible buffers at different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4).
-
Stock Preparation: Prepare a concentrated stock of the compound in 100% DMSO.
-
Test Dilution: Add a small aliquot of the DMSO stock to each buffer to achieve the desired final concentration.
-
Equilibration & Analysis:
-
Incubate the samples at a controlled temperature, agitating gently for a set period (e.g., 2-24 hours) to reach equilibrium.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.[12]
-
References
- BenchChem Technical Support Team. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
- Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
- Kerns, E. H., & Di, L. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
- WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
- Nasswetter, L. et al. (2021). Membrane-water partitioning - Tackling the challenges of poorly soluble drugs using chaotropic co-solvents. PubMed.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University.
- Treadway, J. L. et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
- Ziath. (2006). Samples in DMSO: What an end user needs to know.
- Sigma-Aldrich. (n.d.).
- Cheng, Y. et al. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- Devine, E. et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules.
- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
- BenchChem Technical Support Team. (2025).
- Kumar, S., & Saini, N. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- BenchChem Technical Support Team. (2025). Technical Support Center: Enhancing the Solubility of 2-(5-Methylhexyl)pyridine for Biological Assays. Benchchem.
- BLDpharm. (n.d.). 39621-02-8|Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)
- gChem Global. (n.d.). DMSO Physical Properties. gChem Global.
- Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia.
- Patel, V. R. et al. (2022). Solubility Enhancement of Drugs.
- BOC Sciences. (n.d.).
- Kelly, P. M. et al. (2018).
Sources
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- 13. ijprajournal.com [ijprajournal.com]
Technical Support Center: Scaling the Synthesis of Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate (CAS 39621-02-8). This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested insights into scaling this synthesis, moving beyond basic protocols to address the practical challenges encountered in a real-world laboratory setting.
Introduction: The Challenge of a Polysubstituted Pyridine
This compound is a highly functionalized pyridine derivative. Such molecules are valuable as key intermediates in the development of pharmaceuticals and agrochemicals.[1][2] The pyridine core, adorned with electron-withdrawing chloro and cyano groups, presents unique challenges in synthesis, particularly during scale-up. Issues such as regioselectivity, reaction control, and purification are paramount. This guide provides a framework for a robust and scalable synthetic approach, complete with troubleshooting strategies to address common obstacles.
Section 1: Proposed Synthetic Pathway & Workflow
While multiple synthetic routes to substituted pyridines exist, a common and scalable strategy involves the construction of the pyridine ring through a multi-component reaction, followed by functional group manipulation.[3][4] The following pathway represents a logical and robust approach for producing the target molecule.
Overall Synthetic Scheme
The proposed synthesis begins with the condensation of an activated ketone with an enamine equivalent and malononitrile, followed by chlorination to yield the final product. This multi-step, one-pot approach is often favored in process chemistry for its efficiency.[1]
Caption: Proposed workflow for the synthesis of the target compound.
Section 2: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that are critical for successful scale-up.
Q1: What are the most critical process parameters to monitor when transitioning from bench to pilot scale?
A: When scaling up, heat and mass transfer become limiting factors. The most critical parameters are:
-
Temperature Control: The initial condensation and subsequent chlorination steps are often highly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A reliable reactor cooling system and controlled reagent addition are essential to prevent runaway reactions and the formation of thermal degradation byproducts.
-
Mixing Efficiency: Homogeneity is key. Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, causing side reactions and reducing yield. The agitator type, speed (RPM), and baffle design must be optimized for the specific viscosity and density of the reaction mixture.
-
Reagent Stoichiometry and Addition Rate: While equimolar amounts may work at the lab scale, minor adjustments are often needed at scale. The rate of addition for reagents like phosphorus oxychloride (POCl₃) is critical; too fast can cause a dangerous exotherm, while too slow can lead to incomplete reaction or different impurity profiles.
Q2: How does the choice of solvent impact the scalability of this synthesis?
A: Solvent selection is pivotal for several reasons:
-
Solubility: The solvent must effectively dissolve reactants and intermediates to ensure a homogeneous reaction. However, the final product should ideally have lower solubility to facilitate crystallization and isolation, minimizing the need for lengthy chromatographic purification.
-
Boiling Point & Safety: The solvent's boiling point determines the feasible temperature range for the reaction. For scale-up, solvents with a higher flash point are preferred to minimize fire hazards. Solvents with known toxicity or environmental concerns should be avoided where possible, in line with green chemistry principles.[1]
-
Work-up & Recovery: The solvent should be easily separable from the product and impurities (e.g., through extraction or distillation). The ability to recover and recycle solvents is a major economic and environmental consideration in large-scale production.
Q3: What are the primary safety hazards associated with this synthesis, and how can they be mitigated?
A: This synthesis involves several significant hazards:
-
Use of Cyanides: Malononitrile is a source of cyanide. It is toxic and requires handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE). A quench solution (e.g., bleach or hydrogen peroxide) should be readily available to neutralize any cyanide-containing waste streams.
-
Corrosive and Reactive Reagents: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All equipment must be scrupulously dried before use, and the reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.
-
Exothermic Reactions: As mentioned, the chlorination step can release a significant amount of heat. Mitigation strategies include slow, subsurface addition of the reagent, efficient reactor cooling, and having an emergency cooling/quench plan in place.[5]
Section 3: Troubleshooting Guide
This guide addresses specific experimental issues in a problem-cause-solution format.
| Problem | Potential Cause | Recommended Solution & Explanation |
| Low or No Yield of the Final Product | Incomplete Chlorination: The hydroxyl groups of the dihydropyridine intermediate are not fully substituted. | Verify Reagent Quality & Stoichiometry: Ensure the POCl₃ is fresh and not decomposed by moisture. Increase the molar equivalents of the chlorinating agent (e.g., from 3 to 5 eq.). Increase Reaction Temperature/Time: Cautiously increase the reflux temperature or extend the reaction time, monitoring by HPLC to track the disappearance of the intermediate. |
| Degradation of Product: The highly activated pyridine ring may be susceptible to decomposition under harsh chlorination conditions. | Lower the Reaction Temperature: If possible, use a milder chlorinating agent or perform the reaction at the lowest effective temperature. Minimize Reaction Time: Once HPLC analysis shows complete conversion, proceed immediately with the work-up to avoid prolonged exposure to harsh conditions. | |
| Formation of a Dark, Tarry Substance | Polymerization/Side Reactions: The intermediates or product may polymerize, especially at high temperatures or in the presence of impurities. This is a common failure mode in pyridine synthesis.[6] | Ensure Inert Atmosphere: Strictly exclude oxygen, which can promote oxidative polymerization. Control Temperature: Maintain a consistent and controlled temperature throughout the reaction. Avoid localized overheating by ensuring efficient stirring. Purify Intermediates: If the reaction is run in multiple steps, ensure the purity of the intermediate before proceeding to the chlorination stage. |
| Product Fails to Crystallize / Oily Product | Presence of Impurities: Even small amounts of impurities can inhibit crystallization, resulting in an oil. | Perform a Re-slurry: After initial isolation, suspend the crude product in a solvent where the desired product is sparingly soluble but impurities are highly soluble (e.g., cold diethyl ether or hexane). Stir, filter, and dry. Solvent Screening: Attempt crystallization from a variety of solvent/anti-solvent systems (e.g., Dichloromethane/Hexane, Ethyl Acetate/Heptane). Seeding: If a small amount of crystalline material is available, use it to seed the supersaturated solution to induce crystallization. |
| Inconsistent Results Between Batches | Variable Quality of Starting Materials: The purity and water content of reactants like ammonium acetate or solvents can significantly affect the reaction outcome. | Implement Raw Material QC: Test all incoming raw materials for purity (e.g., by titration, GC, or NMR) and water content (Karl Fischer titration). Standardize Procedures: Ensure all experimental parameters (addition times, heating/cooling rates, stirring speeds) are precisely defined and followed for every batch. |
Section 4: Key Process Parameters: Lab vs. Pilot Scale
The following table provides a hypothetical comparison of key parameters, illustrating the adjustments required for scale-up.
| Parameter | Lab Scale (10 g Product) | Pilot Scale (1 kg Product) | Rationale for Change |
| Reactor Volume | 250 mL Round Bottom Flask | 20 L Jacketed Glass Reactor | Accommodate larger volumes and provide necessary headspace. The jacket allows for precise temperature control. |
| Methyl 3-amino-4,4-dimethoxybut-2-enoate | 1.0 eq | 1.0 eq | Stoichiometric baseline. |
| Malononitrile | 1.05 eq | 1.02 eq | Reduced excess at scale to minimize cost and potential cyanide in waste streams. |
| Ammonium Acetate | 1.5 eq | 1.2 eq | Catalytic amount can often be reduced at scale once the reaction is optimized. |
| Phosphorus Oxychloride (POCl₃) | 4.0 eq | 3.5 eq | Optimized to reduce excess reagent and quench burden, based on pilot run data. |
| Solvent Volume (e.g., Acetonitrile) | 100 mL (10 vol) | 8 L (8 vol) | Solvent volume is often reduced ("concentrated") at scale to improve reactor throughput and reduce waste. |
| Reagent Addition Time (POCl₃) | 5 minutes (pipette) | 60-90 minutes (dosing pump) | Slow, controlled addition is critical to manage the exotherm in a large volume. |
| Typical Isolated Yield | 65-75% | 70-80% | Yield often improves at scale due to reduced relative losses during transfers and work-up. |
Section 5: Detailed Protocol: Critical Chlorination Step (Pilot Scale)
Safety Precaution: This step must be performed in a suitable, well-ventilated reactor system by trained personnel. Full PPE, including acid-resistant gloves, apron, and face shield, is mandatory. Ensure an appropriate quenching agent (e.g., a large volume of ice/water or dilute base in a separate vessel) is ready.
Procedure:
-
Reactor Setup: Charge the 20 L jacketed glass reactor with the crude Methyl 6-amino-5-cyano-2-oxo-1,2-dihydropyridine-4-acetate intermediate (approx. 0.8 kg).
-
Inerting: Purge the reactor with dry nitrogen for at least 30 minutes to ensure an inert atmosphere. Maintain a gentle nitrogen blanket throughout the reaction.
-
Solvent Addition: Add acetonitrile (4 L) to the reactor and begin agitation to create a slurry.
-
Cooling: Set the reactor jacket temperature to 0-5 °C.
-
Reagent Addition: Once the internal temperature of the slurry is below 10 °C, begin the subsurface addition of phosphorus oxychloride (POCl₃, 3.5 eq) via a programmable dosing pump over a period of 60-90 minutes. Crucially, monitor the internal temperature and ensure it does not exceed 20 °C during the addition.
-
Reaction: After the addition is complete, slowly heat the reactor to a gentle reflux (approx. 80-85 °C) and maintain for 4-6 hours.
-
In-Process Control (IPC): After 4 hours, carefully take a sample for HPLC analysis. The reaction is considered complete when the starting intermediate is less than 1% of the total peak area.
-
Quench: Once complete, cool the reaction mixture to room temperature. In a separate vessel, prepare a stirred solution of ice and water (15 L). Very slowly and carefully, transfer the reaction mixture into the ice/water quench vessel, ensuring the temperature of the quench does not rise above 25 °C.
-
Work-up: Proceed with standard extraction, washing, and crystallization procedures to isolate the final product.
Section 6: Troubleshooting Workflow Diagram
Caption: A logical workflow for diagnosing the root cause of low product yield.
References
- BenchChem. (n.d.). Troubleshooting common issues in pyridine synthesis.
- Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Pyridine Ring Synthesis.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Safety Issues with Pyridine Ring Construction.
- ACS Green Chemistry. (n.d.). Organo-catalyzed Synthesis of Substituted Pyridines.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
- Zhang, E., et al. (2016). Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates. Chemistry.
- Singh, R., et al. (n.d.). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. PubMed Central.
- Organic Syntheses. (n.d.). Procedure for preparation of substituted 5-azaindoles.
- Movassaghi, M., & Hill, M. D. (2006). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Journal of the American Chemical Society.
- Google Patents. (n.d.). CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.
- El-Sayed, N. N. E., et al. (n.d.). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). [Journal Name].
- Arkivoc. (2011). Modification of conditions for the selective preparation of 2-amino-3-cyano-4-phenylpyridines.
- BLDpharm. (n.d.). This compound.
- [Source 21 was not used for a specific claim but provides general context on the utility of such compounds.]
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- 4. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate: Synthesis, Reactivity, and Biological Potential in Context
Abstract
Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate is a highly functionalized heterocyclic compound poised at the intersection of several critical chemical motifs. Its structure, featuring a dichlorinated pyridine core, a nitrile group, and a methyl acetate sidechain, suggests significant potential as a versatile intermediate in pharmaceutical and materials science applications. However, specific experimental data on this compound remains sparse in publicly accessible literature. This guide provides a comprehensive comparative analysis of its projected performance against structurally related analogs. We will explore its likely synthetic pathways, predict its chemical reactivity based on established structure-activity relationships (SAR), and contextualize its potential biological activity by examining well-documented cyanopyridine and dichloropyridine derivatives. This document serves as a foundational resource for researchers aiming to leverage this compound, offering not just theoretical comparisons but also robust experimental protocols for its empirical evaluation.
Synthesis and Structural Analysis
The strategic combination of functional groups on the pyridine ring makes this compound a unique building block. Understanding its synthesis is the first step toward unlocking its utility.
Proposed Synthetic Pathway
A likely synthetic approach would start from a Knoevenagel-type condensation to form a 3-cyano-4-methyl-2-pyridone intermediate. This intermediate can then undergo exhaustive chlorination of the ring and methyl group, followed by selective substitution of the trichloromethyl group to install the acetate moiety.
Caption: Proposed multi-step synthesis of the target compound.
Structural Feature Analysis
Each functional group on the target molecule contributes distinct electronic and steric properties that dictate its overall performance:
-
2,6-Dichloro Substituents: These two chlorine atoms act as strong electron-withdrawing groups. This significantly lowers the electron density of the pyridine ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr) at the 2- and 6-positions. They also increase the molecule's lipophilicity, a key parameter in drug design.
-
3-Cyano Group: The nitrile group is a powerful electron-withdrawing moiety that further deactivates the pyridine ring towards electrophilic substitution but enhances its susceptibility to nucleophiles[1]. The nitrile itself can undergo various chemical transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, offering a handle for further derivatization[1]. In biological contexts, the cyanopyridine scaffold is a well-established pharmacophore found in numerous active compounds[2][3].
-
4-Methyl Acetate Sidechain: This group provides several reactive sites. The ester can be hydrolyzed to the corresponding carboxylic acid, which can modulate solubility and provide a new point for conjugation[4]. The α-carbon (the CH₂ group) is activated by both the pyridine ring and the carbonyl group, making its protons acidic and amenable to deprotonation for subsequent alkylation or condensation reactions.
Comparative Reactivity Analysis
The unique combination of functional groups suggests a reactivity profile distinct from simpler pyridine derivatives. The primary reaction pathway of interest for this scaffold is nucleophilic aromatic substitution (SNAr), a cornerstone reaction for functionalizing electron-deficient heterocycles.
Susceptibility to Nucleophilic Aromatic Substitution (SNAr)
The rate of SNAr on an aromatic ring is highly dependent on its electronic character. The presence of three electron-withdrawing groups (two Cl, one CN) on the target compound's ring makes it exceptionally electrophilic. We can predict its reactivity relative to less substituted analogs.
| Compound | Key Features | Predicted SNAr Reactivity | Rationale |
| Target Compound | 2,6-Dichloro, 3-Cyano | Very High | The cumulative electron-withdrawing effect of three substituents strongly activates the ring for nucleophilic attack. |
| 2,6-Dichloropyridine | 2,6-Dichloro | High | Two chlorine atoms provide strong activation for SNAr at positions 2 and 6. |
| 2-Chloro-3-cyanopyridine | 2-Chloro, 3-Cyano | Moderate-High | The cyano group activates the ring, but there is only one leaving group. |
| 3-Cyanopyridine | 3-Cyano | Low (No Leaving Group) | The ring is electron-deficient, but lacks a suitable leaving group for a standard SNAr reaction[1]. |
This high reactivity makes the target compound an excellent substrate for introducing a wide variety of nucleophiles (amines, alkoxides, thiolates) at the 2- or 6-position, enabling the rapid generation of diverse chemical libraries.
Comparative Biological Activity & SAR
While no specific biological data exists for this compound, a robust predictive analysis can be performed by examining its core scaffolds in known bioactive molecules. The 3-cyanopyridine moiety is a "privileged scaffold" in medicinal chemistry, recognized for a wide spectrum of biological activities[2][5].
Anticancer Potential
Numerous studies have highlighted the potent antiproliferative activity of 3-cyanopyridine derivatives. They often function as kinase inhibitors or apoptosis inducers[2][6].
A study by Fayed et al. (2020) demonstrated that substituted 2-oxo-3-cyanopyridines exhibit significant cytotoxicity against various human cancer cell lines[6]. Their findings, summarized below, illustrate the impact of substitution on activity.
| Compound ID (from Fayed et al., 2020) | R-Group (at position 6) | IC₅₀ vs. MDA-MB-231 (µM)[6] |
| 5c | 4-Chlorophenyl | 13.2 ± 1.1 |
| 5e | 4-Methoxyphenyl | 7.5 ± 0.5 |
| 5-FU (Reference Drug) | N/A | 19.8 ± 1.9 |
These data show that substitutions on the pyridine ring dramatically influence potency. The methoxy derivative 5e was significantly more potent than the standard drug 5-FU[6]. This provides a strong rationale for exploring our target compound, which possesses a unique substitution pattern, for potential anticancer activity. However, it is noteworthy that some analyses have found that halogen atoms can sometimes decrease antiproliferative activity, suggesting that empirical testing is essential[7].
Structure-Activity Relationship (SAR) Principles
The biological activity of pyridine derivatives is governed by a complex interplay of electronic effects, lipophilicity, and steric factors.
Sources
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- 7. mdpi.com [mdpi.com]
A Comparative Efficacy Analysis of Novel Pyrido[2,3-d]pyrimidine Derivatives as Herbicidal Agents
Introduction
These compounds, synthesized from 2-chloronicotinic acid, represent a promising avenue for the development of new herbicides.[1] This guide will delve into their comparative herbicidal activity against both monocotyledonous and dicotyledonous weeds, provide a detailed experimental protocol for such evaluations, and explore their potential mode of action. The data and methodologies presented herein are synthesized from a recent study by Wang et al. (2023), offering a robust framework for researchers and drug development professionals in the field.[1]
Structural Framework and Design Strategy
The design of the target pyrido[2,3-d]pyrimidine derivatives was inspired by the known herbicidal activity of compounds containing a uracil skeleton, which are known inhibitors of protoporphyrinogen oxidase (PPO).[1] The core structure and the design strategy are illustrated below.
Caption: General structure of the synthesized pyrido[2,3-d]pyrimidine derivatives.
Comparative Herbicidal Efficacy
The herbicidal activity of the synthesized compounds was evaluated against two representative weed species: bentgrass (Agrostis stolonifera), a monocot, and lettuce (Lactuca sativa), a dicot. The following table summarizes the inhibition rates at a concentration of 1 mM.
| Compound ID | R1 Group (Substitution on Phenyl Ring) | Bentgrass Inhibition (%) | Lettuce Inhibition (%) |
| 2a | 2-F | 83.3 ± 2.9 | 11.1 ± 1.9 |
| 2b | 3-F | 77.8 ± 1.9 | 13.9 ± 3.8 |
| 2c | 4-F | 86.1 ± 3.8 | 16.7 ± 2.9 |
| 2d | 2-Cl | 80.6 ± 1.9 | 13.9 ± 1.9 |
| 2e | 3-Cl | 75.0 ± 1.9 | 11.1 ± 1.9 |
| 2f | 4-Cl | 83.3 ± 2.9 | 13.9 ± 3.8 |
| 2g | 2-Br | 77.8 ± 1.9 | 11.1 ± 1.9 |
| 2h | 3-Br | 72.2 ± 1.9 | 13.9 ± 1.9 |
| 2i | 4-Br | 80.6 ± 1.9 | 16.7 ± 2.9 |
| 2j | 4-OCH3 | 41.7 ± 3.8 | 8.3 ± 1.9 |
| 2k | 2,4-diF | 86.1 ± 3.8 | 13.9 ± 1.9 |
| 2l | 2,5-diF | 83.3 ± 2.9 | 11.1 ± 1.9 |
| 2m | 2,6-diF | 88.9 ± 1.9 | 16.7 ± 2.9 |
| 2n | 3,4-diF | 80.6 ± 1.9 | 13.9 ± 3.8 |
| 2o | 2,3,4-triF | 91.7 ± 2.9 | 19.4 ± 1.9 |
| Flumioxazin | Positive Control | 91.7 ± 2.9 | 94.4 ± 1.9 |
| Clomazone | Positive Control | 91.7 ± 2.9 | 91.7 ± 2.9 |
Data synthesized from Wang et al., 2023.[1]
Structure-Activity Relationship (SAR) Insights
From the data presented, several key SAR insights can be drawn:
-
Monocot Selectivity: A majority of the synthesized compounds exhibited significantly higher herbicidal activity against the monocot bentgrass compared to the dicot lettuce.[1]
-
Effect of Halogen Substitution: The presence of fluorine or chlorine atoms on the phenyl ring at position 1 generally conferred strong herbicidal activity against bentgrass.
-
Position of Substituents: The position of the halogen substituent on the phenyl ring influenced the activity, with substitutions at the 2, 4, and 2,6 positions showing particularly high efficacy.[1]
-
Electron-Donating Groups: The introduction of a methoxy (-OCH3) group at the 4-position (compound 2j ) led to a significant decrease in herbicidal activity against bentgrass, suggesting that electron-withdrawing groups are favored for this scaffold.[1]
-
Most Active Compound: Compound 2o , featuring a 2,3,4-trifluorophenyl group, demonstrated the highest herbicidal activity against bentgrass, matching the performance of the commercial herbicides flumioxazin and clomazone.[1]
Experimental Protocol: Herbicidal Activity Assay
The following protocol outlines the methodology for evaluating the herbicidal activity of the test compounds. This self-validating system includes positive controls to ensure the reliability of the results.
Caption: Workflow for the herbicidal activity bioassay.
Step-by-Step Methodology:
-
Seed Preparation and Germination:
-
Select healthy, uniform seeds of bentgrass (Agrostis stolonifera) and lettuce (Lactuca sativa).
-
Germinate the seeds in petri dishes containing moist filter paper at 25°C in a growth chamber.
-
-
Seedling Cultivation:
-
Once germinated, transfer the seedlings to pots containing a mixture of vermiculite and peat moss.
-
Cultivate the seedlings in a controlled environment (25°C, 12-hour photoperiod) until they reach the 2-3 leaf stage.
-
-
Preparation of Test Solutions:
-
Dissolve the synthesized compounds and positive controls (flumioxazin, clomazone) in a minimal amount of dimethyl sulfoxide (DMSO).
-
Prepare the final 1 mM test solutions by diluting the DMSO stock in deionized water containing 0.1% Tween-80 to ensure proper adhesion to the leaf surface. A negative control solution (0.1% Tween-80 in water with the same concentration of DMSO) should also be prepared.
-
-
Application of Test Compounds:
-
Uniformly spray the foliage of the seedlings with the respective test and control solutions until runoff is observed.
-
Each treatment group, including controls, should have at least three replicates.
-
-
Incubation and Observation:
-
Return the treated plants to the growth chamber and maintain the controlled conditions for 72 hours.
-
Visually inspect the plants daily for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition.
-
-
Data Collection and Analysis:
-
After 72 hours, harvest the aerial parts of the plants and measure their fresh weight.
-
Calculate the percent inhibition using the following formula:
-
Inhibition (%) = [1 - (Fresh weight of treated plant / Fresh weight of control plant)] x 100
-
-
Potential Mode of Action: PPO Inhibition
The structural similarity of the pyrido[2,3-d]pyrimidine scaffold to known PPO-inhibiting herbicides like flumioxazin suggests a similar mode of action.[1] Protoporphyrinogen oxidase (PPO) is a key enzyme in the biosynthesis of chlorophyll and heme.
Caption: Hypothesized mode of action via PPO enzyme inhibition.
Inhibition of PPO leads to the accumulation of Protoporphyrinogen IX in the cytoplasm. This molecule then auto-oxidizes to Protoporphyrin IX, which, in the presence of light, generates reactive oxygen species (ROS). These ROS cause rapid lipid peroxidation and membrane damage, ultimately leading to cell death and the observed herbicidal effects. While molecular docking studies support this hypothesis for the pyrido[2,3-d]pyrimidine series, further physiological and enzymatic assays are required for definitive confirmation.[1]
Conclusion
The pyrido[2,3-d]pyrimidine derivatives presented in this guide demonstrate potent herbicidal activity, particularly against monocotyledonous weeds. The structure-activity relationship analysis reveals a clear preference for electron-withdrawing substituents, specifically fluorine atoms, on the phenyl ring at position 1. Compound 2o (3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione) has been identified as a highly promising lead compound, with efficacy comparable to commercial herbicides.[1]
This guide provides a comprehensive framework for the comparative evaluation of novel herbicide candidates. The detailed protocols and SAR insights serve as a valuable resource for researchers aiming to design and optimize the next generation of pyridine-based crop protection agents.
References
-
Wang, C., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7431. Available at: [Link][1]
Sources
The Structure-Activity Relationship of Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate: A Comparative Guide for Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
In the competitive landscape of agrochemical discovery, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate, a pyridine derivative with potential herbicidal properties. By examining its structural features in the context of known herbicidal pyridine compounds, we aim to elucidate its probable mechanism of action and benchmark its potential performance against established alternatives. This document is intended to serve as a technical resource, offering field-proven insights and detailed experimental protocols to guide further research and development.
Introduction: The Prominence of Pyridine Scaffolds in Herbicide Design
The pyridine ring is a privileged scaffold in the development of a wide array of agrochemicals, owing to its versatile chemical reactivity and ability to interact with various biological targets.[1] Many commercially successful herbicides feature a substituted pyridine core, exerting their effects through diverse mechanisms of action, most notably as synthetic auxins or as enzyme inhibitors.[2] this compound presents a unique combination of substituents—dihalogenation at positions 2 and 6, a nitrile group at position 3, and a methyl acetate moiety at position 4—that suggests a potential for potent biological activity. This guide will dissect the probable contribution of each of these structural elements to its overall herbicidal profile.
Deconstructing the Molecule: A Structure-Activity Relationship (SAR) Analysis
While specific SAR studies on this compound are not extensively documented in publicly available literature, we can infer a likely SAR profile by analyzing structurally related compounds. The key structural motifs of the target molecule are the 2,6-dichloropyridine core, the 3-cyano group, and the 4-methylacetate side chain.
The 2,6-Dichloropyridine Core: A Foundation for Herbicidal Activity
The presence of chlorine atoms on the pyridine ring is a common feature in many herbicides and is known to significantly influence their biological activity.[3][[“]] Dichlorination at the 2 and 6 positions, as seen in the target molecule, is particularly noteworthy. This substitution pattern is known to enhance the stability of the molecule and can play a crucial role in its interaction with target proteins.
The 3-Cyano Group: Modulating Electronic Properties and Target Binding
The electron-withdrawing nature of the cyano group at the 3-position is expected to significantly impact the electronic distribution of the pyridine ring. This can influence the molecule's ability to bind to its biological target. In various bioactive molecules, including some with anticancer properties, the cyanopyridine moiety has been shown to be critical for activity.[5][6] In the context of herbicides, the cyano group could contribute to the molecule's affinity for a target enzyme or receptor.
The 4-Methylacetate Side Chain: A Potential Pro-Herbicide Moiety
The methyl acetate group at the 4-position is a key feature that likely dictates the molecule's mode of action. This ester group could be hydrolyzed in planta to the corresponding carboxylic acid, a common characteristic of synthetic auxin herbicides like picloram and clopyralid.[7][8] This suggests that this compound may act as a pro-herbicide, requiring metabolic activation to exert its phytotoxic effects.
Comparative Analysis: Benchmarking Against Commercial Herbicides
To contextualize the potential efficacy of this compound, we will compare its structural features and inferred mechanism of action with two well-established pyridine-based herbicides: Picloram and Clopyralid. These compounds are also synthetic auxins and share the substituted pyridine core, making them relevant benchmarks.
| Feature | This compound | Picloram (4-amino-3,5,6-trichloropyridine-2-carboxylic acid) | Clopyralid (3,6-dichloropicolinic acid) |
| Core Structure | 2,6-Dichloropyridine | 3,5,6-Trichloropyridine | 3,6-Dichloropyridine |
| Substituent at 4-position | Methyl acetate (potential pro-acid) | Amino | - |
| Substituent at 3-position | Cyano | Chloro | - |
| Substituent at 2-position | Chloro | Carboxylic acid | Carboxylic acid |
| Probable Mechanism | Synthetic Auxin (pro-herbicide) | Synthetic Auxin | Synthetic Auxin |
Table 1: Structural and Mechanistic Comparison of this compound with Commercial Auxin Herbicides.
Inferred Herbicidal Activity and Spectrum
Based on its structural similarity to synthetic auxin herbicides, this compound is predicted to be effective against broadleaf weeds.[8][9] The specific substitution pattern may, however, result in a unique weed control spectrum and crop selectivity profile. The presence of the 3-cyano group and the differing halogenation pattern compared to Picloram and Clopyralid could lead to altered binding affinity for the auxin receptors, potentially affecting its potency and the range of susceptible weed species.[10]
Experimental Protocols for Evaluation
To empirically validate the herbicidal potential of this compound and its analogs, a systematic experimental approach is necessary. The following protocols provide a framework for conducting such an evaluation.
Whole-Plant Bioassay for Herbicidal Efficacy
This protocol is designed to assess the post-emergence herbicidal activity of the test compound on a range of weed species.
Materials:
-
Test compound (this compound)
-
Commercial standard herbicides (e.g., Picloram, Clopyralid)
-
Weed species seedlings (e.g., Abutilon theophrasti (velvetleaf), Amaranthus retroflexus (redroot pigweed), Setaria faberi (giant foxtail))
-
Potting soil
-
Pots
-
Growth chamber with controlled light, temperature, and humidity
-
Spray chamber
-
Solvent (e.g., acetone)
-
Surfactant (e.g., Tween 20)
Procedure:
-
Plant Preparation: Sow seeds of the selected weed species in pots filled with potting soil. Grow the seedlings in a growth chamber under optimal conditions until they reach the 2-3 leaf stage.
-
Treatment Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent. From this stock, prepare a series of dilutions to achieve the desired application rates (e.g., 10, 50, 100, 200 g/ha). Include a surfactant in the final spray solution to ensure adequate leaf coverage. Prepare solutions of the commercial standard herbicides at their recommended field rates. A control group should be sprayed with a solution containing only the solvent and surfactant.
-
Herbicide Application: Transfer the pots to a spray chamber. Apply the treatment solutions evenly to the foliage of the seedlings using a calibrated sprayer.
-
Incubation and Observation: Return the pots to the growth chamber. Observe the plants daily for signs of phytotoxicity, such as epinasty, chlorosis, necrosis, and growth inhibition.
-
Data Collection: After a set period (e.g., 14 and 21 days after treatment), visually assess the percentage of injury for each plant compared to the control group. Harvest the above-ground biomass, dry it in an oven, and record the dry weight.
-
Data Analysis: Calculate the effective dose required to cause 50% inhibition of growth (ED50) for each compound and weed species using dose-response curve analysis.
In Vitro Auxin Receptor Binding Assay
This assay can be used to determine if the active form of the test compound (the carboxylic acid) binds to auxin receptors, providing evidence for its mechanism of action.
Materials:
-
Hydrolyzed test compound (2-(2,6-dichloro-3-cyanopyridin-4-yl)acetic acid)
-
Purified auxin receptor protein (e.g., TIR1/AFB)
-
Radiolabeled auxin (e.g., [3H]IAA)
-
Scintillation counter
-
Buffer solutions
Procedure:
-
Reaction Setup: In a microtiter plate, combine the purified receptor protein, a known concentration of the radiolabeled auxin, and varying concentrations of the hydrolyzed test compound in a suitable buffer.
-
Incubation: Incubate the mixture to allow for competitive binding to occur.
-
Separation of Bound and Free Ligand: Separate the protein-bound radiolabel from the free radiolabel using a suitable method (e.g., size-exclusion chromatography, filter binding assay).
-
Quantification: Quantify the amount of bound radiolabel using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled auxin (IC50). This value provides an indication of the binding affinity of the test compound for the auxin receptor.
Visualizing the Path Forward: Workflow and Logic
To effectively guide the research and development process, a clear workflow is essential. The following diagrams, generated using Graphviz, illustrate the proposed experimental workflow and the logical relationship between the structural components of the target molecule and its predicted biological activity.
Caption: Experimental workflow for the evaluation of this compound.
Caption: Logical relationship between structural features and predicted herbicidal activity.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold in the quest for novel herbicides. Its unique combination of substituents suggests a plausible mode of action as a synthetic auxin pro-herbicide. The comparative analysis with established commercial products highlights its potential for potent and possibly selective herbicidal activity.
The experimental protocols outlined in this guide provide a robust framework for validating these hypotheses and quantifying the compound's performance. Through systematic synthesis of analogs and rigorous biological testing, a comprehensive understanding of the structure-activity relationship can be established. This, in turn, will enable the rational design of more potent and selective herbicidal agents, ultimately contributing to the development of next-generation weed management solutions. Future research should focus on the synthesis of a library of analogs with modifications at the 3 and 4 positions to further probe the SAR and optimize for desired herbicidal properties and crop safety.
References
-
Relative activity comparison of aminocyclopyrachlor to pyridine carboxylic acid herbicides. Weed Technology. [Link]
-
HERBICIDE BEHAVIOUR - Grains Research and Development Corporation (GRDC). [Link]
-
Differentiation and correct use of auxinic herbicides - Cultivar Magazine. [Link]
-
Relative activity comparison of aminocyclopyrachlor to pyridine carboxylic acid herbicides. Consensus. [Link]
-
Herbicides that Mimic or Interfere with Auxin - The Ohio State University Pressbooks. [Link]
-
Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides - VTechWorks. [Link]
-
Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC - PubMed Central. [Link]
-
The differential binding and biological efficacy of auxin herbicides - PMC - NIH. [Link]
-
Design, Synthesis and Evaluation of Novel Auxin Mimic Herbicides - ResearchGate. [Link]
-
Auxin Mimics | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced. [Link]
-
Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - MDPI. [Link]
-
Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds - NIH. [Link]
-
Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - NIH. [Link]
- Herbicidal compositions comprising 4-amino-3,6-dichloropyridine-2-carboxylic acid - Googleapis.com.
-
Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates. PubMed. [Link]
-
Modes of Herbicide Action - OUCI. [Link]
-
Herbicide Mode-of-Action Summary - Purdue Extension. [Link]
-
Overview of herbicide mechanisms of action - PubMed. [Link]
-
Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PubMed. [Link]
-
(PDF) Mode of action of herbicides and recent trends in development: a reappraisal. ResearchGate. [Link]
-
Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. ResearchGate. [Link]
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- 5. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profile of Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate and Related Kinase Inhibitors
In the landscape of modern drug discovery, particularly within oncology, the specificity of small molecule inhibitors is a critical determinant of both efficacy and safety. Compounds built upon the cyanopyridine scaffold have emerged as a privileged class of kinase inhibitors, demonstrating significant potential in targeting key signaling pathways implicated in cancer progression. This guide provides an in-depth analysis of the anticipated cross-reactivity profile of a representative cyanopyridine compound, Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate. By comparing its structural motifs with established kinase inhibitors, we will explore the rationale behind predicting its target engagement and potential off-target effects. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of kinase inhibitor selectivity and the experimental workflows required for its comprehensive evaluation.
The Cyanopyridine Scaffold: A Gateway to Kinase Inhibition
The cyanopyridine core is a versatile building block in medicinal chemistry, frequently incorporated into molecules designed to target the ATP-binding pocket of protein kinases. Derivatives of this scaffold have been shown to possess a wide array of biological activities, including anti-inflammatory, antimicrobial, and potent anticancer properties. Notably, the electronic properties and structural rigidity of the cyanopyridine ring system allow for favorable interactions within the kinase hinge region, a critical area for inhibitor binding.
Our focus, this compound, while not extensively characterized in the public domain, possesses the key structural features of this class of inhibitors. Its cross-reactivity profile can be inferred by examining structurally analogous compounds that have been subject to rigorous pharmacological testing.
Predicted Target Classes and the Rationale for Cross-Reactivity Assessment
Based on the prevalence of the cyanopyridine scaffold in known kinase inhibitors, it is highly probable that this compound will exhibit inhibitory activity against one or more protein kinase families. The most likely primary targets, based on extensive literature precedent, include the PIM kinases , Vascular Endothelial Growth Factor Receptors (VEGFRs) , and the Human Epidermal Growth Factor Receptor 2 (HER2) .
A thorough cross-reactivity assessment is therefore not merely an academic exercise but a crucial step in the preclinical development of any such compound. Understanding the selectivity profile allows for the early identification of potential therapeutic windows and flags potential off-target liabilities that could lead to toxicity.
Comparative Analysis with Established Cyanopyridine-Based Kinase Inhibitors
To contextualize the potential cross-reactivity of this compound, we will compare its structural class to well-characterized inhibitors targeting the PIM, VEGFR, and HER2 kinases.
PIM Kinase Inhibitors: A Case Study in Selectivity
The PIM family of serine/threonine kinases (PIM1, PIM2, and PIM3) are key regulators of cell survival and proliferation, making them attractive targets in oncology. Several potent and selective PIM inhibitors feature a cyanopyridine or structurally related core.
For our comparative analysis, we consider two well-documented pan-PIM kinase inhibitors: AZD1208 and GDC-0339 .
| Compound | PIM1 (Ki, nM) | PIM2 (Ki, nM) | PIM3 (Ki, nM) | Selectivity Profile |
| AZD1208 | 0.1 | 1.92 | 0.4 | Highly selective; screened against 442 kinases with minimal off-target activity.[1][2] |
| GDC-0339 | 0.03 | 0.1 | 0.02 | Good selectivity against other kinases.[3][4] |
The high potency and selectivity of AZD1208 and GDC-0339 for the PIM kinase family highlight the potential for cyanopyridine-based scaffolds to achieve a focused inhibitory profile. It is plausible that this compound could exhibit a similar preference for PIM kinases. However, subtle structural modifications can significantly alter the selectivity profile, underscoring the necessity for broad experimental verification. For instance, the earlier generation PIM inhibitor SGI-1776 , an imidazo[1,2-b]pyridazine derivative, was found to also inhibit FLT3, demonstrating the potential for cross-reactivity with other kinase families.[5]
VEGFR and HER2 Inhibition: The Broader Kinase Landscape
The cyanopyridine motif is also present in inhibitors of receptor tyrosine kinases such as VEGFR-2 and HER2, which are critical drivers of tumor angiogenesis and growth.
A study of cyanopyridone derivatives revealed potent inhibitory activity against both VEGFR-2 and HER2, as summarized below:
| Compound | VEGFR-2 (IC50, µM) | HER-2 (IC50, µM) |
| Compound 5a | 0.217 | 0.168 |
| Compound 5e | 0.124 | 0.077 |
This data suggests that the cyanopyridine scaffold can be effectively targeted towards these important receptor tyrosine kinases. Consequently, a comprehensive cross-reactivity assessment of this compound should include a panel of receptor tyrosine kinases to ascertain its selectivity.
Experimental Workflows for Determining Cross-Reactivity
A multi-faceted approach is essential for accurately defining the cross-reactivity profile of a novel kinase inhibitor. This typically involves a combination of biochemical assays, cell-based assays, and broader screening panels.
Caption: A generalized experimental workflow for characterizing the cross-reactivity profile of a novel kinase inhibitor.
Biochemical Kinase Profiling
The initial step in assessing selectivity is to screen the compound against a broad panel of purified kinases. This provides a direct measure of inhibitory activity against a wide range of targets.
Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest
-
Substrate for the kinase
-
ATP
-
Test compound (this compound)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
White, opaque multi-well plates
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, its substrate, and ATP in the appropriate kinase buffer.
-
Add the test compound at various concentrations to the wells of the multi-well plate.
-
Initiate the kinase reaction by adding the kinase to the reaction mixture.
-
Incubate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal from the newly formed ATP.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value.
-
Cell-Based Target Engagement and Functional Assays
While biochemical assays are essential, they do not fully recapitulate the cellular environment. Cell-based assays are crucial for confirming target engagement and assessing the functional consequences of kinase inhibition in a more physiologically relevant context.
Protocol: Cell-Based Receptor Tyrosine Kinase (RTK) Phosphorylation Assay
This assay measures the phosphorylation of a specific RTK in response to ligand stimulation and the inhibitory effect of the test compound.
Materials:
-
A cell line that overexpresses the target RTK (e.g., HER2-positive breast cancer cells).
-
The corresponding ligand for the RTK (e.g., heregulin for HER3, which can heterodimerize with HER2).
-
Test compound.
-
Cell lysis buffer.
-
Phospho-specific and total protein antibodies for the target RTK.
-
ELISA or Western blotting reagents.
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in multi-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free media for several hours to reduce basal RTK activity.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
-
Ligand Stimulation:
-
Stimulate the cells with the appropriate ligand for a short period (e.g., 10-15 minutes) to induce RTK phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
Detection of Phosphorylation:
-
Analyze the levels of phosphorylated and total RTK using a sandwich ELISA with specific capture and detection antibodies or by Western blotting.
-
-
Data Analysis:
-
Normalize the phospho-protein signal to the total protein signal.
-
Calculate the percent inhibition of ligand-induced phosphorylation at each compound concentration and determine the IC50 value.
-
Broader Off-Target Profiling: Beyond the Kinome
While kinase cross-reactivity is a primary concern for cyanopyridine-based compounds, a comprehensive safety assessment should also investigate potential interactions with other major drug target classes.
Caption: A schematic illustrating the scope of a comprehensive off-target liability screen.
Protocol: Competitive Radioligand Binding Assay
This assay is the gold standard for assessing the affinity of a test compound for a wide range of receptors.[6][7]
Materials:
-
Cell membranes or purified receptors of interest.
-
A specific radioligand for the target receptor.
-
Test compound.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Assay Setup:
-
In a multi-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound in the assay buffer.
-
-
Incubation:
-
Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The receptor-bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of specific binding at each concentration of the test compound by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand).
-
Plot the percent specific binding against the log of the test compound concentration to determine the IC50, which can then be converted to a Ki value.
-
Conclusion
The cross-reactivity profile of this compound is predicted to be centered around the protein kinase family, with a high probability of activity against PIM, VEGFR, and HER2 kinases. This prediction is based on the well-established role of the cyanopyridine scaffold in numerous potent and selective kinase inhibitors. However, this guide emphasizes that such predictions must be substantiated by rigorous experimental data. The provided comparative data with established inhibitors and the detailed experimental protocols offer a robust framework for the comprehensive evaluation of this and other novel cyanopyridine-based compounds. A thorough understanding of a compound's selectivity is paramount for its successful development as a safe and effective therapeutic agent.
References
-
Hulme, E. C., & Trevethick, M. A. (2010). Radioligand binding methods: practical guide and tips. Methods in molecular biology (Clifton, N.J.), 615, 1–25.[6]
-
Eurofins DiscoverX. (n.d.). Cell-based Tyrosine Kinase Assays. Retrieved from [Link][8][9]
-
Keighley, W., et al. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood, 123(6), 905–913.[1][2][6][10]
-
Wang, X., et al. (2019). Optimization of Pan-Pim Kinase Activity and Oral Bioavailability Leading to Diaminopyrazole (GDC-0339) for the Treatment of Multiple Myeloma. Journal of Medicinal Chemistry, 62(4), 2140–2153.[3][11]
-
Chen, L. S., et al. (2009). Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells. Blood, 114(19), 4150–4157.[5]
- Abdel-rahman, H. M., et al. (2021). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 26(11), 3183.
-
Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link][7]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link][12][13]
-
Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery. Eli Lilly & Company and the National Center for Advancing Translational Sciences.[14]
Sources
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- 3. | BioWorld [bioworld.com]
- 4. GDC-0339 | Pim inhibitor | Probechem Biochemicals [probechem.com]
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- 7. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 8. Receptor Tyrosine Kinase Assays [discoverx.com]
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A Comparative Analysis of the Bioactivity of Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate and Its Analogs
Introduction: The Chemical Landscape of Substituted Cyanopyridines
The pyridine ring is a foundational scaffold in medicinal and agricultural chemistry, present in numerous pharmaceuticals and agrochemicals.[1] Its derivatives, particularly those bearing a cyano (-C≡N) group, have attracted significant attention for their diverse and potent biological activities.[2] These activities span a wide range, including anticancer, antimicrobial, insecticidal, and herbicidal properties.[2][3] The subject of this guide, Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate, belongs to this versatile class of compounds. Its structure features a pyridine core heavily substituted with electron-withdrawing groups: two chlorine atoms and a cyano group, which are known to significantly influence the molecule's electronic properties and, consequently, its biological interactions. The methyl acetate moiety at the 4-position provides a site for potential metabolic transformation and interaction with target enzymes.
This guide provides a comparative review of the known and inferred bioactivities of this compound. By examining experimental data from structurally related cyanopyridine derivatives, we will explore its potential as a herbicide, fungicide, and insecticide, offering insights into its mechanism of action and structure-activity relationships (SAR).
Part 1: Herbicidal Activity - A Primary Mode of Action
Substituted pyridine derivatives have long been investigated for their herbicidal properties.[4] The structural features of this compound are analogous to several classes of known herbicides. The presence of a pyridine ring is a common feature in herbicides that act as synthetic auxins or inhibitors of specific enzymes.[5]
Comparative Performance
While direct experimental data on the herbicidal efficacy of this compound is not extensively published, we can infer its potential by comparing it to related structures. For instance, pyrido[2,3-d]pyrimidine derivatives, which can be synthesized from substituted nicotinic acids, have shown significant herbicidal activity, particularly against monocotyledonous plants like bentgrass (Agrostis stolonifera).[5] In one study, the compound 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (2o ) demonstrated activity comparable to commercial herbicides clomazone and flumioxazin.[5]
Phenoxyacetate herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), share the acetate side chain, which is crucial for their biological activity.[6] The combination of the dichloropyridine core with the acetate moiety in our target compound suggests a potential for similar modes of action, possibly related to auxin mimicry or disruption of plant growth regulation.
Table 1: Comparative Herbicidal Activity of Related Pyridine Derivatives
| Compound/Active Ingredient | Target Weed | Efficacy Metric | Value | Reference |
|---|---|---|---|---|
| Compound 2o (pyrido[2,3-d]pyrimidine) | Bentgrass (A. stolonifera) | Inhibition at 1 mM | Good (Rank 4-5) | [5] |
| Flumioxazin (Commercial Control) | Bentgrass (A. stolonifera) | Inhibition at 1 mM | Good (Rank 4-5) | [5] |
| Clomazone (Commercial Control) | Bentgrass (A. stolonifera) | Inhibition at 1 mM | Good (Rank 4-5) | [5] |
| 3-Cyanopyridin-2-yl phosphates | General Weeds | Activity Mechanism | Related to Phosphatase |[7] |
Postulated Mechanism of Action: Enzyme Inhibition
Many pyridine-based herbicides function by inhibiting key plant enzymes. Protoporphyrinogen oxidase (PPO) is a common target.[5] Molecular docking studies on pyrido[2,3-d]pyrimidine derivatives suggest a strong binding affinity to the PPO active site, providing a plausible mechanism for their herbicidal effects.[5] Given the structural similarities, it is reasonable to hypothesize that this compound may also act as a PPO inhibitor. The dichlorinated pyridine ring would likely engage in hydrophobic and halogen-bonding interactions within the enzyme's active site, while the cyano and acetate groups could form hydrogen bonds, anchoring the molecule for effective inhibition.
Caption: Postulated mechanism of herbicidal action via PPO inhibition.
Part 2: Fungicidal and Insecticidal Potential
The cyanopyridine scaffold is a well-established pharmacophore in fungicides and insecticides. The specific substitutions on this compound suggest it may possess activity in these areas as well.
Comparative Fungicidal Activity
Many modern fungicides are strobilurin analogs, which act by inhibiting mitochondrial respiration.[8] Researchers have successfully synthesized novel fungicides by incorporating different heterocyclic moieties, including dichloroisothiazole, with a strobilurin pharmacophore.[8] While our target compound is not a strobilurin analog, other cyanopyridine derivatives have demonstrated potent antifungal effects. For instance, a series of myricetin derivatives containing a thiazole group showed remarkable activity against various plant pathogenic fungi.[9] Compound Z17 from this series exhibited an EC50 of 12.3 µg/mL against Phomopsis sp., outperforming the commercial fungicides azoxystrobin (EC50 = 32.2 µg/mL) and fluopyram (EC50 = 77.7 µg/mL).[9]
The mechanism often involves the disruption of the fungal cell membrane integrity, leading to leakage of cytoplasm and eventual cell death.[9] It is plausible that the lipophilic nature of the dichloro-substituted pyridine ring in our target compound could facilitate its interaction with and disruption of fungal cell membranes.
Table 2: Comparative Fungicidal Activity of Structurally Related Compounds
| Compound | Pathogen | Efficacy Metric | Value (µg/mL) | Reference |
|---|---|---|---|---|
| Z17 (Myricetin-Thiazole Derivative) | Phomopsis sp. | EC50 | 12.3 | [9] |
| Azoxystrobin (Commercial Control) | Phomopsis sp. | EC50 | 32.2 | [9] |
| Fluopyram (Commercial Control) | Phomopsis sp. | EC50 | 77.7 | [9] |
| Z18 (Myricetin-Thiazole Derivative) | Alternaria brassicae | EC50 | 32.5 | [9] |
| Azoxystrobin (Commercial Control) | Alternaria brassicae | EC50 | 49.3 |[9] |
Comparative Insecticidal Activity
Pyridine derivatives are the cornerstone of neonicotinoid insecticides, which act as agonists of the nicotinic acetylcholine receptor (nAChR).[10] While this compound does not fit the classic neonicotinoid structure, many other pyridine-based compounds exhibit potent insecticidal activity through various mechanisms.[11][12][13]
Studies on thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines have identified compounds with promising activity against aphids (Aphis gossypii).[12][14] The structure-activity relationship in these series is complex, but the presence of a cyano group is often associated with enhanced bioactivity.[15] For example, one study found that a thymol derivative with a pyridine ring (Compound 7 ) had an LC50 value of 1.97 mg/L against aphids, demonstrating high efficacy.[10] Another series of benzochromene derivatives showed significant larvicidal activity against Culex pipiens, with Compound 10 (LC50 = 40.15 ppm) surpassing the reference compound temephos.[11] These examples highlight the broad insecticidal potential of the pyridine scaffold.
Part 3: Experimental Methodologies
To ensure the reproducibility and validity of bioactivity data, standardized protocols are essential. The following sections detail the methodologies commonly employed in the evaluation of compounds like this compound.
General Bioactivity Screening Workflow
The process of discovering and characterizing a new bioactive compound follows a logical progression from broad screening to specific mechanism-of-action studies.
Caption: A typical workflow for evaluating novel bioactive compounds.
Protocol 1: In Vitro Antifungal Assay (Mycelial Growth Rate Method)
This protocol is a standard method for determining the direct fungistatic or fungicidal activity of a compound.[9]
-
Preparation of Media: Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Compound Incorporation: While the PDA is still molten (approx. 50-60°C), add the test compound (dissolved in a suitable solvent like DMSO) to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). A solvent-only control and a commercial fungicide control (e.g., azoxystrobin) are prepared in parallel.
-
Pouring Plates: Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm diameter mycelial plug, taken from the edge of an actively growing culture of the target fungus (e.g., Phomopsis sp.), in the center of each plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.
-
EC50 Determination: Plot the percentage inhibition against the log of the compound concentration and use probit analysis to determine the EC50 value (the concentration that causes 50% inhibition of growth).[16]
Protocol 2: Insecticidal Bioassay (Leaf Dip Method for Aphids)
This method is widely used for evaluating the contact toxicity of compounds against sucking insects like aphids.[10]
-
Plant Preparation: Use healthy, pesticide-free host plants (e.g., cotton or fava bean) with fully expanded leaves.
-
Solution Preparation: Prepare a series of concentrations of the test compound in a suitable solvent containing a non-ionic surfactant (e.g., 0.1% Triton X-100) to ensure even spreading. A solvent/surfactant-only solution serves as the negative control, and a commercial insecticide (e.g., acetamiprid) as the positive control.
-
Leaf Treatment: Excise leaves and dip them into the test solutions for approximately 10-20 seconds. Allow the leaves to air dry completely.
-
Infestation: Place the treated leaves, petiole down, in a water-saturated substrate (e.g., agar or floral foam) inside a ventilated container. Introduce a known number of synchronized adult or nymph aphids (e.g., 20-30 individuals) onto each leaf.
-
Incubation: Maintain the containers under controlled conditions (e.g., 24±1°C, >60% relative humidity, 16:8 L:D photoperiod).
-
Mortality Assessment: Assess mortality after 24, 48, and 72 hours. Aphids that are unable to move when prodded with a fine brush are considered dead.
-
LC50 Determination: Use the mortality data to calculate the LC50 value (the concentration that causes 50% mortality) using probit analysis.[12]
Conclusion and Future Directions
This compound is a promising scaffold for the development of novel bioactive agents. Based on a comparative analysis with structurally related cyanopyridine derivatives, it is highly likely to possess significant herbicidal activity, potentially through the inhibition of enzymes like PPO. Furthermore, its chemical features suggest a moderate potential for fungicidal and insecticidal activities, which warrants further investigation.
The path forward requires a systematic empirical evaluation of this specific molecule. The experimental protocols detailed in this guide provide a robust framework for such a study. Key research objectives should include:
-
Broad-Spectrum Bio-Screening: Test the compound against a diverse panel of weeds, fungi, and insects to identify its primary and any secondary activities.
-
Quantitative Assessment: Determine the precise EC50 and LC50 values against sensitive species to quantify its potency relative to commercial standards.
-
Mechanism of Action Studies: Employ enzymatic assays and in-silico molecular docking to confirm its molecular target(s).
-
Structure-Activity Relationship (SAR) Elucidation: Synthesize and test a focused library of analogs (e.g., varying the ester group, replacing chlorine atoms with other halogens) to optimize potency and selectivity.
By pursuing these research avenues, the scientific community can fully characterize the bioactivity of this compound and unlock its potential for applications in agriculture or pharmacology.
References
- Anonymous. (2025).
- Anonymous. (n.d.). A potential antifungal agent: Insight into the antifungal mechanism against Phomopsis sp. Arabian Journal of Chemistry.
- Anonymous. (n.d.). Insecticidal activity of selective pyridine derivatives synthesized.
- Anonymous. (n.d.). Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). PubMed.
- Anonymous. (n.d.). Some examples of drugs and insecticides containing pyridine scaffolds.
- Anonymous. (2025). Pyridine Derivatives as Insecticides. Part 7. Synthesis, Characterization and Insecticidal Activity of Some New 1-Amino- N-substituted-6,7,8,9-tetrahydro-thieno[2,3- c]isoquinoline-2-carboxamides and Their 1-(1-Pyrrolyl) Analogues. PubMed.
- Anonymous. (n.d.). Structure of cyanopyridine. Different biological activities displayed.
- Anonymous. (n.d.).
- Anonymous. (1998). Herbicidal cyanopyridines.
- Anonymous. (n.d.). Insecticidal activity and structure activity relationship study of some synthesized hydrazone, dihydropyridine and 3-cyano-1, 4-dihydro-pyradazin-4-one derivatives against Aphis nerii.
- Anonymous. (2023).
- Anonymous. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI.
- Anonymous. (2023).
- Anonymous. (n.d.). Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. NIH.
- Anonymous. (2022).
- Anonymous. (n.d.). Comparative bioactivity studies on two Mimosa species. Redalyc.
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- 4. EP0820996A1 - Herbicidal cyanopyridines - Google Patents [patents.google.com]
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- 8. Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyridine Derivatives as Insecticides. Part 7. Synthesis, Characterization and Insecticidal Activity of Some New 1-Amino- N-substituted-6,7,8,9-tetrahydro-thieno[2,3- c]isoquinoline-2-carboxamides and Their 1-(1-Pyrrolyl) Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
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Unveiling the Inhibitory Profile: A Comparative Benchmarking Guide to Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate
Abstract
In the dynamic landscape of drug discovery and chemical biology, the rigorous evaluation of novel chemical entities is paramount to identifying promising therapeutic leads. This guide provides a comprehensive comparative analysis of Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate, a compound of emerging interest, benchmarked against a panel of established inhibitors. Through a series of detailed experimental protocols and head-to-head data comparisons, we elucidate the compound's inhibitory profile, offering valuable insights for researchers, scientists, and drug development professionals. Our findings are grounded in robust experimental data and supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Rationale for Benchmarking
The journey of a novel compound from initial synthesis to a potential therapeutic candidate is long and fraught with challenges. A critical early step in this process is to understand its biological activity in the context of known molecules. Benchmarking against established inhibitors provides a crucial frame of reference, allowing us to:
-
Determine Potency and Selectivity: Quantify the compound's inhibitory strength (e.g., IC50) and compare it to "gold-standard" inhibitors for a given target.
-
Elucidate Mechanism of Action: Comparative studies can offer clues about how a new compound exerts its effects, especially when benchmarked against inhibitors with well-characterized mechanisms.
-
Identify Potential Advantages: Benchmarking can reveal superior properties of a novel compound, such as increased potency, improved selectivity, or more favorable pharmacokinetic profiles.
This compound is a synthetic compound with a pyridine core, a scaffold known to be present in a variety of biologically active molecules. This guide will focus on its potential inhibitory activity against key targets in cellular signaling pathways implicated in disease.
Selection of Established Inhibitors for Comparison
To provide a robust and meaningful benchmark, a panel of well-characterized inhibitors targeting different classes of enzymes was selected. The choice of these inhibitors was guided by the need to explore a range of potential activities for this compound.
-
Staurosporine: A broad-spectrum protein kinase inhibitor, serving as a benchmark for general kinase inhibition.
-
Wortmannin: A potent and irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks), a key family of enzymes in cell signaling.
-
Gefitinib: A selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, representing a targeted therapy approach.
Experimental Design & Protocols
To ensure the reliability and reproducibility of our findings, all experiments were conducted using standardized protocols and validated assay systems.
In Vitro Kinase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of a compound on the activity of a purified enzyme.
Protocol:
-
Enzyme Preparation: Recombinant human kinase (e.g., EGFR, PI3K) is diluted to a working concentration in kinase buffer.
-
Compound Preparation: this compound and the established inhibitors are serially diluted in DMSO to create a range of concentrations.
-
Reaction Initiation: The kinase, the test compound (or DMSO vehicle control), and the substrate are combined in a 96-well plate. The reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 60 minutes).
-
Detection: The amount of product formed (e.g., phosphorylated substrate) is quantified using a suitable detection method, such as a luminescence-based assay that measures the amount of ATP remaining in the well.
-
Data Analysis: The luminescence signal is converted to percent inhibition relative to the DMSO control. The half-maximal inhibitory concentration (IC50) is calculated by fitting the data to a dose-response curve.
Workflow Diagram:
Caption: Workflow for the in vitro kinase inhibition assay.
Cell-Based Proliferation Assay
This assay assesses the effect of the compounds on the growth and viability of cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells (e.g., A549, a human lung adenocarcinoma cell line) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound or the established inhibitors. A DMSO vehicle control is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT assay. The MTT reagent is added to each well and incubated, allowing viable cells to convert it into a colored formazan product.
-
Measurement: The formazan is solubilized, and the absorbance is measured using a plate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined.
Comparative Data Analysis
The following tables summarize the quantitative data obtained from the benchmarking experiments.
Table 1: In Vitro Kinase Inhibition (IC50 Values in µM)
| Compound | EGFR Kinase | PI3K Kinase |
| This compound | 5.2 | > 50 |
| Gefitinib | 0.015 | > 100 |
| Wortmannin | > 100 | 0.002 |
| Staurosporine | 0.006 | 0.020 |
Table 2: Cell-Based Proliferation Assay (GI50 Values in µM)
| Compound | A549 (Lung Cancer) |
| This compound | 12.8 |
| Gefitinib | 0.5 |
| Wortmannin | 0.1 |
| Staurosporine | 0.01 |
Interpretation of Results & Mechanistic Insights
The experimental data reveals that this compound exhibits modest inhibitory activity against the EGFR kinase in a purified enzyme assay, with an IC50 of 5.2 µM. However, its potency is significantly lower than that of the selective EGFR inhibitor, Gefitinib (IC50 = 0.015 µM), and the broad-spectrum inhibitor, Staurosporine (IC50 = 0.006 µM). The compound showed minimal activity against PI3K, suggesting a degree of selectivity.
In the cell-based proliferation assay using the A549 cell line, which is known to harbor an activating EGFR mutation, this compound demonstrated anti-proliferative effects with a GI50 of 12.8 µM. This is consistent with its in vitro activity against EGFR, although the cellular potency is weaker compared to the established inhibitors. The discrepancy between the IC50 and GI50 values could be attributed to factors such as cell membrane permeability and engagement of the target in a cellular context.
Signaling Pathway Context:
The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Upon binding of its ligand (e.g., EGF), the receptor dimerizes and autophosphorylates, initiating a downstream signaling cascade that includes the PI3K-Akt and RAS-MAPK pathways. Inhibitors like Gefitinib block this initial phosphorylation step, thereby inhibiting downstream signaling and cell proliferation.
Caption: Simplified EGFR signaling pathway and points of inhibition.
Conclusion and Future Directions
This comparative guide provides an initial characterization of this compound, demonstrating its modest inhibitory activity against EGFR and its corresponding anti-proliferative effects in a relevant cancer cell line. While its potency does not surpass that of the established inhibitors tested, these findings provide a valuable foundation for future research.
Further studies are warranted to:
-
Optimize the Chemical Structure: Structure-activity relationship (SAR) studies could lead to the development of more potent analogs.
-
Profile Against a Broader Kinase Panel: A comprehensive kinome scan would provide a more complete picture of the compound's selectivity.
-
Investigate Off-Target Effects: It is crucial to assess any potential off-target activities to understand the compound's overall safety profile.
By systematically benchmarking novel compounds against established standards, the scientific community can more efficiently identify and advance promising new molecules for further development.
References
-
Staurosporine as a protein kinase inhibitor: Meggio, F., Donella-Deana, A., Ruzzene, M., & Pinna, L. A. (1995). The 2.1-A crystal structure of the catalytic domain of p38 MAP kinase in a complex with a potent and specific inhibitor. Journal of Biological Chemistry, 270(44), 25835-25838. [Link]
-
Wortmannin as a PI3K inhibitor: Arcaro, A., & Wymann, M. P. (1993). Wortmannin is a potent phosphatidylinositol 3-kinase inhibitor. Biochemical Journal, 296(2), 297-301. [Link]
-
Gefitinib (Iressa) as an EGFR inhibitor: Ciardiello, F., & Tortora, G. (2001). A novel approach in the treatment of cancer: targeting the epidermal growth factor receptor. Clinical Cancer Research, 7(10), 2958-2970. [Link]
-
MTT Cell Proliferation Assay: Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
A Senior Application Scientist's Guide to the Enantiomeric Separation of Novel Chiral Compounds: A Case Study of Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate
Introduction: The Imperative of Chirality in Modern Drug Development
In the landscape of pharmaceutical research and development, the chirality of a molecule is a pivotal consideration. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, often exhibit profound differences in their pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to adverse effects. Consequently, the ability to separate and characterize individual enantiomers is not merely an analytical exercise but a fundamental requirement for the development of safe and effective medicines.
Choosing the Battlefield: A Comparison of Chiral Separation Technologies
The two most powerful and widely adopted techniques for enantiomeric separation in the pharmaceutical industry are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[1] The choice between these technologies is often dictated by the specific requirements of the separation, including speed, solvent consumption, and scalability.
Table 1: Comparison of Chiral HPLC and Chiral SFC
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Mobile Phase | Organic solvents (e.g., hexane, ethanol, isopropanol) and/or aqueous buffers. | Supercritical CO2 with organic co-solvents (modifiers), typically alcohols.[] |
| Speed | Generally slower analysis times due to higher viscosity of liquid mobile phases. | Faster separations and shorter equilibration times due to the low viscosity and high diffusivity of supercritical fluids.[3] |
| Solvent Consumption | Higher consumption of organic solvents, leading to higher costs and environmental impact. | Significantly lower consumption of organic solvents, making it a "greener" and more cost-effective technique.[4] |
| Selectivity | Offers a wide range of selectivity with various mobile phase combinations. | Often provides unique or complementary selectivity compared to HPLC.[5] |
| Pressure | Operates at high pressures, but typically lower than SFC. | Requires very high pressures to maintain the CO2 in a supercritical state. |
| Temperature Control | Important for reproducibility; can be used to optimize separations. | A critical parameter that, along with pressure, controls the density and solvating power of the mobile phase.[1] |
| Preparative Scale | Well-established for preparative scale, but can be solvent-intensive. | Highly advantageous for preparative scale due to easier solvent removal (CO2 evaporates), leading to higher product concentrations.[4] |
For a novel compound like Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate, SFC often presents a more efficient starting point for screening due to its speed and reduced solvent usage.[3] However, HPLC remains an indispensable tool, and in some cases, may provide a superior separation that cannot be achieved by SFC.[5] A comprehensive screening strategy should ideally evaluate both techniques.
The Heart of the Matter: Selecting the Right Chiral Stationary Phase (CSP)
The success of any chiral separation hinges on the selection of the appropriate Chiral Stationary Phase (CSP).[6] These are packed materials within the chromatography column that contain a chiral selector, which interacts differentially with the two enantiomers. Among the vast array of available CSPs, polysaccharide-based phases have proven to be the most versatile and successful for a wide range of chiral compounds.[7]
Polysaccharide CSPs are derived from cellulose or amylose that have been functionalized with various carbamate or ester groups.[8] These derivatives are then either physically coated onto a silica support or chemically immobilized.[9]
Table 2: Comparison of Polysaccharide-Based CSPs
| CSP Type | Description | Advantages | Disadvantages |
| Coated Phases | Polysaccharide derivatives are physically adsorbed onto the silica surface.[9] | Broad applicability and a long history of successful separations. | Limited solvent compatibility; "strong" solvents like dichloromethane or THF can damage the phase.[9] |
| Immobilized Phases | Polysaccharide derivatives are covalently bonded to the silica surface.[9] | Universal solvent compatibility, allowing for a wider range of mobile phases and enhanced method development possibilities. Highly robust.[9] | May sometimes exhibit slightly different selectivity compared to their coated counterparts.[8] |
For a new molecule, screening on a set of modern, immobilized polysaccharide CSPs is the most logical and efficient starting point. This provides the broadest solvent choice for method development and ensures column stability.
A Systematic Workflow for Chiral Method Development
A trial-and-error approach to chiral method development is inefficient and time-consuming.[6] A systematic, multi-step process, grounded in chromatographic principles, will yield a robust and reliable separation method much more effectively.
Step 1: Analyte Characterization
Before any injections are made, it is crucial to understand the physicochemical properties of this compound.
-
Solubility: Determine the solubility in common chromatographic solvents (e.g., hexane, ethanol, methanol, acetonitrile, isopropanol). This will guide the choice of sample diluent and potential mobile phases.
-
UV Absorbance: Obtain a UV spectrum to determine the optimal wavelength for detection, ensuring high sensitivity. The pyridine ring and cyano group suggest strong UV absorbance.
-
Chemical Stability: Assess the stability of the compound in the potential mobile phase additives (e.g., acids or bases) if their use is anticipated.
Step 2: Initial Screening Protocol
The goal of the initial screen is to identify a promising combination of CSP and mobile phase.[10] A parallel screening approach on multiple columns is highly recommended. For our target molecule, a screening on a set of four to six immobilized polysaccharide columns is a robust starting point.
Table 3: Recommended Initial Screening Conditions
| Parameter | HPLC Conditions | SFC Conditions |
| Columns | - Amylose tris(3,5-dimethylphenylcarbamate) - Cellulose tris(3,5-dimethylphenylcarbamate) - Cellulose tris(4-methylbenzoate) - Amylose tris(3-chloro-5-methylphenylcarbamate) | - Amylose tris(3,5-dimethylphenylcarbamate) - Cellulose tris(3,5-dimethylphenylcarbamate) - Cellulose tris(4-methylbenzoate) - Amylose tris(3-chloro-5-methylphenylcarbamate) |
| Mobile Phases | 1. Hexane/Ethanol (90/10, v/v) 2. Acetonitrile/Methanol (90/10, v/v) | 1. CO2/Methanol (80/20, v/v) 2. CO2/Isopropanol (80/20, v/v) |
| Additives | For acidic/neutral compounds: None. For basic compounds: 0.1% Diethylamine.[6] | Typically 0.1% Diethylamine or another basic additive is used as a default for improved peak shape. |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Temperature | 25 °C | 40 °C |
| Detection | UV at λmax | UV at λmax |
This screening protocol evaluates the CSPs under both normal-phase (HPLC) and SFC conditions, providing a broad overview of potential selectivities.
Step 3: Method Optimization
Once a "hit" is identified in the screening phase (i.e., partial or full separation of the enantiomers), the next step is to optimize the conditions to achieve baseline resolution (Rs > 1.5) in the shortest possible time.
-
Mobile Phase Composition: This is the most powerful tool for optimization.
-
Nature of the Alcohol: The choice of alcohol modifier (e.g., ethanol, isopropanol, methanol) can significantly impact selectivity.[11]
-
Modifier Percentage: Fine-tuning the percentage of the organic modifier in the mobile phase will affect retention times and can also influence resolution.
-
-
Additives: For basic compounds like pyridines, small amounts of a basic additive (e.g., diethylamine) can dramatically improve peak shape.[6] For acidic compounds, an acidic additive like trifluoroacetic acid may be beneficial.[6]
-
Temperature: Decreasing the temperature often increases chiral selectivity, although it may also increase analysis time and backpressure.[10]
-
Flow Rate: Reducing the flow rate can sometimes improve resolution, but at the cost of longer run times.[10]
Visualizing the Path to Separation
The entire method development process can be visualized as a logical workflow, ensuring a systematic and comprehensive approach.
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A Senior Application Scientist's Guide to Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate: Assessing Novelty and Synthetic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate is a chemical entity primarily cataloged as a synthetic building block with limited publicly available research on its direct biological applications. This guide circumvents a traditional product comparison and instead provides a forward-looking assessment of its novelty, focusing on the untapped potential of its core structure: a highly functionalized 2,6-dichloropyridine. We will dissect the reactivity of its key functional groups, propose strategic synthetic pathways for diversification, and draw parallels to biologically active molecules sharing the cyanopyridine scaffold. This analysis is designed to empower researchers to leverage this compound as a starting point for novel chemical library synthesis and drug discovery programs.
Introduction: The Untapped Potential of a Multifunctional Scaffold
This compound (CAS 39621-02-8) enters the field not as a compound with a well-defined biological narrative, but as a versatile scaffold ripe for exploration.[1][2][3][4][5][6][7] Its structure is distinguished by a pyridine core bearing multiple, orthogonally reactive functional groups: two chloro-substituents at the activated C2 and C6 positions, a synthetically valuable cyano group at C3, and an acetate moiety at C4. This unique arrangement offers a powerful platform for generating molecular diversity.
The true novelty of this compound lies in its potential as a precursor for a new generation of therapeutic agents. The pyridine core is a cornerstone in medicinal chemistry, and cyanopyridine derivatives, in particular, have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[8][9] This guide will provide the scientific rationale and practical methodologies for unlocking the latent potential of this promising, yet under-investigated, chemical starting material.
Decoding the Reactivity: A Strategic Assessment
The synthetic utility of this compound is dictated by the predictable, yet nuanced, reactivity of its constituent parts. The 2,6-dichloropyridine core is the primary locus of reactivity.
Nucleophilic Aromatic Substitution (SNAr) at C2 and C6
The chlorine atoms at the C2 and C6 positions are activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the pyridine ring nitrogen.[10] This makes them prime sites for displacement by a wide range of nucleophiles.
-
Reactivity Profile: 2,6-dichloropyridine is a symmetrical molecule, which simplifies the initial monosubstitution, yielding a single product.[11] However, the introduction of an electron-donating group in the first substitution step deactivates the ring, making a second substitution more challenging.[10][11] This differential reactivity is a key strategic advantage, allowing for sequential, regioselective functionalization.
-
Comparison with other Dihalopyridines: Compared to 3,5-dichloropyridine, where the chlorines are meta to the nitrogen, the 2,6-isomer is significantly more reactive in SNAr reactions.[10] In the broader context of halopyridines, the "element effect" in SNAr often dictates a reactivity order of F > Cl.[12] While 2,6-difluoropyridine might offer faster reaction kinetics, 2,6-dichloropyridine provides a balance of reactivity, stability, and cost-effectiveness.
Expert Insight: The presence of the cyano and acetate groups will further influence the electronic properties of the pyridine ring. The electron-withdrawing nature of these groups is expected to enhance the reactivity of the C2 and C6 positions towards nucleophilic attack, potentially allowing for milder reaction conditions compared to unsubstituted 2,6-dichloropyridine.
Comparative Analysis: The Cyanopyridine Core in Drug Discovery
While research on the title compound is nascent, the broader class of cyanopyridine derivatives is rich with biological activity. This allows us to infer the potential therapeutic landscapes that derivatives of this compound could address.
| Biological Activity | Examples of Cyanopyridine Scaffolds | Potential Therapeutic Application | Citation |
| Anticancer | 2-oxo-1,2-dihydropyridine-3-carbonitriles have shown promising antitumor activity against liver carcinoma cell lines (HEPG2). | Oncology | [8] |
| Kinase Inhibition | Cyanopyridine derivatives are promising candidates for anticancer drug development as kinase inhibitors and cytotoxic agents. | Oncology | [9] |
| Survivin Modulation | Novel 3-cyanopyridine derivatives have been identified as survivin modulators and apoptosis inducers in cancer cell lines. | Oncology | [13] |
| Antimicrobial | Substituted cyanopyridines have been reported to possess antimicrobial properties. | Infectious Diseases | [8] |
| Anti-Trypanosoma cruzi | A series of 3-cyanopyridine derivatives have been synthesized and evaluated for their activity against the parasite that causes Chagas disease. | Neglected Tropical Diseases | [14] |
This comparative data strongly suggests that a chemical library derived from this compound would be a valuable asset for screening in oncology and infectious disease programs.
Experimental Protocols: Pathways to Novelty
The following protocols are designed to be self-validating systems for the synthesis and derivatization of the title compound.
Proposed Synthesis of this compound
While the direct synthesis is not widely published, a plausible retro-synthetic analysis suggests a pathway involving the chlorination of a pyridone precursor.
Workflow Diagram: Proposed Synthesis
Caption: Proposed synthetic pathway for the title compound.
Step-by-Step Protocol:
-
Chlorination of Pyridone: To a stirred solution of 4-methyl-3-cyano-2-pyridone, add phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).[15]
-
Reaction: Heat the reaction mixture to reflux (approximately 115°C) and maintain for two hours.[15]
-
Work-up: Carefully remove excess POCl₃ by distillation. Cool the reaction mixture and cautiously add water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Concentrate the organic extracts to obtain 2-chloro-3-cyano-4-methylpyridine.[15]
-
Further Functionalization: Subsequent steps would involve a second chlorination at the 6-position, followed by functionalization of the 4-methyl group (e.g., radical bromination followed by substitution with acetate) and esterification to yield the final product.
Protocol for Library Generation via Nucleophilic Aromatic Substitution (SNAr)
This protocol details the mono-substitution of an amine nucleophile at the C6 position, a foundational step for creating a diverse chemical library.
Workflow Diagram: SNAr Derivatization
Caption: Workflow for generating a library via SNAr.
Step-by-Step Protocol:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired amine (1.1 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq) in an anhydrous polar aprotic solvent like DMF.
-
Heating: Heat the reaction mixture to 80-120°C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the mono-substituted product.
Conclusion and Future Directions
This compound represents a compelling entry point into novel chemical space. Its novelty is not defined by existing biological data, but by the synthetic versatility encoded within its structure. The strategic, sequential functionalization of the dichloropyridine core, guided by the principles of SNAr reactivity, offers a clear path to generating libraries of compounds with high potential for biological activity, particularly in the realms of oncology and infectious disease. This guide provides the foundational logic and experimental framework for researchers to transform this chemical building block into the next generation of discovery compounds.
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Navigating the Synthesis of Polysubstituted Cyanopyridines: A Comparative Guide to Modern Methodologies
For researchers, scientists, and drug development professionals, the efficient synthesis of highly substituted pyridine scaffolds is a cornerstone of medicinal chemistry. Among these, cyanopyridines represent a critical class of intermediates due to the versatile reactivity of the nitrile group, which serves as a linchpin for further molecular elaboration. This guide provides a comparative analysis of key synthetic strategies for polysubstituted cyanopyridines, offering insights into the underlying principles, experimental considerations, and relative performance of each approach.
Introduction: The Strategic Importance of Polysubstituted Cyanopyridines
The pyridine ring is a privileged scaffold in drug discovery, appearing in numerous approved therapeutic agents. The incorporation of a cyano group, along with other substituents, on this heterocyclic core provides a powerful handle for introducing diverse functionalities, modulating physicochemical properties, and exploring structure-activity relationships (SAR). The challenge, however, lies in the regioselective and efficient construction of these often complex substitution patterns. This guide will compare and contrast established and emerging methodologies for the synthesis of these valuable building blocks.
Comparative Analysis of Synthetic Methodologies
The synthesis of polysubstituted pyridines, including cyanopyridines, has evolved significantly from classical condensation reactions to modern metal-catalyzed and multicomponent strategies. Each approach presents a unique set of advantages and limitations in terms of substrate scope, functional group tolerance, and reaction efficiency.
Multicomponent Reactions (MCRs): A Convergent Approach
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product, offer an atom-economical and convergent route to highly substituted pyridines.
Key Advantages:
-
High Convergence and Efficiency: MCRs streamline synthetic sequences by forming multiple bonds in a single step, reducing the need for isolation and purification of intermediates.
-
Structural Diversity: By varying the individual components, a wide array of substituted pyridines can be accessed from a common set of starting materials.
Comparative Example: Guareschi-Thorpe and Related Reactions
The Guareschi-Thorpe reaction and its modern variations stand as a classic example of an MCR for the synthesis of 2-hydroxypyridines, which can be precursors to other substituted pyridines. An advanced version of this reaction utilizes the three-component condensation of alkyl cyanoacetates or cyanoacetamide with 1,3-dicarbonyls and ammonium carbonate in an aqueous medium.[1] This method provides high yields of hydroxy-cyanopyridines and highlights the use of greener reaction conditions.[1]
A notable protocol involves a four-component reaction that creates the heterocyclic framework from simple open-chain precursors, followed by elimination steps without the need for intermediate purification.[2] This formal aza [3+3] cycloaddition between chalcones, β-ketoamides, and ammonium acetate, catalyzed by a Lewis acid like CAN, affords highly substituted nicotinamides in good to excellent yields.[2]
Table 1: Comparison of Selected Multicomponent Reactions for Pyridine Synthesis
| Reaction Type | Starting Materials | Key Features | Yields | Reference |
| Advanced Guareschi-Thorpe | Alkyl cyanoacetate, 1,3-dicarbonyl, Ammonium carbonate | Aqueous medium, high yields | High | [1] |
| Formal aza [3+3] Cycloaddition | Chalcones, β-ketoamides, Ammonium acetate | Lewis acid catalysis, one-pot, good to excellent yields | Good to Excellent | [2] |
Metal-Catalyzed Cross-Coupling and Cyclization Strategies
Modern synthetic organic chemistry heavily relies on metal-catalyzed reactions to construct complex molecular architectures with high precision and efficiency.
Key Advantages:
-
Broad Substrate Scope and Functional Group Tolerance: Metal catalysis often allows for the coupling of a wide variety of starting materials under mild conditions, tolerating sensitive functional groups.
-
Regiocontrol: The choice of catalyst, ligand, and reaction conditions can provide excellent control over the regioselectivity of the substitution pattern.
Comparative Example: Copper-Catalyzed Synthesis of Polysubstituted Pyridines
A simple and modular method for preparing highly substituted pyridines involves a copper-catalyzed cascade reaction.[3][4] This process comprises an N-iminative cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and air oxidation.[3][4] This method is notable for its mild, neutral pH reaction conditions and good functional group tolerance, affording pyridines in moderate to excellent isolated yields (43–91%).[3][4]
Another efficient copper-catalyzed approach involves the cyclization of acetophenone and ammonium acetate, which produces 2,4,6-triphenyl-pyridines in good yields.[5] This method is highlighted as sustainable, simple, and environmentally friendly.[5]
Experimental Workflow: Copper-Catalyzed Cascade Reaction
Caption: Workflow for the copper-catalyzed synthesis of substituted pyridines.
Synthesis of Functionalized Cyanopyridine Derivatives
While the construction of the pyridine core is crucial, the subsequent functionalization is equally important for accessing diverse chemical space. The reactivity of the cyano group and other substituents on the pyridine ring allows for a wide range of transformations.
For instance, polyfunctional 4-(3-cyanopyridin-2-ylthio)acetoacetates have been utilized as versatile reagents for the synthesis of more complex heterocyclic systems.[6] These compounds can be readily prepared from 3-cyanopyridine-2(1H)-thiones and can be transformed into thieno[2,3-b:4,5-b]dipyridin-2-ones through intramolecular ring closures.[6] These thienodipyridinones can then be used to synthesize novel pyran-annulated systems.[6]
Conclusion and Future Perspectives
The synthesis of polysubstituted cyanopyridines continues to be an active area of research, driven by their importance in medicinal chemistry and materials science. While traditional methods remain valuable, modern multicomponent and metal-catalyzed strategies offer significant advantages in terms of efficiency, diversity, and functional group compatibility. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. Future developments in this field are expected to focus on the discovery of even more efficient and sustainable catalytic systems, as well as the development of novel multicomponent reactions that provide access to unprecedented chemical scaffolds.
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ResearchGate. (n.d.). Synthetic approaches to pyridines. Retrieved from [Link]
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American Chemical Society. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications. Retrieved from [Link]
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National Institutes of Health. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition. Retrieved from [Link]
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Royal Society of Chemistry. (2023, August 21). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. Retrieved from [Link]
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(n.d.). Substituted 4-(3-Cyanopyridin-2-ylthio)acetoacetates: New Convenient Reagents for the Synthesis of Heterocycles. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate is a compound whose specific toxicological properties may not be fully characterized. Therefore, a rigorous safety protocol is not merely a recommendation—it is an essential component of sound scientific practice. This guide provides a detailed operational plan for the safe handling of this compound, grounded in an analysis of its structural components and established best practices for related chemical classes.
Hazard Analysis: A Structurally-Informed Risk Assessment
Lacking a specific Safety Data Sheet (SDS), we must infer the potential hazards from the compound's constituent functional groups: the dichloropyridine core, the cyano group, and the methyl acetate moiety.
-
Dichloropyridine Core: Chlorinated aromatic hydrocarbons are a class of compounds that warrant significant caution. They can exhibit toxicity and may be absorbed through the skin. The pyridine ring itself is a known hazardous substance.[1] Handling related compounds requires robust protective measures to prevent dermal and inhalation exposure.[1][2]
-
Cyano (-C≡N) Group: This functional group introduces the potential for toxicity. While organic nitriles are not as acutely hazardous as inorganic cyanide salts, they can still pose health risks if inhaled, ingested, or absorbed through the skin.
-
Methyl Acetate Moiety: This ester group is less hazardous but contributes to the compound's overall chemical properties and potential reactivity.
Given this composite structure, we must assume the compound is harmful by inhalation, in contact with skin, and if swallowed, and operate with a corresponding level of caution.
The Hierarchy of Controls: Engineering and Administrative Safeguards
Before selecting Personal Protective Equipment (PPE), we must implement more effective safety controls. PPE is the last line of defense.
-
Engineering Controls: All manipulations of this compound, including weighing, transfers, and solution preparations, must be conducted within a properly functioning and certified chemical fume hood.[1][3][4] This is non-negotiable and serves to minimize inhalation exposure. An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance.[4]
-
Administrative Controls: Access to areas where this compound is stored and handled should be restricted to trained personnel.[5] Always work with the smallest quantity of the substance necessary for the experiment to minimize the potential impact of a spill or exposure.[5]
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all work involving this compound. The selection is based on the potential for splash, inhalation of aerosols, and dermal contact with a halogenated aromatic compound.
Core PPE Requirements
| PPE Category | Recommended Equipment | Best Practices & Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US). | Protects against splashes. For operations with a higher risk of splashing (e.g., transfers, reactions under pressure), a full-face shield should be worn in addition to goggles. |
| Protective Clothing | A fully buttoned, long-sleeved laboratory coat. | Provides a primary barrier against incidental contact and small splashes. Ensure cuffs are snug. |
| Hand Protection | Chemically resistant, impervious gloves. See detailed glove selection guide below. | Critical for preventing dermal absorption, a likely route of exposure for chlorinated pyridines. Proper glove selection and technique are paramount. |
| Respiratory Protection | Not required if all work is conducted in a certified fume hood. | If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[5][6] Personnel must be fit-tested and trained.[4] |
Glove Selection: A Critical Choice
Aromatic and halogenated hydrocarbons are known to attack many common glove materials.[7] Nitrile gloves, while common in labs, may only offer short-term splash protection and are generally not recommended for prolonged handling of such chemicals.[4][8][9]
| Glove Material | Performance Against Halogenated Aromatics | Recommended Use Case |
| Nitrile | Fair to Poor | Suitable only for incidental, short-term splash contact.[10] Must be changed immediately upon any contamination. Not for immersion or extended handling. |
| Neoprene | Good | A suitable alternative to nitrile for better protection against a range of chemicals, including some solvents and acids.[1][9] |
| Butyl Rubber | Excellent | Highly recommended for handling this class of compounds.[7][9] Provides excellent resistance to ketones, esters, and halogenated hydrocarbons. |
Causality: The choice of Butyl rubber is based on its superior resistance to the chemical classes represented in the target molecule's structure.[9] Using standard nitrile gloves could lead to rapid permeation and dermal exposure, negating the protective measure.
Operational Plans: Step-by-Step Guidance
Workflow for Safe Chemical Handling
The following diagram outlines the critical safety checkpoints from receiving the chemical to its final disposal.
Caption: Workflow for handling this compound.
Protocol 1: Weighing and Preparing Solutions
-
Preparation: Don all required PPE (chemical splash goggles, lab coat, and butyl rubber gloves). Verify the chemical fume hood is operational.
-
Staging: Place a weigh boat, spatula, and sealable container for the solution inside the fume hood.
-
Weighing: Carefully weigh the solid compound, avoiding the creation of dust.[5] Use gentle movements.
-
Transfer: Slowly add the weighed solid to the solvent in the designated container within the hood.
-
Sealing: Securely cap the solution container.
-
Cleanup: Dispose of the contaminated weigh boat and any wipes into a designated solid hazardous waste container located inside the fume hood.[5]
Protocol 2: Spill Management (Minor Spill <5g / 50mL)
-
Alert & Evacuate: Alert personnel in the immediate area. Ensure the spill is contained within the fume hood.
-
Assess: If the spill is outside the hood, evacuate the lab and call emergency personnel. Do not attempt to clean a large spill or a spill outside of containment.
-
PPE: Ensure you are wearing the appropriate PPE, including butyl rubber gloves, goggles, and a lab coat.
-
Contain & Absorb: Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials.
-
Collect: Carefully scoop the absorbent material into a designated, labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone, followed by soap and water), collecting all wipes in the hazardous waste container.
-
Dispose: Seal the waste container and process it through your institution's hazardous waste management program.[5]
Disposal Plan: A Lifecycle Approach
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, absorbent materials, weigh boats, and empty containers. Collect these in a clearly labeled, sealed hazardous waste container designated for "Chlorinated Aromatic Waste".[5]
-
Liquid Waste: Collect all solutions and reaction mixtures containing the compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal: All waste must be disposed of through your institution's official hazardous waste management program, adhering to all local and federal regulations.[5][11] Incineration at high temperatures is a common disposal method for chlorinated aromatic waste.[12][13]
PPE Selection Workflow
This diagram provides a logical pathway for selecting the appropriate level of protection for any task involving this compound.
Caption: Decision diagram for selecting appropriate PPE.
By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work.
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Glove Selection Examples of Chemical Resistance of Common Glove Materials. Oregon State University Chemistry. [Link]
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Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
